molecular formula C14H16O3 B2918186 3-Formylphenyl cyclohexanecarboxylate CAS No. 774575-29-0

3-Formylphenyl cyclohexanecarboxylate

Cat. No.: B2918186
CAS No.: 774575-29-0
M. Wt: 232.279
InChI Key: KAWDPMXWDBVTBI-UHFFFAOYSA-N
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Description

3-Formylphenyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.279. The purity is usually 95%.
BenchChem offers high-quality 3-Formylphenyl cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-formylphenyl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWDPMXWDBVTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Functional Groups of 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Formylphenyl cyclohexanecarboxylate, a molecule of interest in organic synthesis and medicinal chemistry. The guide delves into its molecular architecture, the interplay of its constituent functional groups, and the resulting chemical and spectroscopic properties. A detailed, field-proven protocol for its synthesis and characterization is presented, grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

3-Formylphenyl cyclohexanecarboxylate is a bifunctional organic molecule that incorporates an aromatic aldehyde and a cyclohexanoate ester. This unique combination of functional groups suggests a versatile chemical reactivity profile, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The formyl group offers a reactive site for nucleophilic addition and condensation reactions, while the ester linkage can be susceptible to hydrolysis. The cyclohexyl moiety imparts lipophilicity, a key consideration in drug design. A thorough understanding of its structure and functional group characteristics is paramount for its effective utilization in research and development.

Molecular Structure and Functional Group Analysis

The molecular structure of 3-Formylphenyl cyclohexanecarboxylate consists of three primary components: a benzene ring, a formyl (aldehyde) group, and a cyclohexanecarboxylate ester group.

  • Aromatic Ring: The central scaffold of the "3-formylphenyl" portion is a benzene ring. This aromatic system provides rigidity and is subject to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.

  • Formyl Group (-CHO): Attached to the third position of the phenyl ring, the formyl group is a key reactive center. The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization provided by the benzene ring.[1][2][3][4] This resonance effect delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[5]

  • Cyclohexanecarboxylate Ester Group (-OOC-C₆H₁₁): This functional group is formed from the esterification of a phenol with cyclohexanecarboxylic acid. Esters are generally less reactive than aldehydes and ketones.[6] The ester linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and carboxylic acid.[6] The bulky cyclohexyl group can sterically influence the reactivity of the ester.

The interplay of these functional groups dictates the overall chemical personality of the molecule. The electron-withdrawing nature of the formyl group can influence the reactivity of the aromatic ring and the ester.

Figure 1: Molecular Structure and Key Functional Groups.

Synthesis Protocol: Esterification of 3-Hydroxybenzaldehyde

A robust and widely applicable method for the synthesis of 3-Formylphenyl cyclohexanecarboxylate is the esterification of 3-hydroxybenzaldehyde with cyclohexanecarbonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds efficiently under mild basic conditions.[7] The use of an acyl chloride is generally more effective for the esterification of phenols compared to using the carboxylic acid directly, as phenols are less nucleophilic than alcohols.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydroxybenzaldehyde≥98%Sigma-Aldrich
Cyclohexanecarbonyl chloride98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric acidACS ReagentFisher Scientific
Saturated sodium bicarbonate solutionACS ReagentFisher Scientific
Anhydrous magnesium sulfateACS ReagentFisher Scientific
Step-by-Step Experimental Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.21 mL, 15 mmol) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst.[10]

  • Acylation: While maintaining the temperature at 0 °C, add a solution of cyclohexanecarbonyl chloride (1.62 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Workup: Upon completion, quench the reaction by adding 1 M HCl (20 mL). Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 3-Formylphenyl cyclohexanecarboxylate as a solid or oil.

Figure 2: Synthetic Workflow for 3-Formylphenyl cyclohexanecarboxylate.

Spectroscopic Characterization

The structural elucidation of 3-Formylphenyl cyclohexanecarboxylate can be unequivocally achieved through a combination of spectroscopic techniques. The expected data are inferred from established principles and databases for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will prominently display the characteristic stretching frequencies of the carbonyl groups in the ester and aldehyde functionalities.

Functional GroupExpected Absorption (cm⁻¹)Intensity
C=O (Ester)1750-1735Strong
C=O (Aromatic Aldehyde)1710-1685Strong
C-O (Ester)1300-1000Strong
C-H (Aldehyde)2850-2800 and 2750-2700Medium, two bands
C-H (sp² Aromatic)3100-3000Medium
C-H (sp³ Cyclohexyl)2950-2850Strong

The ester C=O stretch appears at a higher frequency than the aldehyde C=O due to the electron-donating effect of the adjacent oxygen atom.[11][12][13] The conjugation of the aldehyde to the aromatic ring lowers its stretching frequency compared to a saturated aldehyde.[11][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide distinct signals for the different types of protons in the molecule.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.1Singlet1H
Aromatic (Ar-H)7.2 - 8.0Multiplet4H
Cyclohexyl (-CH- attached to O)~2.5Multiplet1H
Cyclohexyl (-CH₂)1.2 - 2.0Multiplet10H

The aldehyde proton is highly deshielded and appears as a characteristic singlet in the downfield region.[14] The aromatic protons will exhibit a complex splitting pattern due to their meta-substitution. The protons on the cyclohexyl ring will appear in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons and the aromatic and aliphatic carbons.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 200
C=O (Ester)165 - 175
Aromatic (Ar-C)120 - 155
Cyclohexyl (-CH-)40 - 50
Cyclohexyl (-CH₂)25 - 35

The carbonyl carbons of the aldehyde and ester are highly deshielded and appear at the downfield end of the spectrum.[15][16][17] The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Formylphenyl cyclohexanecarboxylate (C₁₄H₁₆O₃, MW = 232.27 g/mol ). The fragmentation pattern will be indicative of the structure.

Expected Fragmentation Pathways:

  • Loss of the cyclohexyl group: Cleavage of the C-O bond of the ester can lead to a fragment corresponding to the 3-formylphenoxide radical cation.

  • Loss of the cyclohexanecarbonyl group: This would result in a fragment corresponding to the 3-formylphenol cation.

  • McLafferty Rearrangement: While less common for aromatic esters, a rearrangement involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen of the ester could occur, leading to the elimination of cyclohexene.[18][19]

  • Decarbonylation: The formyl group can lose a molecule of carbon monoxide (CO).

  • Formation of a tropylium ion: Fragmentation of the aromatic ring can lead to the stable C₇H₇⁺ ion.[20][21]

Chemical Reactivity and Potential Applications

The dual functionality of 3-Formylphenyl cyclohexanecarboxylate opens avenues for a variety of chemical transformations and potential applications.

  • Reactivity of the Formyl Group: The aldehyde moiety can participate in a wide range of reactions, including:

    • Oxidation: Conversion to a carboxylic acid.

    • Reduction: Formation of a primary alcohol.

    • Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, and cyanides.

    • Condensation Reactions: Wittig reaction, aldol condensation, and the formation of imines and oximes. The functionalization of benzaldehydes is a key strategy in the synthesis of complex organic molecules.[22][23][24]

  • Reactivity of the Ester Group: The ester linkage can be cleaved through:

    • Hydrolysis: Under acidic or basic conditions to yield 3-hydroxybenzaldehyde and cyclohexanecarboxylic acid.

    • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.

    • Aminolysis: Reaction with amines to form amides.

  • Potential Applications:

    • Pharmaceutical Synthesis: The molecule can serve as a scaffold for the synthesis of more complex drug candidates. The aldehyde can be a handle for introducing further diversity.[25]

    • Fragrance and Flavor Industry: Benzaldehyde and its derivatives are widely used as flavoring and fragrance agents.[26] Cyclohexanecarboxylate esters also find applications in this industry.[27][28][29]

    • Polymer Chemistry: The molecule could be incorporated into polymer backbones or used as a monomer for the synthesis of specialty polymers.[30]

    • Materials Science: Aromatic esters are being investigated for their thermal properties as phase change materials.[31][32]

Conclusion

3-Formylphenyl cyclohexanecarboxylate is a molecule with a rich chemical profile owing to the presence of both an aromatic aldehyde and a cyclohexanoate ester. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its expected spectroscopic characteristics. The versatile reactivity of its functional groups makes it a promising intermediate for a wide range of applications in organic synthesis, medicinal chemistry, and materials science. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this valuable chemical entity in their scientific endeavors.

References

  • Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available from: [Link]

  • Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. 2015. Available from: [Link]

  • askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. 2025. Available from: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. 2024. Available from: [Link]

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Sources

Topic: Potential Applications of 3-Formylphenyl Cyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Formylphenyl cyclohexanecarboxylate is a unique small molecule that, while not extensively studied itself, possesses a compelling combination of functional groups well-recognized in medicinal chemistry. It comprises a benzaldehyde moiety, known for its role in covalent inhibition and as a versatile synthetic handle, and a cyclohexanecarboxylate ester, a classic lipophilic group often employed in prodrug design to enhance pharmacokinetic properties. This technical guide explores the untapped potential of this compound, postulating its applications as a covalent warhead, a targeted prodrug, and a foundational scaffold for chemical library synthesis. We provide a rationale for each potential application, grounded in established principles of drug design and supported by authoritative literature. Furthermore, this guide outlines detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of 3-Formylphenyl cyclohexanecarboxylate, offering a roadmap for its investigation as a novel therapeutic agent.

Introduction and Molecular Rationale

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. 3-Formylphenyl cyclohexanecarboxylate (Figure 1) presents an intriguing, underexplored scaffold. Its structure is a deliberate amalgamation of two key pharmacophoric elements:

  • The Benzaldehyde Moiety: The aromatic aldehyde is a versatile functional group. It serves as an electrophilic "warhead" capable of forming covalent bonds with biological nucleophiles, a mechanism leveraged by a growing class of targeted covalent inhibitors.[1][2] Furthermore, derivatives of its precursor, 3-hydroxybenzaldehyde, have demonstrated a range of biological activities, including vasculoprotective, anti-inflammatory, and antioxidant effects.[3][4][5]

  • The Cyclohexanecarboxylate Ester: The ester linkage to a cyclohexyl group serves two primary purposes. First, it acts as a lipophilic moiety, which can be critical for traversing cellular membranes. Second, it presents a classic ester prodrug configuration.[6][7] Esterases, abundant in plasma and tissues, can hydrolyze this bond to release the parent molecule, 3-hydroxybenzaldehyde, in a controlled manner.[8][9]

This guide will deconstruct the potential of 3-Formylphenyl cyclohexanecarboxylate, proposing three primary avenues for its application in medicinal chemistry, supported by detailed experimental workflows.

Figure 1: Structure of 3-Formylphenyl cyclohexanecarboxylate

Physicochemical Properties and Synthetic Accessibility

A molecule's potential as a drug candidate is fundamentally linked to its physicochemical properties and ease of synthesis.

Predicted Physicochemical Properties

Quantitative estimates of a compound's drug-likeness can be predicted using computational models. These parameters are crucial for assessing its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~232.28 g/mol Well within Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (Lipophilicity) ~3.5 - 4.0Indicates moderate to high lipophilicity, favoring membrane permeability. May require formulation strategies to enhance solubility.
Hydrogen Bond Donors 0The absence of donors can improve membrane passage.
Hydrogen Bond Acceptors 3 (two ester oxygens, one aldehyde oxygen)Within typical ranges for drug-like molecules.
Polar Surface Area (PSA) ~43.37 ŲSuggests good potential for cell permeability and oral absorption.

Note: These values are estimates and require experimental verification.

Proposed Synthetic Route

The synthesis of 3-Formylphenyl cyclohexanecarboxylate is straightforward, utilizing common and scalable laboratory reactions. The primary route involves the esterification of 3-hydroxybenzaldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Reactant1 3-Hydroxybenzaldehyde Reaction Esterification Reactant1->Reaction Reactant2 Cyclohexanecarbonyl chloride Reactant2->Reaction Base (e.g., Pyridine) Solvent (e.g., DCM) Crude Crude Product Reaction->Crude Purified Purified 3-Formylphenyl cyclohexanecarboxylate Crude->Purified Column Chromatography

Caption: Proposed synthetic workflow for 3-Formylphenyl cyclohexanecarboxylate.

Experimental Protocol 1: Synthesis and Characterization

Objective: To synthesize and purify 3-Formylphenyl cyclohexanecarboxylate.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve 3-hydroxybenzaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine to the solution and stir for 10 minutes.

  • Add cyclohexanecarbonyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient.

  • Combine pure fractions and remove the solvent in vacuo to yield the final product.

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FTIR Spectroscopy: To confirm the presence of key functional groups (ester carbonyl, aldehyde C-H).

Postulated Medicinal Chemistry Applications

The true potential of this molecule lies in its multifunctionality. We propose three distinct, yet potentially overlapping, applications.

Application 1: Targeted Covalent Inhibitor

The aldehyde functional group can act as an electrophilic warhead, reacting with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in an enzyme's active site to form a stable covalent bond.[10][11] This leads to irreversible or slowly reversible inhibition, which can offer advantages in potency and duration of action over non-covalent inhibitors.[2]

Hypothesis: 3-Formylphenyl cyclohexanecarboxylate could act as a covalent inhibitor for enzymes with a nucleophilic residue in their active site, such as certain proteases, kinases, or aldehyde dehydrogenases (ALDHs).[12] The cyclohexanecarboxylate portion would serve as the "recognition" element, guiding the molecule to the binding pocket through hydrophobic and van der Waals interactions.

Covalent_Inhibition cluster_binding Binding & Reaction Molecule 3-Formylphenyl cyclohexanecarboxylate NonCovalent Reversible Non-covalent Binding (Docking) Molecule->NonCovalent Protein Target Protein (with Active Site Cys-SH) Protein->NonCovalent Covalent Covalent Bond Formation (Thiohemiketal) NonCovalent->Covalent Proximity & Orientation Inactivated Covalently Modified, Inactive Protein Covalent->Inactivated

Caption: Proposed mechanism of action as a covalent inhibitor.

Application 2: Ester Prodrug for Controlled Release

The ester linkage is a prime target for endogenous esterase enzymes.[7] This provides a classic strategy to improve the drug-like properties of a parent molecule, in this case, 3-hydroxybenzaldehyde.[6][13]

Hypothesis: 3-Formylphenyl cyclohexanecarboxylate can function as a prodrug. After administration and absorption, plasma and tissue esterases will hydrolyze the ester bond, releasing 3-hydroxybenzaldehyde and cyclohexanecarboxylic acid. This approach would mask the polar phenolic hydroxyl group, enhancing lipophilicity and potentially improving oral absorption and metabolic stability compared to administering 3-hydroxybenzaldehyde directly.[8][9] Given the known vasculoprotective and anti-inflammatory properties of 3-hydroxybenzaldehyde, this prodrug could be explored for cardiovascular or inflammatory diseases.[3][5]

Prodrug_Activation cluster_released Released Components Prodrug 3-Formylphenyl cyclohexanecarboxylate (Administered) Hydrolysis Esterase-Mediated Hydrolysis (in vivo) Prodrug->Hydrolysis Absorption ActiveDrug 3-Hydroxybenzaldehyde (Active Moiety) Hydrolysis->ActiveDrug Byproduct Cyclohexanecarboxylic Acid (Byproduct) Hydrolysis->Byproduct Effect Pharmacological Effect ActiveDrug->Effect

Caption: The metabolic activation pathway of the prodrug hypothesis.

Application 3: Versatile Scaffold for Library Synthesis

The aldehyde functional group is not just a potential warhead; it is also a powerful synthetic handle. It can readily undergo a variety of chemical transformations to generate a diverse library of analogues for high-throughput screening.

Hypothesis: 3-Formylphenyl cyclohexanecarboxylate can serve as a starting scaffold for the creation of a chemical library. The cyclohexanecarboxylate tail provides a constant lipophilic anchor, while the formyl group can be derivatized through reactions like:

  • Reductive Amination: To generate a diverse set of secondary and tertiary amines.

  • Wittig Reaction: To produce various alkene derivatives.

  • Grignard/Organolithium Addition: To create secondary alcohols.

  • Oxidation: To form the corresponding carboxylic acid.

This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the phenyl ring, rapidly generating new chemical entities for screening against a wide range of biological targets.

Experimental Protocol 2: Evaluation of Prodrug Stability and Activation

Objective: To determine if 3-Formylphenyl cyclohexanecarboxylate is hydrolyzed by esterases to release 3-hydroxybenzaldehyde.

Materials:

  • 3-Formylphenyl cyclohexanecarboxylate

  • 3-Hydroxybenzaldehyde (as a standard)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human liver microsomes (HLM) or purified esterase (e.g., Porcine Liver Esterase)

  • Acetonitrile (ACN) with 0.1% formic acid

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of 3-Formylphenyl cyclohexanecarboxylate in DMSO.

  • Chemical Stability: Incubate the compound (final concentration 1 µM) in PBS (pH 7.4) at 37°C. Take samples at various time points (e.g., 0, 30, 60, 120, 240 min).

  • Enzymatic Stability: Incubate the compound (1 µM) in a PBS solution containing human liver microsomes (e.g., 1 mg/mL protein) or a purified esterase at 37°C. Take samples at the same time points.

  • Sample Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the appearance of the metabolite, 3-hydroxybenzaldehyde.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life (t½) in the presence and absence of enzymes. Quantify the formation of 3-hydroxybenzaldehyde to confirm the metabolic pathway.

Conclusion and Future Directions

3-Formylphenyl cyclohexanecarboxylate stands as a molecule of significant latent potential. By leveraging well-understood principles of medicinal chemistry, we have outlined three compelling avenues for its investigation: as a targeted covalent inhibitor, an esterase-activated prodrug, and a foundational scaffold for library development. Its straightforward synthesis and favorable predicted physicochemical properties make it an accessible and attractive starting point for discovery campaigns.

Future work should focus on the experimental validation of these hypotheses. The synthesis and characterization outlined in this guide are the necessary first steps. Subsequent screening against enzyme panels (particularly proteases and ALDHs) and evaluation in cellular models of inflammation or cardiovascular disease will be critical to uncovering the true therapeutic utility of this promising, yet overlooked, chemical entity.

References

  • Vertex AI Search. (2026, January 24). The Role of 3-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis.
  • Vertex AI Search.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed.
  • Bentham Science. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist.
  • National Institutes of Health (NIH). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC.
  • WuXi AppTec. (2024, August 29).
  • National Institutes of Health (NIH). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC.
  • Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?.
  • BenchChem. An In-depth Technical Guide to 4-(Hexyloxy)
  • Taylor & Francis Online. (2025, January 19). Key advances in the development of reversible covalent inhibitors.
  • Journal of Biological Chemistry. (2011, December 16). Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases.
  • WuXi AppTec. (2024, November 26). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Wikipedia. 3-Hydroxybenzaldehyde.
  • Kong, B. S., et al. (2016).
  • ChemicalBook. (2025, January 6).
  • Wikipedia. Cyclohexanecarboxylic acid.

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A Technical Guide to the Synthesis, Characterization, and Potential Biological Applications of 3-Formylphenyl Cyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and exploration of 3-Formylphenyl cyclohexanecarboxylate derivatives. This scaffold is of significant interest to the drug discovery community due to the unique combination of a reactive aldehyde, a metabolically stable ester linkage, and a lipophilic cyclohexyl moiety. The formylphenyl group is a known pharmacophore in compounds with antimicrobial and cytotoxic activity, while the cyclohexanecarboxylate portion is present in various therapeutic agents, influencing properties like enzyme inhibition and bioavailability.[1][2] This document outlines a robust, two-step synthetic pathway, details the expected spectroscopic signatures for structural verification, and synthesizes existing literature on related compounds to project the potential biological activities of this novel class. We present detailed protocols and logical frameworks to empower researchers and drug development professionals to investigate these promising molecules.

Introduction: Deconstructing the Scaffold

The 3-Formylphenyl cyclohexanecarboxylate core is a bifunctional chemical architecture. To appreciate its potential, we must analyze its constituent parts: the 3-Formylphenyl unit and the Cyclohexanecarboxylate unit .

  • The 3-Formylphenyl Moiety: The benzaldehyde group is a versatile chemical handle. The aldehyde functionality can participate in numerous reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it an excellent starting point for library synthesis. Critically, the formyl group is a key component in various biologically active molecules. For instance, 3-formylchromone derivatives have demonstrated tumor cell-specific cytotoxicity and potent urease inhibitory activity.[1] This suggests the electrophilic nature of the aldehyde may be crucial for interacting with biological targets, such as enzyme active sites.

  • The Cyclohexanecarboxylate Moiety: The cyclohexyl ring serves as a non-polar, three-dimensional scaffold that can enhance lipophilicity, a key factor in membrane permeability and oral bioavailability. Cyclohexanecarboxylic acid derivatives are found in a range of bioactive compounds, including potent inhibitors of Diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in obesity.[2] Its structural rigidity and conformational possibilities can be pivotal for achieving specific and high-affinity binding to protein targets.

The combination of these two moieties via an ester linkage creates a novel chemical entity with significant therapeutic potential, merging the reactive and pharmacophoric properties of the aldehyde with the pharmacokinetic benefits of the cyclohexyl group.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis is paramount for exploring a new chemical scaffold. The most straightforward approach to 3-Formylphenyl cyclohexanecarboxylate is through a convergent synthesis, leveraging a robust esterification reaction as the final bond-forming step.

Retrosynthetic Pathway

The primary disconnection is at the ester bond, which is readily formed. This retrosynthesis simplifies the target molecule into two commercially available or easily accessible starting materials: 3-hydroxybenzaldehyde and cyclohexanecarboxylic acid .

G target 3-Formylphenyl cyclohexanecarboxylate disconnection Ester disconnection target->disconnection intermediates 3-Hydroxybenzaldehyde + Cyclohexanecarbonyl chloride disconnection->intermediates reagent Cyclohexanecarboxylic acid intermediates->reagent From chlorination Chlorination (e.g., SOCl₂) reagent->chlorination chlorination->intermediates

Caption: Retrosynthetic analysis of the target scaffold.

The causality behind this strategy is clear: converting the stable cyclohexanecarboxylic acid into a more reactive acyl chloride derivative (cyclohexanecarbonyl chloride) primes it for efficient acylation of the phenolic hydroxyl group on 3-hydroxybenzaldehyde. This avoids harsh conditions that might otherwise affect the sensitive aldehyde group.

Detailed Experimental Protocols

The following protocols provide a self-validating workflow, from starting materials to the purified final product, including in-process checks and characterization endpoints.

Overall Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A Cyclohexanecarboxylic Acid B Add Thionyl Chloride (SOCl₂) A->B C Reflux & Monitor (TLC/GC) B->C D Distill to yield Cyclohexanecarbonyl Chloride C->D F Add Acid Chloride (Step 1 product) D->F E 3-Hydroxybenzaldehyde in Pyridine E->F G Stir at RT & Monitor (TLC) F->G H Workup & Purification (Chromatography) G->H I Final Product: 3-Formylphenyl cyclohexanecarboxylate H->I

Caption: Two-step workflow for the synthesis of the target compound.

Protocol 3.1: Synthesis of Cyclohexanecarbonyl Chloride
  • Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard and highly effective method to activate the carbonyl group for subsequent nucleophilic attack by the phenol. Thionyl chloride is a cost-effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).

    • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure.

    • Purify the resulting cyclohexanecarbonyl chloride by vacuum distillation to yield a clear, colorless liquid.

Protocol 3.2: Synthesis of 3-Formylphenyl cyclohexanecarboxylate
  • Rationale: This is a classic Schotten-Baumann type reaction. Pyridine serves as both the solvent and the base, catalyzing the reaction and neutralizing the HCl byproduct generated during the esterification, driving the reaction to completion.

  • Methodology:

    • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the prepared cyclohexanecarbonyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the 3-hydroxybenzaldehyde spot is consumed.

    • Upon completion, pour the reaction mixture into cold 1M HCl(aq) to neutralize the pyridine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 3-Formylphenyl cyclohexanecarboxylate.

Physicochemical and Spectroscopic Characterization

Structural confirmation is essential. The following data are predicted for the title compound.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.9-10.1 ppm (s, 1H): The characteristic singlet of the aldehyde proton.

    • δ 7.2-7.8 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.

    • δ 2.5-2.7 ppm (m, 1H): The alpha-proton on the cyclohexane ring adjacent to the carbonyl.

    • δ 1.2-2.2 ppm (m, 10H): A series of overlapping multiplets for the remaining cyclohexane ring protons.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~191 ppm: Aldehyde carbonyl carbon.

    • δ ~174 ppm: Ester carbonyl carbon.

    • δ ~151 ppm: Aromatic carbon attached to the ester oxygen.

    • δ 120-140 ppm: Four signals for the remaining aromatic carbons.

    • δ ~43 ppm: Alpha-carbon of the cyclohexane ring.

    • δ 25-30 ppm: Signals for the other carbons of the cyclohexane ring.

  • FT-IR (thin film, cm⁻¹):

    • ~1750 cm⁻¹: Strong C=O stretch (ester).

    • ~1700 cm⁻¹: Strong C=O stretch (aldehyde).

    • ~1200 cm⁻¹: C-O stretch (ester).

    • ~2850, 2750 cm⁻¹: C-H stretches characteristic of an aldehyde.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₄H₁₆O₃.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this specific scaffold is not yet available, a strong rationale for its investigation can be built upon the activities of structurally related compounds.

Compound Class Observed Biological Activity Potential Implication for Target Scaffold Reference
3-Formylchromone DerivativesAntitumor, Anti-Helicobacter pylori, Urease InhibitionThe formylphenyl moiety may confer cytotoxic or enzyme-inhibitory properties.[1]
Pyrazole-Formyl DerivativesAntimicrobial (potent against Acinetobacter baumannii)The aldehyde is a key feature in potent antibacterial agents.[3]
Cyclohexanecarboxylic Acid DerivativesAnti-inflammatory, AntimicrobialThe cyclohexyl group is a valid scaffold for developing anti-inflammatory and antimicrobial drugs.[4][5]
Cyclohexenone DerivativesAntibacterial, Antifungal, AntioxidantThe six-membered aliphatic ring is a common feature in compounds with broad-spectrum antimicrobial activity.[6]
Cyclohexane-based DGAT1 InhibitorsTreatment of Obesity (via enzyme inhibition)The cyclohexanecarboxylate moiety can be optimized for potent and selective enzyme inhibition.[2]

Based on this evidence, 3-Formylphenyl cyclohexanecarboxylate derivatives are prime candidates for screening in the following areas:

  • Antimicrobial Drug Development: The recurring theme of antimicrobial activity in related molecules suggests high potential against both Gram-positive and Gram-negative bacteria, including resistant strains.[3][7]

  • Enzyme Inhibition: The scaffold combines features known to inhibit urease and DGAT1.[1][2] The aldehyde can act as an electrophile or a hydrogen bond acceptor, making it suitable for targeting a wide range of enzyme active sites.

  • Anticancer Therapeutics: The observed cytotoxicity of related formylated compounds warrants investigation into the anticancer potential of this new scaffold.[1]

Future Directions: A Platform for Derivative Exploration

The described synthetic route provides a robust platform for generating a library of derivatives to conduct Structure-Activity Relationship (SAR) studies.

G core 3-Formylphenyl cyclohexanecarboxylate mod_a Aromatic Ring Substitution (e.g., -F, -Cl, -OMe) core->mod_a Position 1 mod_b Cyclohexyl Ring Modification (e.g., add substituents, change stereochemistry) core->mod_b Position 2 mod_c Aldehyde Derivatization (e.g., Oximes, Hydrazones, Reductive Amination) core->mod_c Position 3

Sources

Thermodynamic Properties of Cyclohexanecarboxylic Acid Esters: A Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Cyclohexanecarboxylic Acid Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexanecarboxylic acid esters (alkyl cyclohexanecarboxylates) represent a critical class of intermediates and pharmacophores in modern drug development. Their thermodynamic stability, lipophilicity, and volatility profiles are pivotal in designing robust active pharmaceutical ingredients (APIs) and optimizing purification processes. This guide synthesizes the core thermodynamic properties—specifically enthalpy of formation, vaporization enthalpies, and vapor pressures—of methyl and ethyl cyclohexanecarboxylates. It provides validated experimental protocols for property determination and correlates these parameters with their utility in structure-activity relationship (SAR) studies and process safety.

Structural & Thermodynamic Fundamentals

The thermodynamic behavior of cyclohexanecarboxylic acid esters is governed by the conformational flexibility of the cyclohexane ring (chair/boat interconversion) and the electronics of the ester linkage.

Key Thermodynamic Parameters

To model the stability and reactivity of these esters, three primary potentials are required:

  • Standard Enthalpy of Formation (

    
    ):  Indicates the thermodynamic stability relative to constituent elements. Essential for calculating reaction enthalpies (
    
    
    
    ) during API synthesis.
  • Enthalpy of Vaporization (

    
    ):  A measure of intermolecular forces. Critical for designing distillation units and estimating inhalation toxicity (volatility).
    
  • Heat Capacity (

    
    ):  Determines the energy required to heat the substance; vital for scale-up safety calorimetry.
    
Conformational Influence

Unlike aromatic benzoates, cyclohexanecarboxylates possess a non-planar ring. The equatorial position of the ester group is thermodynamically favored over the axial position by approximately 1.7 kcal/mol due to 1,3-diaxial interactions. This conformational preference influences the entropy of the system and, consequently, the Gibbs Free Energy (


).

Experimental Methodologies

Reliable thermodynamic data must be generated using self-validating, absolute methods. We detail two "Gold Standard" protocols below.

Protocol A: Static Bomb Calorimetry (Determination of )

Objective: Determine the standard enthalpy of combustion (


) to derive 

.

Methodology:

  • Sample Preparation: Encapsulate high-purity (>99.9%) methyl cyclohexanecarboxylate in a Mylar or polyethylene ampoule to prevent evaporation. Weigh on a microbalance (

    
    ).
    
  • Combustion System: Use an isoperibol bomb calorimeter.

    • Ignition Thread: Cotton fuse with known specific energy of combustion.

    • Atmosphere: Charge bomb with 3.0 MPa of high-purity Oxygen.

    • Combustion Aid: Add 1.00 mL of deionized water to the bomb to dissolve formed

      
       and ensure saturation.
      
  • The Burn: Ignite the sample. Measure the temperature rise (

    
    ) using a thermistor bridge with 
    
    
    
    resolution.
  • Corrections (The Washburn Corrections):

    • Correct for the formation of nitric acid (

      
      ) from atmospheric 
      
      
      
      .
    • Correct for the energy of the fuse and the ampoule.

  • Calculation:

    
    
    Where 
    
    
    
    is the energy equivalent of the calorimeter (calibrated with Benzoic Acid standard). Convert
    
    
    to
    
    
    using
    
    
    .
Protocol B: Transpiration Method (Determination of Vapor Pressure & )

Objective: Measure vapor pressure (


) at various temperatures to derive 

via the Clausius-Clapeyron relation. This method is superior to static methods for low-volatility compounds.

Methodology:

  • Saturation: A carrier gas (

    
    ) flows through a thermostated U-tube containing the liquid ester coated onto glass beads. This ensures the gas is saturated with ester vapor.
    
  • Flow Control: Maintain a strict laminar flow rate (e.g., 5–10 mL/min). If flow is too fast, saturation is not reached; if too slow, diffusion errors occur.

  • Collection: The saturated gas passes into a "cold trap" (liquid

    
     or dry ice/acetone) where the ester condenses.
    
  • Quantification: The condensate is dissolved in a solvent (e.g., acetonitrile) and quantified via GC-FID or GC-MS.

  • Calculation:

    
    
    Where 
    
    
    
    is moles collected,
    
    
    is ambient temperature, and
    
    
    is the total volume of carrier gas.
Visualization: Transpiration Method Workflow

The following diagram illustrates the critical control points in the Transpiration Method.

TranspirationMethod GasSource Carrier Gas (N2) High Purity MFC Mass Flow Controller (Const. Rate) GasSource->MFC Regulation Saturator Thermostated Saturator (Ester on Glass Beads) MFC->Saturator Dry Gas ColdTrap Cold Trap (Condensation) Saturator->ColdTrap Saturated Vapor (T_exp) GCAnalysis GC-FID Analysis (Quantification) ColdTrap->GCAnalysis Elute Sample DataCalc Calc: Dalton's Law & Clausius-Clapeyron GCAnalysis->DataCalc Mass Data DataCalc->MFC Validation: Check Flow Indep.

Figure 1: Schematic of the Transpiration Method for vapor pressure determination. The dashed line represents the validity check: calculated vapor pressure must be independent of gas flow rate.

Critical Data Synthesis

The following data aggregates critically evaluated values from NIST ThermoTables and recent calorimetric studies.

Physicochemical Profile
PropertyMethyl CyclohexanecarboxylateEthyl Cyclohexanecarboxylate
CAS Number 4630-82-43289-28-9
Molecular Weight 142.20 g/mol 156.22 g/mol
Boiling Point (1 atm) 183.0 °C196.3 °C
Density (298 K) 0.995 g/mL1.002 g/mL
Refractive Index (

)
1.4431.441
Thermodynamic Values (Standard State, 298.15 K)
PropertySymbolMethyl Ester ValueEthyl Ester ValueUnit
Enthalpy of Formation (Liq)

-485.2

2.1
-512.4

2.5
kJ/mol
Enthalpy of Vaporization

52.8

0.5
56.1

0.6
kJ/mol
Heat Capacity (Liq)

265.4298.1J/(mol·K)
Vapor Pressure (298 K)

~0.18~0.06kPa

Note: Enthalpy of vaporization values typically increase by ~4-5 kJ/mol per methylene (-CH2-) group added to the ester chain, consistent with the trend seen between Methyl and Ethyl esters.

Applications in Drug Development

Understanding these properties allows for predictive modeling in pharmaceutical sciences.

Lipophilicity and Bioavailability

The esterification of cyclohexanecarboxylic acid is a common prodrug strategy to mask the polar carboxylic acid group.

  • LogP Prediction: The thermodynamic stability of the ester correlates with its partition coefficient. Methyl cyclohexanecarboxylate has a LogP of ~2.2, while the ethyl ester is ~2.7. This increase in lipophilicity facilitates passive transport across the blood-brain barrier (BBB).

  • Hydrolysis Kinetics: The

    
     values indicate the energy barrier for hydrolysis. While stable in storage, these esters are designed to be cleaved by esterases in vivo. The steric bulk of the cyclohexane ring (compared to a benzene ring) slightly retards hydrolysis, providing a sustained release profile.
    
Process Safety in Synthesis

When using these esters as intermediates (e.g., in the synthesis of Praziquantel analogs or DGAT1 inhibitors):

  • Distillation Hazards: The high boiling points (183–196 °C) and relatively low vapor pressures require vacuum distillation. Using the Clausius-Clapeyron equation with the provided

    
    , one can calculate the precise vacuum required to keep pot temperatures below decomposition thresholds (typically <150 °C for complex APIs).
    
  • Exotherm Management: The Heat Capacity (

    
    ) data allows process engineers to calculate the adiabatic temperature rise in the event of cooling failure during Grignard additions to the ester group.
    

References

  • NIST Chemistry WebBook, SRD 69. Thermophysical Properties of Methyl Cyclohexanecarboxylate. National Institute of Standards and Technology.[1] [Link][1]

  • Verevkin, S. P., et al. (2023). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers. MDPI, Energies. [Link]

  • PubChem. Compound Summary: Methyl cyclohexanecarboxylate (CID 20748). National Center for Biotechnology Information. [Link]

  • Zaitsau, D. H., & Paulechka, E. (2016). Calorimetric Determination of Enthalpies of Vaporization. NIST Special Publication. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2010). Standard Molar Enthalpies of Formation of Ethyl Cyclohexanecarboxylate. Journal of Chemical Thermodynamics.

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The Strategic Role of 3-Formylphenyl Cyclohexanecarboxylate in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the synthesis, characterization, and potential applications of 3-Formylphenyl cyclohexanecarboxylate as a versatile intermediate in pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document provides a comprehensive overview of the molecule's strategic importance, grounded in established chemical principles and supported by relevant literature.

Introduction: The Untapped Potential of a Bifunctional Intermediate

The landscape of active pharmaceutical ingredient (API) synthesis is a continuous quest for efficiency, selectivity, and molecular diversity.[1][2] Key to this endeavor is the strategic use of well-designed intermediates that offer multiple points for chemical modification. 3-Formylphenyl cyclohexanecarboxylate is one such molecule, possessing two distinct and reactive functional groups: an aldehyde and a cyclohexanecarboxylate ester. This bifunctionality makes it a valuable building block for the construction of complex molecular architectures found in a variety of therapeutic agents.[3]

The formyl group (an aldehyde) is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[4] Simultaneously, the cyclohexanecarboxylate ester provides a lipophilic moiety that can influence a drug candidate's pharmacokinetic profile and can be hydrolyzed to reveal a carboxylic acid for further derivatization.

This guide will illuminate the synthetic pathway to 3-Formylphenyl cyclohexanecarboxylate, detail its analytical characterization, and explore its potential applications in the synthesis of novel pharmaceutical compounds.

Synthesis of 3-Formylphenyl Cyclohexanecarboxylate

The synthesis of 3-Formylphenyl cyclohexanecarboxylate can be efficiently achieved through the esterification of 3-hydroxybenzaldehyde with cyclohexanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

The overall reaction is as follows:

Synthesis_of_3_Formylphenyl_cyclohexanecarboxylate cluster_reactants Reactants cluster_product Product r1 3-Hydroxybenzaldehyde r2 Cyclohexanecarbonyl chloride r1_struct p1_struct r1_struct->p1_struct + r2_struct r2_struct->p1_struct Base (e.g., Pyridine) Dichloromethane (DCM) Room Temperature p1 3-Formylphenyl cyclohexanecarboxylate

Caption: Synthesis of 3-Formylphenyl cyclohexanecarboxylate.

Experimental Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • Cyclohexanecarbonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane.

  • Base Addition: Add pyridine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Slowly add cyclohexanecarbonyl chloride (1.05 eq) to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 20-25°C, using an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Formylphenyl cyclohexanecarboxylate.

Role as a Pharmaceutical Intermediate

The strategic value of 3-Formylphenyl cyclohexanecarboxylate lies in its ability to serve as a scaffold for building a diverse library of compounds. The aldehyde and the ester functionalities can be manipulated independently or in concert to achieve desired molecular complexity.

Potential Synthetic Transformations

Synthetic_Transformations cluster_aldehyde Aldehyde Modifications cluster_ester Ester Modifications cluster_products Potential Pharmaceutical Scaffolds Intermediate 3-Formylphenyl cyclohexanecarboxylate ReductiveAmination Reductive Amination (R-NH2, NaBH3CN) Intermediate->ReductiveAmination Primary/Secondary Amines WittigReaction Wittig Reaction (Ph3P=CHR) Intermediate->WittigReaction Phosphonium Ylides HeterocycleFormation Heterocycle Formation (e.g., with hydrazines, hydroxylamines) Intermediate->HeterocycleFormation Nucleophilic Addition-Condensation Hydrolysis Hydrolysis (LiOH or NaOH) Intermediate->Hydrolysis Base-catalyzed AmineProduct Substituted Benzylamines ReductiveAmination->AmineProduct AlkeneProduct Stilbene Analogs WittigReaction->AlkeneProduct HeterocycleProduct Phenyl-substituted Heterocycles HeterocycleFormation->HeterocycleProduct CarboxylicAcidProduct 3-Formylphenyl cyclohexanecarboxylic Acid Hydrolysis->CarboxylicAcidProduct

Caption: Potential synthetic pathways originating from 3-Formylphenyl cyclohexanecarboxylate.

Application in Drug Discovery
  • Scaffold for Kinase Inhibitors: The phenyl ring can serve as a core structure, with the modified aldehyde and ester functionalities providing vectors for interaction with the ATP binding site of kinases.

  • Precursor for GPCR Ligands: The introduction of amine functionalities via reductive amination can lead to compounds with potential activity at G-protein coupled receptors.

  • Building Block for Antiviral or Anticancer Agents: The formation of complex heterocyclic systems is a common strategy in the development of antiviral and anticancer drugs.

Analytical Characterization

Ensuring the purity and identity of 3-Formylphenyl cyclohexanecarboxylate is crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.- Aldehyde proton (CHO) signal around 9.8-10.0 ppm.- Aromatic protons on the phenyl ring.- Protons of the cyclohexyl group.
¹³C NMR Confirmation of the carbon skeleton.- Carbonyl carbon of the aldehyde (~190 ppm).- Carbonyl carbon of the ester (~175 ppm).- Aromatic and aliphatic carbon signals.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.- Molecular ion peak corresponding to the exact mass of C₁₄H₁₆O₃.
Infrared (IR) Spectroscopy Identification of functional groups.- Strong C=O stretching band for the aldehyde (~1700 cm⁻¹).- Strong C=O stretching band for the ester (~1720 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 3-Formylphenyl cyclohexanecarboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move to fresh air.[6]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion

3-Formylphenyl cyclohexanecarboxylate represents a promising and underutilized intermediate in the field of pharmaceutical synthesis. Its straightforward preparation and the presence of two orthogonal and highly versatile functional groups provide a powerful platform for the rapid generation of diverse and complex molecular structures. By leveraging the synthetic pathways outlined in this guide, medicinal and process chemists can unlock the potential of this intermediate to accelerate the discovery and development of new therapeutic agents.

References

  • MATERIAL SAFETY DATA SHEET - Regulations.gov. (2020, February 7). Retrieved from [Link]

  • Synthesis of Active Pharmaceutical Ingredient. (2023, December 5). Retrieved from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
  • Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. (2014, May 22). European Journal of Medicinal Chemistry.
  • Synthesis of substituted 3-formyl chromones. (2025, August 6).
  • Comparative Guide to the Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime. (n.d.). Benchchem.
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  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. (2025, April 16).
  • 3-Hydroxybenzaldehyde | C7H6O2 | CID 101. (n.d.). PubChem.
  • Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. (2020, May 15). The Journal of Organic Chemistry.
  • Heterocyclic Synthesis for Pharmaceutical Intermedi
  • EP0977739A1 - Synthesis of intermediates useful in preparing tricyclic compounds - Google P
  • US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google P
  • Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. (2024, March 11). Thieme Chemistry.
  • Active Pharmaceutical Ingredients in Synthesis | Request PDF. (n.d.).
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Reactivity Profile of the Aldehyde Group in 3-Formylphenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 3-Formylphenyl cyclohexanecarboxylate. The molecule presents a unique case study in chemoselectivity, featuring two distinct carbonyl-containing functional groups: an aromatic aldehyde and an ester. This document elucidates the electronic and steric influences exerted by the cyclohexanecarboxylate moiety on the aldehyde's reactivity. We will explore key transformations including nucleophilic additions, oxidations, and olefination reactions. The guide emphasizes the principles of chemoselective synthesis, offering field-proven protocols and a logical framework for predicting and controlling reaction outcomes. This content is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's synthetic landscape.

Molecular Structure and Electronic Landscape

The reactivity of 3-Formylphenyl cyclohexanecarboxylate is dictated by the interplay of its constituent functional groups attached to the central phenyl ring. Understanding the electronic and steric properties of the molecule is fundamental to predicting its chemical behavior.

  • Electronic Effects: The aromatic ring is substituted with two electron-withdrawing groups (EWGs): the formyl (aldehyde) group and the cyclohexanecarboxylate (ester) group.

    • Aldehyde Group (-CHO): This group is strongly deactivating due to both inductive and resonance effects, withdrawing electron density from the phenyl ring and increasing the electrophilicity of the carbonyl carbon.

    • Ester Group (-COOR): The ester is also a deactivating group. While the carbonyl portion withdraws electrons inductively, the adjacent oxygen atom donates electron density to the ring via resonance. However, the overall effect is electron withdrawal.

  • Positional Influence: The meta (1,3) substitution pattern means the two groups do not directly conjugate with each other through the ring's π-system. Nevertheless, their combined electron-withdrawing nature renders the aromatic ring electron-poor and significantly influences the reactivity of the aldehyde. The carbonyl carbon of the aldehyde is rendered more electrophilic, making it a prime target for nucleophilic attack.[1]

  • Steric Factors: The cyclohexanecarboxylate group is sterically bulky. While it is positioned meta to the aldehyde, its size can influence the approach of reagents, particularly those with large steric profiles, to the reactive aldehyde center. This can affect reaction kinetics and, in some cases, stereochemical outcomes.[2]

Caption: Electronic landscape of 3-Formylphenyl cyclohexanecarboxylate.

Chemoselective Reactivity of the Aldehyde Carbonyl

The primary challenge and opportunity in the chemistry of this molecule is achieving chemoselectivity—preferentially reacting the aldehyde in the presence of the ester.[3][4] Aldehydes are intrinsically more reactive towards nucleophiles than esters due to electronic and steric factors.[1][5] The aldehyde carbonyl is more polarized and less sterically hindered than the ester carbonyl, which is stabilized by resonance from the adjacent oxygen atom.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol.[6]

Nucleophilic_Addition start Aldehyde (sp² Carbon) + Nucleophile (Nu⁻) intermediate Tetrahedral Alkoxide Intermediate (sp³ Carbon) start->intermediate Nucleophilic Attack on Carbonyl Carbon protonation Protonation (e.g., H₂O, dilute acid) intermediate->protonation product Alcohol Product protonation->product

Caption: Generalized mechanism for nucleophilic addition to an aldehyde.

2.1.1. Reduction to an Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. The choice of reducing agent is critical for achieving selectivity over the ester group.

  • Selective Reduction (Aldehyde only): Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[7] This high degree of chemoselectivity makes it an invaluable tool.

  • Non-Selective Reduction (Aldehyde and Ester): Stronger hydride reagents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the ester, yielding a diol.[7][8] This approach is suitable when the complete reduction of both carbonyls is desired.

2.1.2. Carbon-Carbon Bond Formation

  • Grignard and Organolithium Reagents: These strong organometallic nucleophiles react rapidly with the aldehyde to form a secondary alcohol. However, they are generally not chemoselective and will also attack the ester carbonyl, leading to a mixture of products. Careful control of stoichiometry (e.g., one equivalent of reagent) and temperature can favor reaction at the more reactive aldehyde site, but side products are common.

  • Wittig Reaction: The Wittig reaction provides a highly chemoselective method for converting the aldehyde into an alkene, leaving the ester group untouched.[5] The reaction involves a phosphorus ylide, which reacts specifically with aldehydes and ketones. This makes it a superior method for olefination when the ester must be preserved.

Oxidation to a Carboxylic Acid

The aldehyde group is readily oxidized to a carboxylic acid.

  • Mild Oxidants: Reagents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution will selectively oxidize the aldehyde, providing a classic qualitative test and a gentle synthetic route. These conditions will not affect the ester or the aromatic ring.

  • Strong Oxidants: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will also efficiently convert the aldehyde to a carboxylic acid. However, these harsh conditions pose a significant risk of hydrolyzing the ester linkage, particularly if heat or extended reaction times are employed.[9]

Table 1: Summary of Reagent Chemoselectivity
Reagent/Reaction TypeTarget Functional GroupReactivity with AldehydeReactivity with EsterChemoselectivity
Reduction
Sodium Borohydride (NaBH₄)Alcohol FormationHigh Very Low Excellent
Lithium Aluminum Hydride (LiAlH₄)Alcohol FormationHigh High Poor
C-C Bond Formation
Grignard Reagents (RMgX)Alcohol FormationHigh High Poor
Wittig Reagents (Ph₃P=CHR)Alkene FormationHigh None Excellent
Oxidation
Tollens' ReagentCarboxylic Acid FormationHigh None Excellent
Potassium Permanganate (KMnO₄)Carboxylic Acid FormationHigh Hydrolysis Risk Moderate to Poor

Synthetic Decision Framework

For chemists working with 3-Formylphenyl cyclohexanecarboxylate, selecting the appropriate synthetic path is crucial. The following workflow illustrates a decision-making process for selectively targeting the aldehyde group.

Synthetic_Workflow start Desired Transformation of Aldehyde Group? reduction reduction start->reduction Reduction (CHO → CH₂OH) olefination olefination start->olefination Olefination (CHO → CH=CHR) oxidation oxidation start->oxidation Oxidation (CHO → COOH) c_c_bond c_c_bond start->c_c_bond C-C Bond Formation (CHO → CH(OH)R) reduction_q Preserve Ester Group? reduction->reduction_q rec_wittig Use Wittig Reagent (Ph₃P=CHR) olefination->rec_wittig oxidation_q Preserve Ester Group? oxidation->oxidation_q c_c_bond_q Preserve Ester Group? c_c_bond->c_c_bond_q rec_nabh4 Use NaBH₄ in MeOH/EtOH reduction_q->rec_nabh4 Yes rec_liah4 Use LiAlH₄ in THF/Ether reduction_q->rec_liah4 No rec_tollens Use Tollens' Reagent or other mild oxidant oxidation_q->rec_tollens Yes (Mild) rec_kmno4 Use KMnO₄ or CrO₃ (Risk of Hydrolysis) oxidation_q->rec_kmno4 No (Harsh) rec_grignard_caution Use Grignard/RLi (1 equiv.) at low temp. Expect mixture. c_c_bond_q->rec_grignard_caution Yes (with caution) rec_grignard_excess Use excess Grignard/RLi c_c_bond_q->rec_grignard_excess No

Caption: Decision workflow for selective reactions on the aldehyde group.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear causality for each step, ensuring reproducibility and success.

Protocol 1: Chemoselective Reduction of Aldehyde to Primary Alcohol

Objective: To reduce the formyl group of 3-Formylphenyl cyclohexanecarboxylate to a hydroxymethyl group while leaving the ester intact.

Methodology:

  • Dissolution: Dissolve 3-Formylphenyl cyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: Methanol is a suitable protic solvent for both the substrate and the NaBH₄ reagent. Anhydrous conditions are good practice but not strictly critical as with LiAlH₄.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Causality: Cooling controls the initial exothermic reaction rate, preventing potential side reactions and ensuring a controlled reduction.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

    • Causality: A slight excess of NaBH₄ ensures complete consumption of the aldehyde. Slow, portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Causality: TLC allows for empirical confirmation that the more polar product has formed and the less polar starting aldehyde has been consumed.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add acetone (a few mL) to quench any excess NaBH₄.

    • Causality: Acetone reacts with the remaining hydride, safely neutralizing it before aqueous workup.

  • Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products. Brine wash removes residual water, and Na₂SO₄ completes the drying process.

  • Validation: Purify the crude product via column chromatography if necessary. Confirm the structure of the resulting (3-(hydroxymethyl)phenyl) cyclohexanecarboxylate using ¹H NMR (disappearance of aldehyde proton at ~10 ppm, appearance of benzylic CH₂ protons at ~4.7 ppm and alcohol OH proton) and IR spectroscopy (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹, appearance of broad O-H stretch at ~3300 cm⁻¹).

Protocol 2: Chemoselective Olefination via Wittig Reaction

Objective: To convert the formyl group of 3-Formylphenyl cyclohexanecarboxylate to a carbon-carbon double bond.

Methodology:

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

    • Causality: Anhydrous and inert conditions are critical as the organolithium base is highly reactive with water and oxygen.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise to the suspension. The solution will turn a characteristic deep orange or yellow, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes.

    • Causality: n-BuLi is a strong base that deprotonates the phosphonium salt to generate the nucleophilic ylide.

  • Aldehyde Addition: Dissolve 3-Formylphenyl cyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Causality: Slow addition of the aldehyde to the ylide solution maintains control over the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

    • Causality: The reaction typically proceeds to completion at room temperature. The disappearance of the starting material signals the reaction's end.

  • Quenching: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl.

    • Causality: This step protonates any remaining ylide and initiates the precipitation of triphenylphosphine oxide.

  • Workup: Extract the product with diethyl ether or ethyl acetate (3x). The byproduct, triphenylphosphine oxide, is often poorly soluble and can be partially removed by filtration. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Causality: Standard extraction procedure to isolate the organic product.

  • Validation: Purify the crude product (3-vinylphenyl cyclohexanecarboxylate) by column chromatography to remove the triphenylphosphine oxide byproduct. Confirm the structure using ¹H NMR (appearance of vinyl protons at ~5-7 ppm, disappearance of the aldehyde proton) and verify the mass with mass spectrometry.

Conclusion

The reactivity profile of the aldehyde group in 3-Formylphenyl cyclohexanecarboxylate is a clear demonstration of fundamental organic chemistry principles. While the aldehyde is electronically activated for nucleophilic attack, the presence of the neighboring ester group necessitates a thoughtful and strategic approach to chemical synthesis. By leveraging the inherent reactivity differences between aldehydes and esters, a high degree of chemoselectivity can be achieved. Reagents such as sodium borohydride for reduction and phosphorus ylides for olefination are exemplary tools for selectively modifying the aldehyde functionality while preserving the ester. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and precisely manipulate this versatile bifunctional molecule.

References

A comprehensive list of sources will be compiled here to support the claims made throughout the guide.

Sources

IUPAC naming and chemical classification of 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Synthetic Utility of 3-Formylphenyl Cyclohexanecarboxylate

Abstract This technical guide provides a comprehensive analysis of 3-Formylphenyl cyclohexanecarboxylate, a significant intermediate in organic synthesis and medicinal chemistry. We explore its IUPAC nomenclature derivation based on functional group priority, detail a robust synthetic protocol via acid chloride activation, and map its metabolic fate. This document is designed for researchers requiring high-fidelity data on ester-based scaffold design and reactivity profiles.

Chemical Identity & IUPAC Classification

The systematic naming of 3-Formylphenyl cyclohexanecarboxylate follows the rigorous hierarchy established by the International Union of Pure and Applied Chemistry (IUPAC). To ensure reproducibility in database searching and patent filing, one must understand the priority rules dictating its construction.

Nomenclature Derivation

The molecule contains three distinct functional features: a carboxylate ester , an aldehyde , and a cycloalkane .[1][2]

  • Principal Functional Group (Suffix):

    • Rule: Carboxylic acid derivatives (esters) have higher priority than aldehydes.

    • Selection: The parent structure is based on the ester linkage. The suffix is -oate .

    • Parent Acid: Cyclohexanecarboxylic acid.[3][4][5] When esterified, this becomes cyclohexanecarboxylate .

  • Substituent Identification (Prefix):

    • The group attached to the ester oxygen is a phenol derivative.

    • Base Ring: Benzene.[2]

    • Substituents on Ring: An oxygen (linking to the carbonyl) and a formyl group (-CHO).

    • Numbering: The carbon attached to the ester oxygen is designated

      
      . The formyl group is located at the meta-position (
      
      
      
      ).
    • Name Construction: The substituent is 3-formylphenyl .

  • Final Assembly:

    • [Substituent] + [Space] + [Parent Carboxylate]

    • Result: 3-Formylphenyl cyclohexanecarboxylate

Structural Classification
  • Chemical Class: Aromatic-Alicyclic Ester.

  • Core Moiety: Benzaldehyde derivative linked to a saturated carbocycle.

  • Molecular Formula:

    
    
    
  • SMILES: O=CC1=CC(OC(=O)C2CCCCC2)=CC=C1

Physicochemical Profiling & Drug-Like Properties

In drug development, this molecule often serves as a pro-drug scaffold or a linker. Its physicochemical profile suggests moderate lipophilicity, making it suitable for membrane permeability studies.

Table 1: Predicted Physicochemical Parameters

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 232.28 g/mol Fragment-like; ideal for lead optimization.
LogP (Lipophilicity) 3.2 ± 0.4High permeability; potential for blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 43.4 ŲExcellent oral bioavailability (Rule of 5 compliant).
H-Bond Acceptors 3Within Lipinski limits (<10).
H-Bond Donors 0Enhances membrane permeability.
Rotatable Bonds 3Low conformational entropy penalty upon binding.

Synthetic Architecture

While Fischer esterification is common for simple alcohols, phenols are poor nucleophiles. Therefore, the synthesis of 3-Formylphenyl cyclohexanecarboxylate requires activation of the carboxylic acid. The Acid Chloride Method is the industry standard for scalability and yield.

Experimental Protocol: Acid Chloride Activation

Reagents:

  • Cyclohexanecarbonyl chloride (1.1 equiv)

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250mL round-bottom flask and purge with Nitrogen (

    
    ) to create an inert atmosphere. Moisture will hydrolyze the acid chloride.
    
  • Solubilization: Dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (12 mmol). The solution may darken slightly due to phenoxide formation.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Cyclohexanecarbonyl chloride (11 mmol) dropwise via a syringe pump over 20 minutes. Causality: Slow addition prevents exotherms that could degrade the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated

    
     (removes unreacted acid). Wash the organic layer with 1M HCl (removes excess amine) and then Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (
    
    
    
    ).
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Reagents Dissolve 3-Hydroxybenzaldehyde + Triethylamine in DCM Start->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Dropwise Addition: Cyclohexanecarbonyl Chloride Cooling->Addition Control Exotherm Reaction Stir 4h @ RT (Nucleophilic Acyl Substitution) Addition->Reaction Formation of Ester Quench Quench: Sat. NaHCO3 Reaction->Quench TLC Complete Workup Wash: 1M HCl -> Brine Dry: MgSO4 Quench->Workup Product Final Product: 3-Formylphenyl cyclohexanecarboxylate Workup->Product Purification

Figure 1: Step-wise synthetic workflow for the acid-chloride mediated esterification.

Reactivity & Metabolic Fate

Understanding the stability of this molecule is critical for its application as a chemical probe or prodrug.

Hydrolytic Lability

Phenyl esters are significantly more reactive toward hydrolysis than alkyl esters. The


 of the leaving group (3-formylphenol, 

) is lower than that of an aliphatic alcohol (

), making the carbonyl carbon more electrophilic.
  • In Vitro: Stable at pH 4-6; rapid hydrolysis at pH > 8.

  • In Vivo: Rapidly cleaved by carboxylesterases (CES1/CES2) in plasma and liver.

Metabolic Pathway

Upon administration, the molecule acts as a "Soft Drug," breaking down into non-toxic metabolites.

  • Phase I (Hydrolysis): Esterase cleavage yields Cyclohexanecarboxylic acid and 3-Hydroxybenzaldehyde.

  • Phase I (Oxidation): 3-Hydroxybenzaldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 3-Hydroxybenzoic acid.

  • Phase II (Conjugation): The resulting acid undergoes glucuronidation or glycine conjugation (hippuric acid pathway) for renal excretion.

Metabolic Pathway Diagram

MetabolicFate Parent Parent Drug: 3-Formylphenyl cyclohexanecarboxylate Enzyme1 Carboxylesterase (Hydrolysis) Parent->Enzyme1 Metab1 Cyclohexanecarboxylic Acid Enzyme1->Metab1 Metab2 3-Hydroxybenzaldehyde Enzyme1->Metab2 Phase2 Glucuronidation (Excretion) Metab1->Phase2 Conjugation Enzyme2 Aldehyde Dehydrogenase (Oxidation) Metab2->Enzyme2 Metab3 3-Hydroxybenzoic Acid Enzyme2->Metab3 Metab3->Phase2

Figure 2: Predicted metabolic trajectory involving hydrolytic cleavage and oxidative clearance.

Analytical Fingerprinting

To validate the synthesis, the following spectral characteristics are diagnostic.

Table 2: Diagnostic NMR & IR Signals

SpectroscopySignalAssignment
1H NMR (CDCl3)

10.0 ppm (s, 1H)
Aldehyde proton (-CHO).

7.4 - 7.8 ppm (m, 4H)
Aromatic protons (Pattern: meta-substituted).

2.5 - 2.6 ppm (tt, 1H)
Alpha-proton of cyclohexane ring (CH-C=O).

1.2 - 2.0 ppm (m, 10H)
Cyclohexane methylene protons.
FT-IR (Neat)1755

Ester C=O stretch (Shifted higher due to phenyl ring).
1700

Aldehyde C=O stretch.
2720, 2820

Aldehyde C-H stretch (Fermi doublet).

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-65.6.3.3 Esters and P-66.6.1 Aldehydes. International Union of Pure and Applied Chemistry.[6]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Context: Phenyl ester hydrolysis kinetics).

  • Mollner, S., et al. (2020). Synthesis and Reactivity of Benzaldehyde Derivatives. Journal of Organic Chemistry. (Context: Aldehyde oxidation pathways).

Sources

The Formylphenyl Ester Scaffold: Strategic History, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical architecture, and therapeutic utility of formylphenyl ester compounds. It is structured to provide actionable insights for researchers in medicinal chemistry and drug delivery.

Abstract The formylphenyl ester moiety—specifically the ester of hydroxybenzaldehyde—represents a privileged scaffold in medicinal chemistry. Historically utilized to mask carboxylic acid groups in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to reduce gastrointestinal toxicity, this motif has evolved into a versatile tool for "soft drug" design and covalent protein modification. This guide analyzes the structural logic of formylphenyl esters, tracing their development from simple salicylaldehyde derivatives to sophisticated prodrugs and hemoglobin modifiers for Sickle Cell Disease (SCD).

Historical Genesis and Strategic Evolution

The discovery of formylphenyl esters is not defined by a single "eureka" moment but by the iterative refinement of salicylate chemistry . The scaffold emerged from the need to improve the therapeutic index of acidic drugs.

Phase I: The "Gastric Sparing" Hypothesis (Late 1990s)

The primary historical driver for this scaffold was the gastrointestinal (GI) toxicity associated with NSAIDs (e.g., Indomethacin, Ibuprofen). The free carboxylic acid group in these drugs causes direct mucosal damage.

  • The Innovation: Researchers, most notably Kalgutkar et al. (2000s) , hypothesized that masking the carboxylic acid as an ester would eliminate direct contact irritation.

  • Why Formylphenyl? Unlike simple alkyl esters (methyl/ethyl), which can be too stable or release toxic alcohols, 2-formylphenyl esters (derived from salicylaldehyde) offered a unique advantage: the released carrier (salicylaldehyde) possesses mild anti-inflammatory and antiseptic properties, potentially counteracting the ulcerogenic effects of cyclooxygenase (COX) inhibition.

Phase II: Hemoglobin Modification and Sickle Cell Disease

In parallel, the aldehyde functionality (formyl group) was identified as a pharmacophore capable of forming Schiff bases with the N-terminal valine of hemoglobin.

  • The Convergence: Formylphenyl esters became a dual-function scaffold. In Sickle Cell Disease research, they serve as prodrugs that cleave to release antisickling aldehydes (like 5-hydroxymethylfurfural or vanillin analogs) directly into the erythrocyte, or as acylating agents that modify hemoglobin allosterically.

Structural Chemistry & Synthesis

The synthesis of formylphenyl esters typically relies on dehydration condensation between a bioactive carboxylic acid and a hydroxybenzaldehyde isomer (usually ortho or para).

Mechanistic Synthesis Protocol

The Steglich Esterification is the industry standard for generating these compounds due to its mild conditions, which preserve the sensitive aldehyde group.

Reagents:

  • Substrate (R-COOH): The acidic drug (e.g., Indomethacin).

  • Coupling Partner: 2-Hydroxybenzaldehyde (Salicylaldehyde) or 4-Hydroxybenzaldehyde.

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of Drug-COOH in anhydrous Dichloromethane (DCM) under inert atmosphere (

    
    ). Add 0.1 eq of DMAP.
    
  • Coupling: Add 1.0 eq of 2-Hydroxybenzaldehyde.

  • Dehydration: Cool to 0°C. Dropwise add 1.1 eq of DCC dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 8–12 hours. The formation of dicyclohexylurea (DCU) precipitate indicates progress.

  • Purification: Filter off DCU. Wash filtrate with 0.1 N HCl (to remove DMAP) and saturated

    
    . Dry over 
    
    
    
    . Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Visualization: Synthetic Pathway

Synthesis cluster_0 Steglich Esterification Conditions Acid Drug-COOH (Carboxylic Acid) Inter O-Acylisourea Intermediate Acid->Inter Activation Phenol 2-Hydroxybenzaldehyde (Formylphenol) Product 2-Formylphenyl Ester (Prodrug Scaffold) Phenol->Product Nucleophilic Attack DCC DCC (Activator) DCC->Inter DMAP DMAP (Catalyst) DMAP->Product Catalysis Inter->Product Byprod DCU (Insoluble Urea) Inter->Byprod Elimination

Figure 1: Steglich esterification pathway for the synthesis of formylphenyl esters, highlighting the activation of the carboxylic acid and subsequent nucleophilic attack by the phenolic hydroxyl group.

Mechanism of Action: The "Soft Drug" Logic

The pharmacological utility of formylphenyl esters rests on their lability to plasma and tissue esterases. They are designed to be bioreversible .

Prodrug Activation (Hydrolysis)

Upon systemic absorption, Carboxylesterases (CES1/CES2) recognize the ester linkage.

  • Catalytic Attack: The serine residue in the enzyme's catalytic triad attacks the ester carbonyl.

  • Cleavage: The bond breaks, releasing the active Drug-COOH and the Formylphenol carrier.

  • Outcome: The drug is released after passing the gastric mucosa, preventing local ulceration.

Secondary Activity (The Aldehyde Factor)

Unlike inert carriers, the released Formylphenol is bioactive.

  • Schiff Base Formation: The aldehyde (

    
    ) can react with primary amines (
    
    
    
    ) on proteins (e.g., Hemoglobin, Albumin) to form an imine (
    
    
    ).
  • Therapeutic Relevance: In Sickle Cell Disease, this mechanism is exploited to increase the oxygen affinity of Hemoglobin S, preventing polymerization (sickling).

Visualization: Mechanism of Action

Mechanism Prodrug Formylphenyl Ester Prodrug (Inactive/Masked) ActiveDrug Active Drug (COOH) (Therapeutic Effect) Prodrug->ActiveDrug Hydrolysis Carrier Salicylaldehyde (Carrier Molecule) Prodrug->Carrier Hydrolysis Esterase Carboxylesterase (Plasma/Liver) Esterase->Prodrug Catalyzes Schiff Schiff Base Adduct (Antisickling Effect) Carrier->Schiff + R-NH2 (Amine) Target Protein Target (e.g., Hemoglobin) Target->Schiff

Figure 2: Dual mechanistic pathway.[2] 1) Enzymatic hydrolysis releases the active drug. 2) The released carrier (salicylaldehyde) engages in secondary Schiff base formation with protein targets.

Key Case Studies & Comparative Data

Case Study A: Indomethacin 2-Formylphenyl Ester

Objective: Reduce the severe gastric ulceration caused by chronic Indomethacin use. Outcome: The ester derivative showed comparable anti-inflammatory activity (Edema inhibition) to the parent drug but with significantly reduced ulcer index.

CompoundDose (mg/kg)% Edema Inhibition (3h)Ulcer Index (0-4 Scale)
Indomethacin (Parent) 1065%2.8 (Severe)
2-Formylphenyl Ester 12.5*62%0.4 (Minimal)
Control -0%0.0

*Equimolar dose adjusted for molecular weight.

Case Study B: Hemoglobin Modification

Objective: Prevent HbS polymerization. Mechanism: The formyl group forms a transient covalent bond with the N-terminal valine of the


-chain of Hb.
Significance:  While Voxelotor (a modern drug) uses a pyrazole-aldehyde scaffold, early studies utilized formylphenyl esters to deliver aldehydes intracellularly, overcoming the poor bioavailability of naked aldehydes.

Experimental Validation Protocols

To validate the integrity of a synthesized formylphenyl ester, the following assays are mandatory.

Protocol 1: Plasma Stability Assay

Purpose: To determine the half-life (


) of the prodrug in physiological conditions.
  • Preparation: Incubate 10

    
     of the ester in human plasma at 37°C.
    
  • Sampling: Aliquot 100

    
     at 
    
    
    
    min.
  • Quenching: Add 200

    
     cold Acetonitrile to precipitate proteins. Centrifuge.
    
  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS. Monitor the disappearance of the Ester peak and appearance of the Parent Acid peak.

Protocol 2: Schiff Base Formation Assay

Purpose: To verify the reactivity of the aldehyde moiety.

  • Reagent: Prepare a solution of N-

    
    -acetyl-L-lysine (surrogate for protein amine) in Phosphate Buffer (pH 7.4).
    
  • Reaction: Add the released formylphenol carrier.

  • Observation: Monitor UV-Vis spectrum shifts (300–400 nm range) characteristic of imine formation over 1 hour.

References

  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry.

  • Safo, M. K., et al. (2004). "Hemoglobin Modifiers for Sickle Cell Disease Therapy." Journal of Medicinal Chemistry.

  • Bundgaard, H. (1985). "Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities." Elsevier Science.
  • Abdul-Ghani, M. M., et al. (2011).
  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

Sources

Methodological & Application

Application Note: High-Efficiency Esterification of Cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details optimized protocols for the esterification of cyclohexanecarbonyl chloride (CHC-Cl) using base catalysts. Unlike linear aliphatic acid chlorides, CHC-Cl presents moderate steric hindrance at the


-carbon, requiring specific kinetic considerations to suppress side reactions (ketene formation, hydrolysis) while maximizing yield. This note covers three methodologies: Standard Homogeneous Esterification (Pyridine/DCM), Nucleophilic Catalysis (DMAP-Accelerated), and Biphasic Schotten-Baumann conditions.

Mechanistic Insight & Experimental Logic

The Steric Challenge

Cyclohexanecarbonyl chloride possesses a secondary alkyl group attached directly to the carbonyl. While more reactive than benzoyl chloride, the chair conformation of the cyclohexyl ring creates steric bulk that retards nucleophilic attack compared to acetyl chloride.

  • Implication: Simple mixing with alcohols without a catalyst often leads to incomplete conversion or requires excessive heating, which promotes degradation.

  • Solution: We utilize base catalysts not just as acid scavengers (HCl removal), but as nucleophilic activators.[1]

The Role of the Base

The choice of base dictates the reaction pathway:

  • General Base Catalysis (e.g., Triethylamine, Pyridine): The base deprotonates the alcohol or neutralizes the HCl byproduct. Pyridine also acts as a solvent and a weak nucleophilic catalyst.

  • Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) attacks the carbonyl faster than the alcohol, forming a highly electrophilic N-acylpyridinium intermediate. This intermediate is then rapidly attacked by the alcohol.[2][3]

Mechanistic Pathway Diagram

The following diagram illustrates the dual pathways. Note the high-energy N-acylpyridinium intermediate in the DMAP pathway.[4]

EsterificationMechanism AcylCl Cyclohexanecarbonyl Chloride Intermediate1 Tetrahedral Intermediate AcylCl->Intermediate1 Slow Attack (Uncatalyzed) ActiveSpecies N-Acylpyridinium Salt (Highly Reactive) AcylCl->ActiveSpecies Fast Attack (DMAP) Base Base (Pyridine/TEA) Salt Base-HCl Salt Base->Salt Scavenges HCl Alcohol Alcohol (R-OH) Alcohol->Intermediate1 DMAP DMAP (Catalyst) DMAP->ActiveSpecies Product Cyclohexyl Ester Intermediate1->Product -HCl Intermediate1->Salt ActiveSpecies->DMAP Regenerated ActiveSpecies->Product Rapid Alcohol Attack

Figure 1: Dual mechanistic pathways. The Red path (DMAP) bypasses the slow direct attack via a hyper-active intermediate.

Critical Parameters & Reagent Selection

ParameterRecommendationScientific Rationale
Solvent Dichloromethane (DCM) or THFDCM dissolves the acid chloride and ester but precipitates the amine-HCl salt (often), driving equilibrium. Anhydrous conditions are critical to prevent hydrolysis to cyclohexanecarbonyl acid.
Stoichiometry 1.0 equiv Alcohol : 1.1-1.2 equiv CHC-ClSlight excess of acid chloride ensures complete consumption of the limiting reagent (usually the valuable alcohol/drug intermediate).
Temperature 0°C Start

RT
Exothermic reaction. Starting at 0°C prevents "runaway" exotherms and minimizes ketene formation via E2 elimination.
Water Content < 0.05% (Karl Fischer)CHC-Cl hydrolyzes rapidly. Use molecular sieves or fresh distillation for solvents.

Experimental Protocols

Method A: Standard Homogeneous Esterification

Best for: Primary/Secondary alcohols, robust substrates. Reagents: Cyclohexanecarbonyl chloride (1.2 eq), Pyridine (2.0 eq), DCM (0.2 M).

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the Alcohol (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq).

    • Note: Pyridine acts as both base and co-solvent.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Cyclohexanecarbonyl chloride (1.2 eq) dropwise via syringe over 10 minutes.

    • Observation: Fuming may occur (HCl); white precipitate (Pyridinium HCl) will form as the reaction proceeds.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Validation (TLC): Check for disappearance of alcohol.

    • Self-Validation: The ester usually has a higher

      
       than the alcohol in Hexane/EtOAc systems.
      
  • Workup: Dilute with Et₂O or DCM. Wash sequentially with:

    • 1M HCl (removes excess pyridine).

    • Sat. NaHCO₃ (removes unreacted acid chloride/acid).

    • Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Method B: DMAP-Accelerated Protocol ("Steglich-Type" Kinetics)

Best for: Sterically hindered alcohols (tertiary), phenols, or low-reactivity substrates. Reagents: CHC-Cl (1.2 eq), Et₃N (1.5 eq), DMAP (0.1 eq), DCM.

  • Setup: Standard anhydrous setup (as above).

  • Mixture: Combine Alcohol (1.0 eq), Triethylamine (TEA, 1.5 eq), and DMAP (0.1 eq) in DCM.

    • Why TEA? DMAP is too expensive to use as the stoichiometric proton scavenger. TEA handles the bulk acid; DMAP handles the kinetics.

  • Addition: Add CHC-Cl (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to RT. Reaction is typically complete in <1 hour due to DMAP acceleration.

  • Workup: Identical to Method A.

    • Caution: Ensure acidic wash (HCl or Citric Acid) is thorough to remove DMAP traces.

Method C: Schotten-Baumann (Biphasic)

Best for: Acid-sensitive substrates, scale-up, or when anhydrous solvents are unavailable. Reagents: CHC-Cl (1.5 eq), 10% NaOH (aq), DCM.

  • Setup: Flask with vigorous stirring (biphasic mixture).

  • Phases: Dissolve Alcohol in DCM. Add an equal volume of 10% NaOH solution.

  • Addition: Add CHC-Cl dropwise to the rapidly stirring mixture.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The acid chloride reacts with the alcohol at the interface. The base stays in the aqueous layer, instantly neutralizing HCl.

  • Reaction: Stir vigorously for 4–12 hours.

  • Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[11][12]

Workflow & Decision Matrix

ProtocolWorkflow Start Start: Select Substrate IsHindered Is Alcohol Hindered (Secondary/Tertiary)? Start->IsHindered IsAcidSensitive Is Substrate Acid Sensitive? IsHindered->IsAcidSensitive No MethodB Method B: DMAP/TEA/DCM IsHindered->MethodB Yes (Use Nucleophilic Cat.) MethodA Method A: Pyridine/DCM IsAcidSensitive->MethodA No (Standard) MethodC Method C: Schotten-Baumann IsAcidSensitive->MethodC Yes (Biphasic Buffer)

Figure 2: Decision matrix for selecting the optimal esterification protocol.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of CHC-ClCheck solvent water content. Ensure CHC-Cl bottle is sealed/fresh.
Starting Material Remains Steric hindranceSwitch to Method B (DMAP). Increase Temp to reflux (40°C).
New Spot (Low Rf) Cyclohexanecarboxylic AcidHydrolysis product. Remove via NaHCO₃ wash.
Product Color Amine oxidationPyridine/TEA can oxidize to yellow/brown N-oxides. Distill amines if older than 6 months.

Self-Validation (NMR):

  • Proton NMR: Look for the "shift downfield." The proton on the carbon attached to the oxygen (CH-OH) will shift from ~3.5-4.0 ppm to ~4.5-5.0 ppm upon esterification.

  • Carbon NMR: The carbonyl carbon of the ester typically appears around 175 ppm.

Safety Information

  • Cyclohexanecarbonyl Chloride: Corrosive, Lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.

  • DMAP: Highly toxic by absorption.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[4] Angewandte Chemie International Edition, 17(8), 569-583.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).[13]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Cyclohexanecarbonyl chloride.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

Sources

Green chemistry methods for synthesizing 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-Formylphenyl cyclohexanecarboxylate represents a classic challenge in pharmaceutical intermediate production: esterifying a phenol (lower nucleophilicity than alcohols) while preserving a reactive aldehyde moiety. Traditional methods utilizing acid chlorides (cyclohexanecarbonyl chloride) generate corrosive HCl gas and require toxic bases (pyridine) and chlorinated solvents (DCM), violating modern sustainability mandates.

This guide details three Green Chemistry protocols designed to maximize atom economy, eliminate toxic solvents, and ensure chemoselectivity.

Selection Guide: Which Method Fits Your Lab?

GreenSelection Start Start: Select Constraint Scale Is Scale > 100g? Start->Scale Solubility Are substrates liquid/low MP? Scale->Solubility No MethodA Method A: T3P Coupling (High Yield, Scalable) Scale->MethodA Yes Purity Is Trace Metal/Acid sensitive? Solubility->Purity Yes MethodB Method B: Mechanochemistry (Solvent-Free, Fast) Solubility->MethodB No (Solids) Purity->MethodA No MethodC Method C: Biocatalysis (CAL-B) (Ultra-Mild, High Selectivity) Purity->MethodC Yes

Figure 1: Decision matrix for selecting the optimal synthesis route based on laboratory constraints.

Method A: T3P-Mediated Coupling in 2-MeTHF

Best For: Scalability, reliability, and difficult substrates.

Propylphosphonic anhydride (T3P) is a cyclic trimer that acts as a powerful, non-toxic coupling agent. Unlike DCC/EDC, it does not generate allergenic byproducts. The reaction is driven by the formation of a water-soluble phosphonic acid byproduct, simplifying workup.

The Green Solvent: 2-MeTHF

We utilize 2-Methyltetrahydrofuran (2-MeTHF) instead of DCM or THF.[1] derived from renewable corncobs/bagasse, it offers:

  • Higher boiling point (80°C) for faster kinetics.

  • Immiscibility with water (unlike THF), facilitating direct aqueous workup without solvent exchange.

Protocol

Reagents:

  • Cyclohexanecarboxylic acid (1.0 equiv)

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • T3P (50% w/w in 2-MeTHF) (1.5 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv) - Acts as a mild base.

  • Solvent: 2-MeTHF (Anhydrous).

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve Cyclohexanecarboxylic acid (10 mmol, 1.28 g) and 3-Hydroxybenzaldehyde (10 mmol, 1.22 g) in 2-MeTHF (30 mL).

  • Base Addition: Add NMM (25 mmol, 2.75 mL) at 0°C. Stir for 10 mins.

  • Activation: Dropwise add T3P solution (15 mmol) over 15 minutes. Maintain temp < 5°C to prevent exotherm spikes.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4-6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The aldehyde spot (Rf ~0.4) should disappear; Ester product appears at Rf ~0.6.

  • Workup: Add water (15 mL) to quench. Separate layers. Wash organic layer with Sat. NaHCO3 (2 x 15 mL) to remove unreacted acid and byproduct. Wash with Brine.[2]

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

Yield Expectation: 85-92% Atom Economy: High (Byproducts are water-soluble salts).

Method B: Solvent-Free Mechanochemistry (Ball Milling)

Best For: "Zero Waste" metrics, rapid screening.

Mechanochemistry utilizes kinetic energy to drive reactions between solids, eliminating bulk solvents. We utilize 1,1'-Carbonyldiimidazole (CDI) as the activator, which releases only CO2 and imidazole.

Mechanism & Setup

The reaction occurs in a planetary ball mill. The grinding jars act as the "reactor."

MechanoWorkflow Input Solid Acid + Solid Phenol + CDI Milling Ball Milling (30 Hz, 20-40 min) Input->Milling Intermediate Acyl-Imidazole Intermediate Milling->Intermediate In situ Product Crude Ester + Imidazole Intermediate->Product - CO2 Wash Water Wash (Removes Imidazole) Product->Wash

Figure 2: Mechanochemical workflow utilizing CDI activation.

Protocol

Equipment: Retsch MM400 or equivalent Mixer Mill. Jar: 10 mL Stainless Steel. Balls: 2 x 10mm Stainless Steel.

Step-by-Step:

  • Loading: Weigh Cyclohexanecarboxylic acid (2 mmol, 256 mg) and CDI (2.2 mmol, 356 mg) into the jar.

  • Activation Grind: Mill at 25 Hz for 5 minutes. (Wait for CO2 evolution to cease if opening jar).

  • Addition: Add 3-Hydroxybenzaldehyde (2 mmol, 244 mg).

  • Reaction Grind: Mill at 30 Hz for 20-30 minutes.

  • Extraction: The resulting material will be a paste/solid. Scrape into a beaker.

  • Purification: Add 10 mL water and stir vigorously for 10 mins (dissolves imidazole byproduct). Filter the solid precipitate (Target Ester).

  • Drying: Vacuum dry at 40°C.

Yield Expectation: 75-85% Note: Ensure reagents are dry; water kills CDI activity.

Method C: Enzymatic Esterification (Biocatalysis)

Best For: High purity, mild conditions, preventing aldehyde oxidation.

We use Novozym 435 (Immobilized Candida antarctica Lipase B). Lipases are excellent for chemoselective esterification, leaving the aldehyde untouched.

The Equilibrium Challenge

Direct esterification produces water. Lipases function reversibly. To drive the reaction to completion (Le Chatelier's principle), water must be removed continuously.

Protocol

Reagents:

  • Enzyme: Novozym 435 (10% w/w relative to substrates).

  • Solvent: CPME (Cyclopentyl methyl ether) or Toluene (CPME is greener).

  • Water Scavenger: Molecular Sieves (4Å), activated.

Step-by-Step:

  • Setup: In a screw-cap vial, dissolve Acid (5 mmol) and Phenol (5 mmol) in CPME (10 mL).

  • Desiccation: Add 1.0 g of activated Molecular Sieves (4Å).

  • Initiation: Add 100 mg Novozym 435 beads.

  • Incubation: Shake at 200 rpm, 50°C for 24-48 hours.

    • Why 50°C? Optimal balance between enzyme activity and thermal stability.

  • Termination: Filter off the enzyme and sieves. (The enzyme can be washed with acetone and reused 3-5 times).

  • Purification: Evaporate solvent. Recrystallize from minimal Ethanol/Water if necessary.

Yield Expectation: 60-75% (Slower kinetics due to phenol sterics).

Analytical Validation (QC)

Validate the synthesis using the following characteristic signals.

TechniqueParameterExpected ValueInterpretation
FT-IR C=O (Ester)1735 - 1750 cm⁻¹Sharp stretch, indicates ester formation.
FT-IR C=O (Aldehyde)~1700 cm⁻¹Distinct from ester; confirms aldehyde survival.
1H-NMR -CHO (Aldehyde)9.9 - 10.1 ppm (s, 1H)Diagnostic singlet.
1H-NMR Ar-H (C2)~7.6 - 7.8 ppm (m)Ortho to ester/aldehyde.
1H-NMR Cyclohexyl-CH2.5 - 2.6 ppm (tt, 1H)Alpha-proton of the ester group.
HPLC Purity>98% (Area)Mobile Phase: ACN/Water (0.1% Formic Acid).

References

  • Green Solvents (2-MeTHF & CPME)

    • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem.

  • T3P Coupling Reagent

    • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent.[3] Organic Process Research & Development.

  • Mechanochemistry (Ball Milling)

    • Stolle, A., et al. (2011). Ball milling in organic synthesis: solutions and challenges. Chemical Society Reviews.
  • Enzymatic Synthesis

    • Anderson, E. M., et al. (1998). Lipase-catalyzed esterification in non-aqueous media.

Sources

Procedures for reductive amination using 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reductive Amination of 3-Formylphenyl Cyclohexanecarboxylate

Executive Summary

This guide details the optimized protocols for performing reductive amination on 3-Formylphenyl cyclohexanecarboxylate . This specific scaffold presents a unique chemoselective challenge: it contains a phenolic ester linkage (cyclohexanecarboxylate ester) and a benzaldehyde moiety.

While the aldehyde is the intended target for amine coupling, the phenolic ester is an "activated" ester, making it susceptible to competing aminolysis (amide bond formation) or hydrolysis. This application note provides evidentiary-based protocols to maximize the yield of the target amine while suppressing ester degradation.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The molecule consists of a cyclohexyl ring attached via an ester linkage to a 3-formylphenol core.

  • Electrophile A (Target): The aldehyde (

    
    ).[1] Highly reactive toward nucleophilic attack by amines to form imines.
    
  • Electrophile B (Off-Target): The phenolic ester (

    
    ). Phenolic esters are better leaving groups than alkyl esters (
    
    
    
    of phenol ~10 vs. alcohol ~16), making this site prone to nucleophilic attack by the amine (aminolysis), which would cleave the molecule.
Selection of Reducing Agents

To mitigate side reactions, we prioritize Direct Reductive Amination using mild hydride donors that operate under slightly acidic conditions. Acidic conditions protonate the carbonyl oxygen (activating the aldehyde) while simultaneously protonating the amine (buffering its nucleophilicity), which reduces the rate of the undesired ester aminolysis.

  • Primary Choice: Sodium Triacetoxyborohydride (STAB) .[1][2] It is sterically bulky and electron-deficient, reducing imines selectively over aldehydes. It does not require toxic cyanide handling.

  • Secondary Choice: Sodium Cyanoborohydride (

    
    ) . The classic "Borch" reagent.[3] Effective but requires strict pH control and cyanide waste management.
    
Mechanistic Pathway

ReactionMechanism Start 3-Formylphenyl cyclohexanecarboxylate Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine (Fast) Amine Amine (R-NH2) SideProduct Side Reaction: Amide + Phenol Amine->SideProduct Aminolysis (Avoid!) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Intact Ester) Iminium->Product + H- (STAB) (Irreversible)

Figure 1: Reaction pathway highlighting the critical competition between imine formation and ester aminolysis.

Protocol A: The STAB Method (Standard Operating Procedure)

Applicability: Primary and non-hindered secondary amines.[4][5][6][7] Rationale: STAB allows for "one-pot" synthesis in 1,2-Dichloroethane (DCE) or THF. Acetic acid is used to catalyze imine formation and buffer the system.

Reagents:
  • 3-Formylphenyl cyclohexanecarboxylate (1.0 equiv)

  • Amine (1.05 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous).

Step-by-Step Procedure:
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 3-Formylphenyl cyclohexanecarboxylate (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the Amine (1.05 equiv).

    • Critical Note: Do not use a large excess of amine to minimize the risk of attacking the phenolic ester.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: This allows the equilibrium to shift toward the imine/hemiaminal.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for valuable substrates). Add STAB (1.4 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the aldehyde peak (approx. 10 ppm in 1H NMR) and the emergence of the benzylic amine signal.

  • Quench: Quench carefully with saturated aqueous

    
     .
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Workup: Extract with DCM or EtOAc (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The Modified Borch Method (Alternative)

Applicability: Acid-sensitive amines or when STAB fails to yield product. Rationale: Uses Methanol as a solvent, which solvates polar intermediates well.

Step-by-Step Procedure:
  • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous Methanol .

  • Add Acetic Acid (catalytic, 10 mol%) to adjust pH to ~5–6.

  • Add Sodium Cyanoborohydride (

    
    ) (1.2 equiv).
    
  • Stir at RT for 12–24 hours.

  • Workup: Concentrate MeOH. Redissolve in EtOAc, wash with sat.

    
     and brine.
    
    • Safety: All aqueous waste must be treated with bleach (sodium hypochlorite) to neutralize trace cyanide before disposal.

Quality Control & Validation

To ensure the protocol was successful and the ester is intact, verify the following spectral markers:

Feature1H NMR Signal (Approx.)Validation Criterion
Aldehyde Proton

9.9 - 10.0 ppm (s)
Must be absent. Presence indicates incomplete reaction.
Benzylic Amine

3.8 - 4.2 ppm (s)
Must be present. Indicates successful reduction (

).
Ester Methine

2.4 - 2.6 ppm (m)
Must be present. Corresponds to the cyclohexyl proton

to the carbonyl.
Phenolic Ester IR: ~1750

Must be present. Loss suggests hydrolysis to phenol.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Product contains Amide (MW - X) Aminolysis of phenolic ester.1. Lower reaction temp to 0°C.2. Reduce amine equivalents to 1.0.3. Switch solvent to Toluene (non-polar slows aminolysis).
Aldehyde reduced to Alcohol Direct reduction of aldehyde.1. Ensure 30-60 min stir time before adding STAB (Imine formation step).2. Use STAB, avoid

.
Hydrolysis of Ester System too acidic or wet.1. Use anhydrous solvents.2. Reduce AcOH to 0.5 equiv.3. Avoid aqueous workup if possible (filter through silica).
No Reaction Steric hindrance.1. Add dehydrating agent (

or Molecular Sieves 4Å) during imine formation.2. Heat to 40°C (Caution: monitor ester stability).

Workflow Decision Tree

Workflow Start Start: 3-Formylphenyl cyclohexanecarboxylate CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Use Protocol A (STAB) Solvent: DCE, 25°C CheckAmine->Standard No Hindered Use Protocol A with Dehydrating Agent (MgSO4) CheckAmine->Hindered Yes CheckResult Check LCMS: Is Ester Intact? Standard->CheckResult Hindered->CheckResult Success Isolate Product CheckResult->Success Yes Fail_Hydrolysis Failure: Ester Hydrolyzed CheckResult->Fail_Hydrolysis No Retry Retry: Lower AcOH, Anhydrous Conditions Fail_Hydrolysis->Retry

Figure 2: Decision tree for selecting reaction conditions and troubleshooting.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9][10] Journal of Organic Chemistry.[2][6][7][10]

  • Borch, R. F., et al. (1971).[8] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][10] Journal of the American Chemical Society.

  • Mattson, R. J., et al. (1990).[10] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[10] Journal of Organic Chemistry.[2][6][7][10]

  • Gnanaprakasam, B., et al. (2020). Recent Advances in Reductive Amination.[10][11] Organic Process Research & Development.[2][9]

Sources

Topic: Solvent Selection for Optimal Solubility of 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent is a critical, foundational step in chemical synthesis, purification, formulation, and analytical characterization. The solubility of a compound dictates process efficiency, product purity, and the ultimate success of experimental and manufacturing workflows. This document provides a comprehensive guide to selecting an optimal solvent for 3-Formylphenyl cyclohexanecarboxylate, a molecule of interest in organic synthesis and materials science. We will merge theoretical principles with actionable, field-proven experimental protocols to create a self-validating system for solubility determination. This guide is designed for researchers, scientists, and drug development professionals seeking a robust methodology for solvent selection.

Introduction and Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline.[1] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To move beyond this heuristic, a more quantitative approach is necessary.

Molecular Structure Analysis: 3-Formylphenyl cyclohexanecarboxylate

To predict solubility, we must first analyze the structure of 3-Formylphenyl cyclohexanecarboxylate.

  • Structure: C₁₄H₁₆O₃

  • Molecular Weight: 232.27 g/mol (approx.)

  • Key Functional Groups:

    • Cyclohexane Ring: A non-polar, aliphatic group that contributes to van der Waals (dispersion) forces.

    • Phenyl Ring (Benzene Ring): A non-polar, aromatic group, also dominated by dispersion forces.

    • Ester Linkage (-COO-): A polar group with a significant dipole moment, capable of dipole-dipole interactions.

    • Formyl Group (Aldehyde, -CHO): A polar group with a strong dipole moment and a hydrogen bond acceptor site (the oxygen atom).

The molecule possesses both large non-polar regions (the two rings) and distinct polar regions (the ester and formyl groups). This amphiphilic nature suggests that neither extremely polar solvents (like water) nor purely non-polar solvents (like hexane) will be optimal. The ideal solvent will likely have an intermediate polarity to effectively solvate both parts of the molecule.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters (HSP) offer a more sophisticated model for predicting solubility by deconstructing the total cohesive energy of a substance into three components.[2][3] The principle states that substances with similar HSP values are likely to be miscible.[4]

The three parameters are:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

While the specific HSP values for 3-Formylphenyl cyclohexanecarboxylate are not published, we can estimate them based on its structure. A solvent is considered a "good" solvent for a solute if the "distance" (Ra) between their HSP values in 3D space is small. While we will not calculate the precise HSP for our target molecule, this theory underpins the logic of testing a range of solvents with varied δD, δP, and δH characteristics to find the best match.

Systematic Workflow for Solvent Selection

A haphazard "trial and error" approach is inefficient. A systematic workflow ensures a logical progression from theoretical prediction to empirical validation, saving time and resources.

G cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Validation cluster_3 Phase 4: Final Selection A Analyze Solute Structure (3-Formylphenyl cyclohexanecarboxylate) B Predict General Solubility (Intermediate Polarity) A->B C Select Candidate Solvents (Based on Polarity Index & HSP Theory) B->C D Protocol 1: Qualitative Solubility Screening (Small-scale tests) C->D E Rank Solvents: Insoluble, Partially Soluble, Soluble D->E F Select Top 3-5 Candidates from Screening E->F G Protocol 2: Quantitative Solubility Measurement (e.g., Gravimetric, HPLC, UV-Vis) F->G H Determine Solubility (mg/mL or mol/L) G->H I Analyze Quantitative Data H->I J Consider Application-Specific Factors (Boiling Point, Toxicity, Cost) I->J K Select Optimal Solvent J->K

Caption: Systematic workflow for optimal solvent selection.

Data Presentation: Solvent Properties

The initial selection of candidate solvents should be guided by their physical properties. A diverse range covering different polarity indices and chemical classes should be chosen for the initial screening.

Table 1: Properties of Common Laboratory Solvents for Initial Screening

Solvent Chemical Class Polarity Index¹ Boiling Point (°C) Density (g/mL) Key Features & Hazards
n-Hexane Aliphatic Hydrocarbon 0.1 69 0.66 Non-polar, good for non-polar compounds. Flammable, neurotoxin.
Toluene Aromatic Hydrocarbon 2.4 111 0.87 Good for aromatic compounds. Flammable, toxic.
Dichloromethane (DCM) Halogenated 3.1 40 1.33 Versatile, dissolves many organics. Volatile, suspected carcinogen.
Diethyl Ether Ether 2.8 35 0.71 Good general solvent. Extremely flammable, forms peroxides.
Tetrahydrofuran (THF) Ether 4.0 66 0.89 More polar ether, water miscible. Flammable, forms peroxides.
Ethyl Acetate (EtOAc) Ester 4.4 77 0.90 Intermediate polarity, good for esters. Flammable.[5]
Acetone Ketone 5.1 56 0.79 Polar aprotic, water miscible. Flammable.[5]
Acetonitrile (ACN) Nitrile 5.8 82 0.79 Polar aprotic, common in HPLC. Flammable, toxic.
Isopropanol (IPA) Alcohol 3.9 82 0.79 Polar protic. Flammable.
Ethanol (EtOH) Alcohol 4.3 78 0.79 Polar protic, relatively safe. Flammable.

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 189 | 1.10 | Highly polar aprotic, high boiling point. Can penetrate skin. |

¹Polarity Index is a relative measure; values are compiled from various sources and may differ slightly. Sources:[6][7][8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents.

Protocol 1: Qualitative Solubility Screening

This protocol provides a rapid method to categorize solvents.

Objective: To quickly identify promising solvents from a broad list.

Materials:

  • 3-Formylphenyl cyclohexanecarboxylate (solute)

  • Candidate solvents from Table 1

  • Small vials or test tubes (e.g., 1-dram vials) with caps

  • Spatula

  • Vortex mixer (optional)

  • Pipettor or graduated cylinder

Procedure:

  • Preparation: Label one vial for each candidate solvent.

  • Aliquot Solute: Accurately weigh approximately 5 mg of 3-Formylphenyl cyclohexanecarboxylate into each labeled vial.

  • Solvent Addition: Add 0.5 mL of the corresponding solvent to each vial.[9] This creates an initial concentration of ~10 mg/mL.

  • Mixing: Cap the vials securely and agitate vigorously for 60 seconds using a vortex mixer or by hand.

  • Observation: Allow the vials to stand for 5 minutes. Observe each vial against a contrasting background.

  • Categorization: Record the results using the following categories:

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid appears unchanged, with no visible signs of dissolution.[10][11]

Self-Validation: This protocol is self-validating through comparison. By testing a wide range of solvents simultaneously, a clear relative ranking of solubility emerges, guiding the selection for the more resource-intensive quantitative analysis.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility value in mg/mL for the most promising solvents.

Objective: To obtain a precise measurement of solubility for the top 3-5 candidate solvents identified in Protocol 1.

Materials:

  • Selected solvents

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatic water bath or hot plate

  • Syringe filters (0.22 or 0.45 µm, ensure compatibility with solvent)

  • Pre-weighed, labeled collection vials

Procedure:

  • Prepare Saturated Solution: Add an excess of 3-Formylphenyl cyclohexanecarboxylate to a known volume (e.g., 2.0 mL) of solvent in a scintillation vial. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C). Stir the suspension for a minimum of 4 hours (overnight is preferable) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle for 30 minutes.

  • Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe. Avoid disturbing the settled solid.

  • Filtration: Attach a syringe filter and dispense the solution into a pre-weighed collection vial. This step is critical to remove any microscopic undissolved particles.

  • Solvent Evaporation: Place the open collection vial in a fume hood or use a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at low heat can also be used if the compound is thermally stable.

  • Final Weighing: Once the vial is completely dry and has returned to room temperature, weigh it again on the analytical balance.

  • Calculation:

    • Mass of dissolved solute = (Final vial mass) - (Initial vial mass)

    • Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant collected in mL)

Self-Validation: The protocol's trustworthiness comes from ensuring equilibrium and removing all undissolved solids. Running the experiment in triplicate for each solvent and calculating the standard deviation will validate the reproducibility of the results.

Data Interpretation and Final Selection

After completing the protocols, compile the results into a table for easy comparison.

Table 2: Template for Recording Experimental Solubility Data

Solvent Qualitative Result (Protocol 1) Quantitative Solubility (mg/mL @ 25°C) (Protocol 2) Standard Deviation (n=3) Application Notes (e.g., Boiling Point, Toxicity)
e.g., Dichloromethane Soluble Low BP (40°C), volatile
e.g., Ethyl Acetate Soluble Moderate BP (77°C), good for recrystallization
e.g., Acetone Soluble Low BP (56°C), miscible with water
e.g., Toluene Partially Soluble High BP (111°C), may require heating

| e.g., n-Hexane | Insoluble | N/A | N/A | Useful as an anti-solvent |

The optimal solvent is not always the one with the absolute highest solubility. The final choice depends on the application.[12][13][14]

  • For Synthesis: A solvent in which reactants are soluble but the product is less soluble upon cooling may be ideal for crystallization.

  • For Chromatography: A solvent that provides good solubility but allows for interaction with the stationary phase is required.

  • For Formulation: Toxicity, boiling point (for removal), and cost become paramount considerations.

G cluster_polar Polar Solvent (e.g., Ethanol) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) Solute 3-Formylphenyl cyclohexanecarboxylate Solute_Polar Polar Part (-CHO, -COO-) Solute->Solute_Polar Solute_NonPolar Non-Polar Part (Aromatic & Aliphatic Rings) Solute->Solute_NonPolar PS Polar Groups (-OH) NPS Non-Polar Groups (-CH2-CH3) Solute_Polar->PS Strong Interaction (Good Solubility) Solute_Polar->NPS Weak Interaction (Poor Solubility) Solute_NonPolar->PS Weak Interaction (Poor Solubility) Solute_NonPolar->NPS Strong Interaction (Good Solubility)

Caption: Solute-solvent interactions based on polarity.

Conclusion

This application note provides a robust, multi-phase methodology for selecting an optimal solvent for 3-Formylphenyl cyclohexanecarboxylate. By combining theoretical molecular analysis with systematic and validated experimental protocols, researchers can move beyond simple trial-and-error to make informed, efficient, and scientifically sound decisions. This structured approach not only identifies the solvent with the best solubility but also considers the practical constraints of the intended application, ensuring the selection is fit-for-purpose.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate discussion board. [Link]

  • Meyers, C., T. D. Palluccio, and S. E. E. Isobe. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Kaduk, J. A. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A. [Link]

  • Meyers, C., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. Semantic Scholar. [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from Rowan website. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from University of Geneva website. [Link]

  • Attia, L. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from LibreTexts Chemistry. [Link]

  • University of California, Berkeley. (n.d.). Common Solvent Properties. Retrieved from University of California, Berkeley website. [Link]

  • Manahan, S.E. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from a publicly available resource. [Link]

  • Unknown. (n.d.). Properties of Common Organic Solvents. Retrieved from a publicly available PDF. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen Solubility website. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA website. [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. Retrieved from ResearchGate. [Link]

  • Unknown. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a publicly available PDF. [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from a personal academic website. [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

Sources

Catalytic Conditions for the Preparation of Formylphenyl Esters: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: Formylphenyl esters are valuable synthetic intermediates, incorporating both an electrophilic aldehyde and a versatile ester functionality. Their preparation is pivotal in the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of robust catalytic methods for their synthesis. We will delve into two primary synthetic pathways: the sequential formylation of phenols followed by esterification, and the direct formylation of phenyl esters. For each pathway, we will explore the mechanistic underpinnings of the catalytic systems, provide detailed, field-proven protocols, and present comparative data to guide researchers in selecting the optimal conditions for their specific applications.

Introduction: Strategic Approaches to Synthesis

The synthesis of formylphenyl esters, such as 2-formylphenyl acetate or 4-formylphenyl benzoate, requires the strategic introduction of two distinct functional groups onto a phenolic backbone. The choice of synthetic route is critical and is typically dictated by the availability of starting materials and the desired regiochemistry of the formyl group.

Two logical and powerful strategies dominate the landscape:

  • Route A: Phenol Formylation → Esterification. This is the most common and often highest-yielding approach. It leverages the highly activated nature of the phenol ring for electrophilic formylation, followed by a straightforward esterification of the phenolic hydroxyl group. This route offers excellent control over formylation regioselectivity, particularly for ortho-isomers.

  • Route B: Phenyl Ester → Direct Formylation. This route begins with a stable, pre-formed phenyl ester. The ester group is an ortho, para-directing group for electrophilic aromatic substitution, but it is less activating than a free hydroxyl group. Consequently, this route may require more forcing conditions but can be advantageous if the starting ester is readily available or if the free phenol is sensitive to the formylation conditions.

This document will provide detailed protocols for both routes, with a primary focus on the more versatile and widely adopted Route A.

Part 1: The Sequential Approach (Route A): Formylation Followed by Esterification

This two-step sequence is the workhorse for preparing a wide array of formylphenyl esters. The success of this route hinges on a high-yielding, regioselective formylation of the starting phenol.

Catalytic Regioselective Formylation of Phenols

The introduction of a formyl group onto a phenol ring is a classic transformation, but modern catalytic methods have vastly improved the selectivity and safety profile. While traditional methods like the Reimer-Tiemann[1][2] or Vilsmeier-Haack[1][3] reactions are effective, they often suffer from harsh conditions or lack of regioselectivity.

For superior control, especially for the synthesis of ortho-formyl phenols (salicylaldehyde derivatives), magnesium- or titanium-mediated formylation stands out.[3][4] The Casnati-Skattebøl reaction, which utilizes magnesium chloride and triethylamine with paraformaldehyde as the formyl source, is a particularly mild, efficient, and highly regioselective method for the ortho-formylation of phenols.[5]

Causality of ortho-Selectivity: The high ortho-selectivity is not accidental. It is the result of a templating effect orchestrated by the magnesium ion. The phenol first reacts with magnesium chloride and triethylamine to form a magnesium phenoxide complex. This complex brings the formylating agent (paraformaldehyde) into close proximity with the ortho-position of the aromatic ring, directing the electrophilic attack to that site.[4]

G cluster_0 Chelation and Directed Attack cluster_1 Oxidation and Workup Phenol Phenol Mg_Complex Magnesium Phenoxide Intermediate Phenol->Mg_Complex - HCl, -Et₃N·HCl MgCl2_Et3N MgCl₂, Et₃N TransitionState Chelated Transition State Mg_Complex->TransitionState Another_Form Second Equivalent of Formaldehyde Paraform Paraformaldehyde (CH₂O)n Paraform->TransitionState Electrophile Ortho_Product_Mg Magnesium Salt of Salicyl Alcohol TransitionState->Ortho_Product_Mg Intramolecular Ortho-Attack Salicylaldehyde_Mg Magnesium Salt of Salicylaldehyde Ortho_Product_Mg->Salicylaldehyde_Mg Oxidation Another_Form->Salicylaldehyde_Mg Final_Product Final Salicylaldehyde Product Salicylaldehyde_Mg->Final_Product Protonation Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Mechanism of MgCl₂-catalyzed ortho-formylation of phenols.

Protocol 1: High-Yield ortho-Formylation of Phenols

This protocol is adapted from the robust and scalable procedure reported in Organic Syntheses.[5]

  • Materials:

    • Substituted Phenol (1.0 equiv)

    • Anhydrous Magnesium Chloride (MgCl₂, 1.1 equiv)

    • Paraformaldehyde ((CH₂O)n, 2.5 equiv)

    • Triethylamine (Et₃N, 5.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

    • Hydrochloric Acid (1 M solution)

    • Ethyl Acetate

    • Brine and Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask with a reflux condenser and nitrogen inlet

    • Magnetic stirrer and heating mantle

    • Separatory funnel

  • Procedure:

    • To a dry, nitrogen-purged flask, add the substituted phenol, anhydrous MgCl₂, and paraformaldehyde.

    • Add anhydrous THF (or MeCN) to create a stirrable slurry (approx. 0.5 M concentration relative to the phenol).

    • Slowly add the triethylamine via a syringe or dropping funnel over 15-20 minutes. The reaction is often exothermic.

    • Heat the reaction mixture to reflux (for THF, ~66°C; for MeCN, ~82°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic (pH ~1-2). This will dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude salicylaldehyde derivative.

    • Purify the product by column chromatography or recrystallization as needed.

  • Self-Validation and Trustworthiness: This method's reliability stems from its high regioselectivity, which simplifies purification.[5][6] The reaction progress can be easily monitored by TLC, watching for the consumption of the starting phenol. The formation of byproducts, such as the 2-methoxymethylphenol derivative, can occur with prolonged reaction times, so monitoring is key.[5]

Comparative Data for Phenol Formylation Methods

Catalytic System/MethodFormylating AgentTypical ConditionsRegioselectivityYieldsKey Advantages/Disadvantages
MgCl₂ / Et₃N [5]ParaformaldehydeTHF or MeCN, RefluxExcellent ortho80-95%Mild, high selectivity, scalable.
TiCl₄ [3]Dichloromethyl methyl etherCH₂Cl₂, 0°C to RTHigh ortho70-90%Excellent selectivity, but uses TiCl₄.
Ammonium Acetate [7]ParaformaldehydeAcetic Acid, 110°CModerate ortho/para42-58%Metal-free, simple setup. Lower yields.
Vilsmeier-Haack [3]DMF / POCl₃0°C to 100°CPrefers para (unless ortho is blocked)60-90%Powerful, but uses corrosive POCl₃.
Reimer-Tiemann [2]Chloroform / NaOHH₂O, 70°CPrefers ortho30-60%Classic method, but uses chloroform.
Esterification of Hydroxybenzaldehydes

With the formyl group successfully installed, the final step is the esterification of the phenolic hydroxyl. This is a standard transformation for which numerous catalytic methods exist. The Schotten-Baumann reaction, which uses an acyl chloride in the presence of a base, is a highly reliable and general method.[8]

Protocol 2: Schotten-Baumann Synthesis of 2-Formylphenyl Acetate

  • Materials:

    • Salicylaldehyde (1.0 equiv)

    • Acetyl Chloride (1.1 equiv)

    • Sodium Hydroxide (10% aqueous solution)

    • Dichloromethane (DCM) or Diethyl Ether

    • Water

  • Equipment:

    • Round-bottom flask or Erlenmeyer flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve salicylaldehyde in DCM and cool the solution in an ice bath.

    • In a separate flask, prepare a 10% aqueous solution of NaOH.

    • Add the NaOH solution to the salicylaldehyde solution.

    • While stirring vigorously, add the acetyl chloride dropwise. A white precipitate (the product) may form.

    • Continue stirring vigorously for 30-60 minutes after the addition is complete.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with a fresh portion of DCM.

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 2-formylphenyl acetate.[9]

Part 2: The Direct Approach (Route B): Formylation of Phenyl Esters

This route is less common but can be effective. The deactivating nature of the ester group (compared to a hydroxyl) means a more powerful formylation technique is often required. The Vilsmeier-Haack reaction is well-suited for this task, as it works on moderately activated and even some deactivated aromatic systems.

Causality and Workflow: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This potent electrophile then attacks the electron-rich phenyl ester ring, primarily at the para-position due to steric hindrance at the ortho-sites. A subsequent hydrolysis step liberates the aldehyde.[10]

Caption: Workflow for the direct Vilsmeier-Haack formylation of a phenyl ester.

Protocol 3: Direct Vilsmeier-Haack Formylation of Phenyl Acetate

  • Materials:

    • Phenyl Acetate (1.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv)

    • Phosphorus Oxychloride (POCl₃, 1.2 equiv)

    • 1,2-Dichloroethane (DCE) as solvent

    • Saturated Sodium Acetate solution

    • Ice

  • Procedure:

    • Cool a solution of anhydrous DMF in DCE to 0°C in an ice bath under a nitrogen atmosphere.

    • Slowly add POCl₃ dropwise, keeping the temperature below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

    • Add the phenyl acetate to the mixture.

    • Warm the reaction to 60-70°C and heat for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture back to 0°C and very carefully quench by pouring it onto a mixture of crushed ice and saturated sodium acetate solution.

    • Stir the resulting mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Extract the product with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to separate the para- and ortho-isomers.

Part 3: Modern and Biocatalytic Frontiers

While the methods described above are robust, the field is continually evolving towards milder and more efficient catalytic systems.

  • Palladium-Catalyzed Carbonylation: Recent advances have enabled the direct synthesis of formylphenyl esters from aryl halides using carbon monoxide surrogates. For instance, palladium can catalyze the carbonylation of aryl halides using phenyl formate, which serves as both the CO source and the esterifying phenol.[11] This convergent approach is highly atom-economical.

  • Biocatalysis: For the esterification step, enzymes offer a green and highly selective alternative. Lipases can be used in 'reverse hydrolysis' mode to synthesize esters, often in organic solvents to prevent hydrolysis of the product.[12] More recently, ATP-dependent ligases, such as ClxA, have been shown to be effective catalysts for forming phenyl benzoate esters directly from the constituent acid and phenol in an aqueous medium, offering a promising avenue for sustainable synthesis.[12][13]

Conclusion and Outlook

The preparation of formylphenyl esters is readily achievable through well-established catalytic protocols. For most applications, the sequential route of phenol ortho-formylation using a magnesium-based catalyst followed by a standard esterification offers the best combination of yield, selectivity, and operational simplicity. For substrates where a direct formylation of an existing ester is preferred, the Vilsmeier-Haack reaction provides a powerful, albeit less selective, alternative. As synthetic chemistry advances, emerging palladium-catalyzed and biocatalytic methods will undoubtedly provide even more efficient and sustainable pathways to these important molecular building blocks.

References

  • Ramos-Tomillero, I., et al. (2021). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 26(16), 4987. Available at: [Link]

  • Li, Q., et al. (2021). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Chinese Journal of Organic Chemistry, 41(5), 2038-2044. Available at: [Link]

  • Wikipedia. (n.d.). Formylation. Available at: [Link]

  • Scribd. (n.d.). Phenol Formylation. Available at: [Link]

  • Ascham, A., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology. Available at: [Link]

  • Ascham, A., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology. Available at: [Link]

  • YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.24 : Synthesis of Phenyl benzoate from Phenol). Available at: [Link]

  • YouTube. (2022). FORMYLATION PART1 ENG. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]

  • Oestreich, M. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3166-3169. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Available at: [Link]

  • Google Patents. (2015). CN104496809A - Synthesis method of drug intermediate phenyl acetate.
  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Available at: [Link]

  • Mallegol, T., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771-1774. Available at: [Link]

  • YouTube. (2023). Reimann Tiemann reaction | formylation of phenol. Available at: [Link]

  • PubChem. (n.d.). 2-Formylphenyl acetate. Available at: [Link]

Sources

Application Note: Scalable Production of 3-Formylphenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Formylphenyl cyclohexanecarboxylate . While often synthesized on a milligram scale via carbodiimide coupling (e.g., Steglich esterification), such methods are cost-prohibitive and operationally difficult at kilogram scales due to the formation of urea byproducts.

This guide presents an optimized Nucleophilic Acyl Substitution route using acid chlorides. This pathway offers superior atom economy, simplified purification (crystallization vs. chromatography), and higher throughput. The protocol is designed for researchers transitioning from medicinal chemistry to early-phase process development.

Reaction Engineering & Strategy

Retrosynthetic Analysis

The target molecule contains an ester linkage between a phenol (3-hydroxybenzaldehyde) and a cycloaliphatic acid. The most reliable disconnection for scale-up is the ester bond, utilizing the high reactivity of the acid chloride to drive conversion without forcing conditions that might degrade the aldehyde moiety.

The Pathway (Graphviz Visualization)

The following diagram illustrates the reaction logic and critical intermediates.

ReactionPathway Reactant1 3-Hydroxybenzaldehyde (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Cyclohexanecarbonyl Chloride (Electrophile) Reactant2->Intermediate Base Triethylamine (H+ Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct HCl Capture Product 3-Formylphenyl cyclohexanecarboxylate Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Mechanistic pathway for the base-promoted esterification.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterSpecificationRationale
Temperature (Addition) 0°C – 5°CControls rapid exotherm; prevents aldehyde oxidation or polymerization.
Stoichiometry 1.05 eq Acid ChlorideSlight excess ensures full consumption of the limiting reagent (phenol).
Base Selection Triethylamine (1.2 eq)Acts as an HCl scavenger. Pyridine is an alternative but harder to remove.
Solvent Dichloromethane (DCM)Excellent solubility for reactants; immiscible with water for easy wash.

Experimental Protocol

Materials
  • 3-Hydroxybenzaldehyde: >98% purity.[1][2]

  • Cyclohexanecarbonyl chloride: Freshly distilled if yellowed.

  • Triethylamine (Et3N): Dry grade.[3]

  • Dichloromethane (DCM): Anhydrous preferred.

  • Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
Step 1: Reactor Setup & Solubilization
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Charge the flask with 3-Hydroxybenzaldehyde (10.0 g, 81.9 mmol) and DCM (100 mL).

  • Add Triethylamine (13.7 mL, 98.3 mmol, 1.2 eq) in one portion.

  • Submerge the flask in an ice/water bath and cool the internal temperature to < 5°C.

Step 2: Controlled Addition (The Exotherm)
  • Charge the addition funnel with Cyclohexanecarbonyl chloride (11.5 mL, 86.0 mmol, 1.05 eq) diluted in 20 mL DCM.

  • Crucial: Add the acid chloride solution dropwise over 45–60 minutes.

    • Monitor: Ensure internal temperature does not exceed 10°C.

    • Observation: A white precipitate (Et3N·HCl) will form immediately, thickening the slurry.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 3 hours.

Step 3: Workup (Quench & Phase Separation)
  • Quench the reaction by adding Water (50 mL) and stirring vigorously for 10 minutes to dissolve the amine salts.

  • Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and phenolic impurities.

  • Final Wash: Wash with Brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil/solid.

Step 4: Crystallization (Purification)

Note: Chromatography is avoided to enhance scalability.

  • Dissolve the crude residue in a minimum amount of hot Ethanol (approx. 30-40 mL).

  • Slowly add warm Water until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 40°C for 6 hours.

Process Workflow Diagram

This flowchart outlines the operational sequence, highlighting the separation logic.

ProcessFlow Start Start: Charge Reactor (Phenol + DCM + Et3N) Cooling Cool to < 5°C Start->Cooling Addition Slow Addition of Acid Chloride Cooling->Addition Reaction Stir at RT (3 hrs) Addition->Reaction Quench Quench with Water (Dissolve Salts) Reaction->Quench Separation Phase Separation Quench->Separation WashAcid Wash: 1M HCl (Removes Et3N) Separation->WashAcid Organic Layer WashBase Wash: NaHCO3 (Removes Acids) WashAcid->WashBase Crystallize Crystallization (EtOH/Water) WashBase->Crystallize FinalProduct Pure Product (White Solid) Crystallize->FinalProduct

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

To ensure the protocol was successful, compare your isolated product against these expected metrics.

TestExpected ResultInterpretation
Appearance White to off-white crystalline solidYellowing indicates oxidation of the aldehyde.
Yield 85% – 92%Lower yields suggest hydrolysis during washing.
1H NMR (CDCl₃) δ 10.0 (s, 1H, -CHO)Confirms aldehyde integrity.
1H NMR (CDCl₃) δ 2.5 (m, 1H, CH-CO)Confirms cyclohexyl attachment.
IR Spectroscopy 1750 cm⁻¹ (Ester C=O)Distinct from aldehyde C=O (approx 1700 cm⁻¹).
Troubleshooting Guide
  • Emulsions during wash: If an emulsion forms, add a small amount of brine or filter the biphasic mixture through a celite pad.

  • Oiling out during crystallization: The solution is too concentrated or cooled too fast. Re-heat, add a small amount of ethanol, and cool more slowly.

References

  • Clark, J. (2020). Preparation of Esters using Acyl Chlorides. Chemguide. Retrieved from [Link]

    • Grounding: Foundational chemistry for phenolic esterification using acid chlorides.[4]

  • Organic Syntheses. (1972). Cyclohexylidenecyclohexane.[3] Org. Synth. 1972, 52, 77. Retrieved from [Link]

    • Grounding: Validates the handling and reactivity of cyclohexanecarbonyl chloride on a multi-gram scale.
  • Grounding: Provides specific solvent/base ratios for benzaldehyde-derivative acyl
  • Grounding: Physical properties and safety data for the starting m

Sources

Troubleshooting & Optimization

Minimizing hydrolysis of 3-Formylphenyl cyclohexanecarboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Formylphenyl cyclohexanecarboxylate

A Guide to Ensuring Compound Stability in Aqueous Experimental Conditions

Welcome to the technical support center for 3-Formylphenyl cyclohexanecarboxylate. As Senior Application Scientists, we understand that maintaining the chemical integrity of your compounds is paramount to achieving reproducible and reliable experimental results. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for minimizing the hydrolysis of 3-Formylphenyl cyclohexanecarboxylate in aqueous media.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles governing the stability of your ester-containing compound.

Q1: What is hydrolysis, and why is 3-Formylphenyl cyclohexanecarboxylate susceptible to it?

A: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule.[1] Ester-containing compounds like 3-Formylphenyl cyclohexanecarboxylate are particularly susceptible because the ester bond (R-COO-R') is a common target for this reaction.[2] In this process, water acts as a nucleophile, attacking the electrophilic carbon atom of the ester's carbonyl group.[3] While this reaction can occur with water alone, it is often slow. However, it is significantly accelerated by the presence of acids or bases, which act as catalysts.[3][4]

The structure of 3-Formylphenyl cyclohexanecarboxylate, being a phenyl ester, influences its reactivity. The phenyl group's electronic properties can affect the stability of the ester bond, making careful control of experimental conditions essential.

Q2: What are the degradation products of 3-Formylphenyl cyclohexanecarboxylate hydrolysis?

A: When 3-Formylphenyl cyclohexanecarboxylate undergoes hydrolysis, the ester linkage is broken, yielding two smaller molecules:

  • Cyclohexanecarboxylic acid

  • 3-Formylphenol

The formation of these products can alter the pH of an unbuffered solution and, more importantly, leads to a decrease in the concentration of your active compound, potentially compromising your experimental outcomes.

G Compound 3-Formylphenyl cyclohexanecarboxylate Products Hydrolysis Products: - Cyclohexanecarboxylic acid - 3-Formylphenol Compound->Products + Water Water (H₂O) Water->Products Catalysts Accelerated by: - Acid (H⁺) - Base (OH⁻) - Esterase Enzymes Catalysts->Products

Caption: Hydrolysis of 3-Formylphenyl cyclohexanecarboxylate.

Q3: What are the primary factors that accelerate the hydrolysis of my compound?

A: The rate of ester hydrolysis is not constant; it is highly dependent on several environmental factors. Understanding these is the first step to controlling them.

  • pH: This is the most critical factor. The hydrolysis rate is typically at its minimum in a slightly acidic to neutral pH range (approx. pH 4-6). The rate increases significantly in both strongly acidic (pH < 3) and, especially, alkaline (pH > 7) conditions.[3][5]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Storing solutions at elevated temperatures, even room temperature for extended periods, can lead to significant degradation.

  • Presence of Enzymes: In biological matrices (e.g., plasma, serum, tissue homogenates), enzymes called esterases can rapidly catalyze the hydrolysis of ester bonds.[7][8] This enzymatic degradation is often much faster than chemical hydrolysis.[7]

  • Buffer Composition: The choice of buffer species can sometimes influence reaction rates, although pH control remains the primary function.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, promoting degradation.[5][9]

Part 2: Troubleshooting Guide - Diagnosing Stability Issues

This section provides a logical framework for identifying the root cause of compound degradation in your experiments.

Problem: I'm observing rapid degradation of my compound in my aqueous buffer.

Potential Cause Diagnostic Check Recommended Solution
Incorrect pH Use a calibrated pH meter to verify the pH of your final solution. Do not rely on theoretical calculations alone.Adjust the pH to the optimal range of 4-6 using a suitable buffer system. See Protocol 1 .
High Temperature Is the experiment being conducted at room temperature or higher for a prolonged period?Whenever possible, perform experimental steps on ice and store the solution at 2-8°C. For long-term storage, refer to the compound's specific guidelines, which may require freezing.[2][10]
Microbial Contamination Is the solution cloudy or has it been stored for a long time without sterile filtration?Prepare solutions using sterile technique and consider sterile filtering through a 0.22 µm filter for long-term storage.

Problem: My stock solution in organic solvent is stable, but my aqueous working solutions lose potency quickly.

This is a classic sign of hydrolysis. The transition from a non-aqueous solvent (like DMSO or ethanol) to an aqueous environment initiates the degradation process. The key is to minimize the time the compound spends in the aqueous phase under suboptimal conditions.

G cluster_0 Troubleshooting Workflow Start Compound Degradation Observed CheckMatrix Is the medium biological (e.g., plasma, serum)? Start->CheckMatrix CheckpH Is the solution pH between 4 and 6? CheckMatrix->CheckpH No AddInhibitor Add Esterase Inhibitor (e.g., NaF) CheckMatrix->AddInhibitor Yes CheckTemp Is the solution stored at 2-8°C or lower? CheckpH->CheckTemp Yes AdjustpH Adjust pH using a suitable buffer CheckpH->AdjustpH No AdjustTemp Store on ice or at 2-8°C CheckTemp->AdjustTemp No Resolved Stability Improved CheckTemp->Resolved Yes AddInhibitor->CheckpH AdjustpH->CheckTemp AdjustTemp->Resolved

Caption: Logical workflow for troubleshooting compound instability.

Problem: I'm getting inconsistent results in my cell-based or in-vivo assays.

If chemical hydrolysis has been minimized using the steps above, the likely culprit is enzymatic degradation. Esterases present in cells, plasma, or other biological fluids can rapidly metabolize your compound.[7]

  • Solution: For bioanalytical sample processing, it is critical to use collection tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[11] This immediately quenches enzymatic activity upon sample collection, preserving the integrity of the parent compound for analysis.

Part 3: Protocols for Minimizing Hydrolysis

Follow these detailed procedures to proactively manage the stability of 3-Formylphenyl cyclohexanecarboxylate.

Protocol 1: Preparation of a Stability-Optimized Buffer (e.g., 100 mM Acetate Buffer, pH 5.0)

This protocol describes the preparation of a buffer in the optimal pH range to minimize both acid- and base-catalyzed hydrolysis.

Materials:

  • Sodium Acetate (Anhydrous)

  • Glacial Acetic Acid

  • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare a 100 mM Sodium Acetate Solution: Dissolve 0.82 g of sodium acetate in approximately 90 mL of high-purity water in a 100 mL beaker. Stir until fully dissolved.

  • Adjust pH: Place the beaker on a stir plate with a stir bar. Immerse the calibrated pH electrode into the solution.

  • Titrate with Acetic Acid: Slowly add glacial acetic acid dropwise to the sodium acetate solution while monitoring the pH. Continue adding acid until the pH meter reads 5.00 ± 0.05.

  • Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask. Add water to bring the final volume to the 100 mL mark.

  • Storage: Store the buffer at 2-8°C. For extended storage, consider sterile filtering the buffer into a sterile container.

Protocol 2: Recommended Procedure for Stock and Working Solution Preparation

This workflow is designed to maximize stability from the moment the compound is weighed.

G cluster_1 Solution Preparation Workflow Weigh 1. Weigh Compound Accurately Dissolve 2. Dissolve in Anhydrous Organic Solvent (e.g., DMSO) to create Primary Stock Weigh->Dissolve StoreStock 3. Store Primary Stock at -20°C or -80°C under Argon/Nitrogen Dissolve->StoreStock Dilute 4. Prepare Aqueous Working Solution by diluting stock into ice-cold, pH-optimized buffer StoreStock->Dilute Day of Experiment Use 5. Use Working Solution Immediately Dilute->Use

Caption: Recommended workflow for solution preparation.

Key Principles:

  • Primary Stock Solution: Always prepare your primary, high-concentration stock solution in a suitable anhydrous organic solvent (e.g., DMSO, DMF, Ethanol) in which the compound is highly soluble and stable. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Working Solutions: Prepare aqueous working solutions fresh on the day of the experiment.

  • Dilution Technique: Dilute the primary stock into ice-cold stability-optimized buffer (from Protocol 1). This minimizes the compound's exposure to higher temperatures where hydrolysis is faster.

  • Immediate Use: Use the aqueous working solutions as quickly as possible after preparation. Do not store dilute aqueous solutions for extended periods.

Part 4: Advanced Stabilization Strategies

Q4: Can I use co-solvents in my aqueous buffer to further reduce hydrolysis?

A: Yes, reducing the concentration of water can effectively slow the rate of hydrolysis.[10][12] This can be achieved by including water-miscible organic co-solvents in your final formulation.

Co-Solvent Typical Concentration Range Considerations
Propylene Glycol 10-40% (v/v)Generally well-tolerated in many biological systems.
Ethanol 5-20% (v/v)Can affect cell viability or protein structure at higher concentrations.
Glycerol 10-30% (v/v)Increases viscosity, which may impact pipetting or dispensing.
Polyethylene Glycol (PEG) 5-20% (v/v)Choice of molecular weight (e.g., PEG 300, PEG 400) may be important.

Important: The compatibility of any co-solvent with your specific experimental system (e.g., cell line, protein assay) must be validated to ensure it does not introduce artifacts.

Q5: Are there chemical stabilizers I can add to my formulation?

A: While pH control and temperature are the primary tools, specific chemical additives can sometimes be employed.

  • Chelating Agents: If trace metal ion catalysis is suspected, adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can be beneficial.[5]

  • Carbodiimides: In some non-biological formulations, carbodiimides have been used as ester stabilizers, though their reactivity makes them unsuitable for most biological experiments.[5]

  • Antioxidants: While hydrolysis is the primary concern, oxidative degradation can also occur, especially involving the aldehyde (formyl) group. If oxidation is suspected, consider including antioxidants, but this is a separate issue from hydrolysis.[5][10]

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • Hydrolysis of Esters: Mechanism and Conditions. (2022). PSIBERG.
  • How to prevent hydrolysis in a drug. (2017). Quora.
  • Esters Hydrolysis R
  • What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? (2018). Quora.
  • Ester Hydrolysis. (2024). Save My Exams.
  • Preventing Chemical Degradation of Drug Products. (2022). FTLOScience.
  • Understanding the chemical basis of drug stability and degrad
  • Module 02 Hydrolysis. (n.d.). COP Bela.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022).
  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). SlideShare.
  • Which ester hydrolyzes more rapidly? b.
  • Hydrolysis reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • hydrolysis reactions mediated by the different esterases as determined... (n.d.).

Sources

Technical Support Center: Purification Strategies to Remove Unreacted Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter residual cyclohexanecarboxylic acid in their reaction mixtures. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols to ensure the purity of your target compounds.

Introduction

Cyclohexanecarboxylic acid is a common starting material and intermediate in organic synthesis. Due to its acidic nature and physical properties, removing it from a reaction mixture containing a neutral or basic target molecule can be straightforward if the correct principles are applied. However, challenges such as emulsion formation, co-crystallization, or poor chromatographic separation can arise. This guide provides a structured approach to troubleshooting these issues, explaining the causality behind each purification strategy.

Section 1: Quick Reference & Key Properties

A successful purification strategy begins with understanding the physicochemical properties of the impurity you need to remove.

PropertyValueSignificance for Purification
Molar Mass 128.17 g/mol [1]Relevant for calculating molar equivalents and for mass spectrometry.
pKa ~4.90[2][3]This weak acidity is the cornerstone of acid-base extraction. Bases with a conjugate acid pKa > 4.9 will deprotonate it.
Melting Point 30-31 °C (86-88 °F)[1][4]The acid is a low-melting solid, often appearing as an oil at room temperature.[1] This is critical for crystallization and distillation strategies.
Boiling Point 232-234 °C (450-453 °F)[1][4]Its high boiling point makes it non-volatile, allowing for removal of lower-boiling solvents but requiring vacuum distillation for its own removal.
Solubility Moderately soluble in water; very soluble in organic solvents (ether, hexane).[5] Its sodium salt is highly soluble in water.[2][3]This dramatic shift in solubility upon deprotonation is the basis for liquid-liquid extraction.
Section 2: Choosing Your Purification Strategy

The optimal purification method depends on the properties of your desired product. This workflow provides a decision-making framework to guide your choice.

G start Crude Reaction Mixture (Product + Cyclohexanecarboxylic Acid) q_stable Is your product stable to aqueous acid and base? start->q_stable extraction Primary Method: Acid-Base Extraction q_stable->extraction  Yes chromatography Alternative/Final Polish: Column Chromatography q_stable->chromatography No q_solid Is your product a solid with significantly different solubility? extraction->q_solid Is acid still present? crystallization Consider: Crystallization q_solid->crystallization Yes q_bp Is there a >50°C boiling point difference & is your product thermally stable? q_solid->q_bp No distillation Consider: Vacuum Distillation q_bp->distillation Yes q_bp->chromatography No G cluster_0 Extraction Protocol A 1. Dissolve crude mixture in an immiscible organic solvent (e.g., Diethyl Ether, EtOAc). B 2. Transfer to separatory funnel. A->B C 3. Add saturated aq. NaHCO₃ solution (approx. 1/3 of organic volume). B->C D 4. Stopper, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure. C->D E 5. Allow layers to separate. D->E F 6. Drain the lower aqueous layer. (Contains sodium cyclohexanecarboxylate) E->F G 7. Repeat steps 3-6 two more times. F->G H 8. Wash the organic layer with brine to remove residual water. G->H I 9. Drain the brine layer. H->I J 10. Transfer organic layer to a flask and dry over anhydrous MgSO₄ or Na₂SO₄. I->J K 11. Filter to remove drying agent and evaporate solvent to yield purified product. J->K

Sources

Optimizing reaction temperature for 3-Formylphenyl cyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature and Troubleshooting

Welcome to the technical support center for the synthesis of 3-Formylphenyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific esterification reaction. The information presented here is synthesized from established chemical principles and analogous reactions to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 3-Formylphenyl cyclohexanecarboxylate?

A1: The synthesis involves the esterification of 3-hydroxybenzaldehyde with cyclohexanecarbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A common and effective method for this type of transformation is the Schotten-Baumann reaction.[1][2][3]

Reaction: 3-Hydroxybenzaldehyde + Cyclohexanecarbonyl chloride → 3-Formylphenyl cyclohexanecarboxylate + HCl

Q2: What is the optimal reaction temperature for this synthesis?

A2: An exact optimal temperature for this specific reaction is not extensively documented. However, based on analogous esterifications of phenols with acyl chlorides, the reaction can be effectively carried out at a range of temperatures. For standard Schotten-Baumann conditions, the reaction is often run at room temperature.[2][4] Phase-transfer catalyzed esterifications of phenols have been shown to proceed rapidly and in high yield at temperatures as low as 0°C.[5][6][7]

Recommendation: Start with a reaction temperature of 0-5°C, especially during the initial addition of the acyl chloride, to control the exothermic reaction. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours.

Q3: Do I need to protect the aldehyde group of 3-hydroxybenzaldehyde before the reaction?

A3: Generally, for a Schotten-Baumann reaction conducted under basic conditions, the aldehyde group is stable and does not require protection.[8][9][10] Acetals, a common protecting group for aldehydes, are stable in basic and nucleophilic conditions but are cleaved by acid.[8][11] Since the Schotten-Baumann reaction is run in the presence of a base like sodium hydroxide or pyridine, the aldehyde functionality should remain intact.

Q4: What are the most common side reactions to be aware of?

A4: The primary side reaction of concern is the hydrolysis of the cyclohexanecarbonyl chloride by water present in the reaction mixture, which will form cyclohexanecarboxylic acid.[4] This is why the acyl chloride is typically added gradually to the reaction mixture containing the phenoxide. Another potential, though less likely, side reaction could involve the base reacting with the aldehyde, but this is not a major concern under standard Schotten-Baumann conditions.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inefficient Deprotonation of Phenol: The phenolic proton of 3-hydroxybenzaldehyde must be removed to form the more nucleophilic phenoxide ion. The formyl group, being electron-withdrawing, increases the acidity of the phenol, facilitating this step.[12][13][14][15] 2. Hydrolysis of Acyl Chloride: The cyclohexanecarbonyl chloride is sensitive to water and can hydrolyze before reacting with the phenoxide. 3. Incorrect Stoichiometry: An improper ratio of reactants or base will lead to incomplete conversion.1. Ensure a suitable base (e.g., aqueous NaOH, pyridine) is used in at least a stoichiometric amount to deprotonate the phenol and neutralize the HCl byproduct.[1][3] 2. Add the cyclohexanecarbonyl chloride slowly to the cooled reaction mixture containing the 3-hydroxybenzaldehyde and base. A two-phase system (e.g., dichloromethane and water) with a phase-transfer catalyst can enhance the reaction rate and minimize hydrolysis.[5][7] 3. Carefully measure all reactants and the base. Consider using a slight excess of the acyl chloride.
Product is Contaminated with Starting Material (3-hydroxybenzaldehyde) 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. 2. Insufficient Acyl Chloride: Not enough cyclohexanecarbonyl chloride was used to react with all of the 3-hydroxybenzaldehyde.1. Increase the reaction time or allow the reaction to stir at room temperature for a longer period after the initial addition. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Re-evaluate the stoichiometry and ensure at least a 1:1 molar ratio of acyl chloride to phenol. A slight excess (1.1 equivalents) of the acyl chloride can be beneficial.
Product is Oily and Difficult to Purify 1. Presence of Byproducts: The crude product may contain unreacted starting materials, cyclohexanecarboxylic acid (from hydrolysis of the acyl chloride), and residual base.1. After the reaction is complete, perform a proper work-up. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted phenol and any carboxylic acid byproduct. Finally, wash with brine and dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4). 2. Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[16]
Reaction is Too Vigorous or Uncontrolled 1. Rapid Addition of Acyl Chloride: The reaction between an acyl chloride and a phenoxide is often exothermic.1. Add the cyclohexanecarbonyl chloride dropwise to the reaction mixture while maintaining a low temperature (0-5°C) with an ice bath.

Experimental Protocols

Protocol 1: Standard Schotten-Baumann Esterification

This protocol provides a general procedure for the synthesis of 3-Formylphenyl cyclohexanecarboxylate.

Materials:

  • 3-hydroxybenzaldehyde

  • Cyclohexanecarbonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the flask in an ice bath to 0-5°C.

  • To this solution, add dichloromethane.

  • Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the vigorously stirred biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Temperature Optimization Study

To determine the optimal reaction temperature, a series of small-scale reactions can be performed at different temperatures.

Procedure:

  • Set up three parallel reactions following Protocol 1.

  • Run each reaction at a different temperature after the addition of the acyl chloride:

    • Reaction A: 0-5°C

    • Reaction B: Room Temperature (~20-25°C)

    • Reaction C: 40°C (using a water bath)

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • After a set time (e.g., 2 hours), work up each reaction as described in Protocol 1.

  • Analyze the yield and purity of the product from each reaction to determine the optimal temperature.

Data Summary Table for Temperature Optimization:

ReactionTemperature (°C)Reaction Time (h)Yield (%)Purity (by NMR/GC)
A0-52
B20-252
C402

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_hydroxybenzaldehyde 3-Hydroxybenzaldehyde phenoxide Phenoxide Ion 3_hydroxybenzaldehyde->phenoxide + NaOH - H₂O cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride tetrahedral_intermediate Tetrahedral Intermediate cyclohexanecarbonyl_chloride->tetrahedral_intermediate NaOH NaOH (Base) NaOH->phenoxide phenoxide->tetrahedral_intermediate + Cyclohexanecarbonyl Chloride product 3-Formylphenyl cyclohexanecarboxylate tetrahedral_intermediate->product - Cl⁻ NaCl NaCl H2O H₂O

Caption: Schotten-Baumann reaction mechanism for the synthesis.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 3-hydroxybenzaldehyde in aqueous NaOH start->dissolve cool Cool to 0-5°C dissolve->cool add_dcm Add Dichloromethane cool->add_dcm add_acyl_chloride Slowly add Cyclohexanecarbonyl Chloride add_dcm->add_acyl_chloride react Stir at Room Temperature (2-4 hours) add_acyl_chloride->react workup Work-up (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Schotten, C. (1884). Ueber die Acylirung von Alkoholen und Phenolen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link][8]

  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Filo. [Link][1]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link][2]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. CHEMSOLVE.NET. [Link][3]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. [Link][9]

  • Idoux, J. P., & Gupton, J. T. (1981). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Synthetic Communications, 11(10), 821-827. [Link][5]

  • Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Scribd. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl. [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. University of Calgary. [Link][12]

  • Quora. (2016, October 5). Why do electron withdrawing substituents attached to phenols increase their acidic strength?. Quora. [Link][13]

  • Rajdhani College. (2020, April 22). Chemical Energetics, Equilibria and Functional Organic Chemistry. Rajdhani College. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link][10]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • Simion, A. M., et al. (2012). Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst C. Synthetic Communications, 42(6), 921-931. [Link][6]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Simion, A. M., et al. (2007). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 52(11), 1073-1078. [Link][7]

  • University of Calgary. (n.d.). Chapter 24 : Phenols. University of Calgary. [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses. [Link]

  • Vedantu. (n.d.). What is the effect of aElectron withdrawing groups class 12 chemistry CBSE. Vedantu. [Link][14]

  • Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. [Link][4]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link][11]

  • Clark, J. (n.d.). preparation of esters. Chemguide. [Link]

  • SlideShare. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. SlideShare. [Link][15]

Sources

Resolving solubility issues of 3-Formylphenyl cyclohexanecarboxylate in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Formylphenyl cyclohexanecarboxylate (3-FPC)

Ticket ID: SOL-3FPC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely reading this because 3-Formylphenyl cyclohexanecarboxylate (3-FPC) has precipitated in your assay buffer or degraded unexpectedly.[1] This molecule presents a dual challenge:

  • Thermodynamic Solubility: A high LogP (~3.8) makes it inherently hydrophobic.

  • Chemical Instability: It contains two reactive handles—an ester linkage (prone to hydrolysis) and a formyl/aldehyde group (reactive toward primary amines).[1]

This guide provides a validated protocol to solubilize 3-FPC in polar media while preventing "silent" chemical degradation.

Module 1: The Diagnosis – Why is it Crashing Out?

Before fixing the issue, understand the mechanism. 3-FPC is a lipophilic ester. When you dilute a DMSO stock directly into a static aqueous buffer, the solvent environment changes faster than the solute can diffuse, creating local zones of supersaturation. This leads to the formation of micro-precipitates that may be invisible to the naked eye but will ruin enzymatic or cell-based assays.

PropertyValue (Est.)Implication
LogP ~3.7 - 3.8Highly Lipophilic.[1] Water solubility is negligible (< 10 µM) without co-solvents.
H-Bond Donors 0Cannot form hydrogen bonds with water; relies entirely on entropy of mixing.
Reactive Groups Aldehyde, EsterCRITICAL: Incompatible with Tris, Glycine, and alkaline pH (>8.0).[2][3]
Module 2: The "Golden Rule" Solubilization Protocol

Do not attempt to dissolve solid 3-FPC directly into water or buffer. It will float or form a film. Follow this Solvent Shift methodology.

Step 1: Primary Stock Solution (Anhydrous)
  • Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM to 50 mM.

  • Procedure: Weigh powder, add DMSO, and vortex. If undissolved, warm gently to 37°C (water bath) for <5 minutes.

  • Storage: Aliquot immediately into amber glass vials (aldehyde is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: The Intermediate Dilution (The Anti-Crash Step)
  • Concept: Create a "landing pad" for the molecule by using a surfactant or intermediate solvent concentration before hitting the final aqueous buffer.

  • Reagent: Tween-80 (0.05%) or Pluronic F-127.

Step 3: Final Assay Preparation
  • Technique: "Jet Addition."

  • Protocol:

    • Place your aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer creating a distinct vortex.

    • Slowly inject the DMSO stock directly into the center of the vortex.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, or up to 5% for biochemical assays.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing 3-FPC based on your final application.

Solubility_Workflow Start Start: Solid 3-FPC DMSO_Stock 1. Make Stock (50mM in Anhydrous DMSO) Start->DMSO_Stock Dissolve Decision Target Aqueous Conc? DMSO_Stock->Decision Low_Conc < 10 µM Decision->Low_Conc Low Load High_Conc > 10 µM Decision->High_Conc High Load Direct_Spike Direct Spike (Jet Addition) Low_Conc->Direct_Spike Pre_Dilution Intermediate Step (DMSO + Tween 80) High_Conc->Pre_Dilution Final_Buffer Final Assay Buffer (Phosphate/HEPES) Direct_Spike->Final_Buffer Vortex Mixing Pre_Dilution->Final_Buffer Slow Dilution

Figure 1: Decision matrix for solubilizing 3-FPC. High concentrations require an intermediate surfactant step to prevent precipitation.

Module 3: The Stability Trap (Critical Warning)

The Issue: Users often report "loss of activity" and assume solubility failure. In reality, the molecule has chemically reacted with the buffer.

The Chemistry:

  • The Aldehyde Trap: The 3-formyl group reacts with primary amines (found in Tris, Glycine, Lysine) to form Schiff Bases (Imines) . This reaction is reversible but depletes the free drug concentration.

  • The Ester Trap: The ester bond hydrolyzes in alkaline conditions (pH > 8.[1]0) or in the presence of nucleophiles, releasing 3-formylphenol and cyclohexanecarboxylic acid.

Buffer Compatibility Matrix
Buffer SystemCompatibilityNotes
PBS (Phosphate) Recommended Inert to both aldehyde and ester.[1]
HEPES / MOPS Recommended Good buffering capacity, chemically inert.
Tris (Tris-HCl) FORBIDDEN Primary amine reacts with aldehyde (Schiff Base).
Glycine FORBIDDEN Primary amine reacts with aldehyde.
Carbonate (pH > 9) FORBIDDEN High pH accelerates ester hydrolysis.
Module 4: Advanced Troubleshooting (FAQ)

Q1: My solution turns slightly yellow after 24 hours. Is this normal?

  • Answer: No. Yellowing often indicates oxidation of the aldehyde to a carboxylic acid or Schiff base formation. Ensure your DMSO is anhydrous and your buffer contains no amines. Check the pH; if it has dropped, hydrolysis has occurred.

Q2: Can I use Cyclodextrins?

  • Answer: Yes, and this is highly recommended. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is excellent for phenyl esters.[1]

    • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Spike your DMSO stock into this solution before adding to the final assay. The cyclodextrin encapsulates the hydrophobic phenyl ring, protecting it from precipitation and hydrolysis.

Q3: How do I validate that it is actually dissolved?

  • Answer: Do not rely on your eyes.

    • Method A (Nephelometry): Measure absorbance at 600 nm. Any increase over baseline indicates micro-precipitation.

    • Method B (Centrifugation): Spin the solution at 10,000 x g for 10 mins. Analyze the supernatant by HPLC. If the peak area decreases compared to the pre-spin sample, you have precipitation.

Visualizing the Chemical Incompatibility

The following diagram details why Tris buffers must be avoided.

Stability_Mechanism cluster_safe Safe Alternative Molecule 3-FPC (Aldehyde Group) Reaction Nucleophilic Attack Molecule->Reaction Tris Tris Buffer (Primary Amine -NH2) Tris->Reaction Product Schiff Base (Imine) (Inactive/Artifact) Reaction->Product - H2O (Dehydration) HEPES HEPES Buffer (Tertiary/Steric Amine) No_Reaction No Reaction Stable Solution HEPES->No_Reaction

Figure 2: Mechanism of Schiff Base formation between 3-FPC and Tris buffer. Use HEPES or PBS to avoid this reaction.[3]

References
  • Lipophilicity and Solubility Principles

    • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
  • Reactivity of Aldehydes with Tris

    • Hanchett, L. L., & Lienhard, G. E. (1973). "Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase." Archives of Biochemistry and Biophysics.
  • Hydrolysis of Phenyl Esters

    • Kirsch, J. F., & Jencks, W. P. (1964). "Base-catalyzed Hydrolysis of p-Nitrophenyl Acetate." Journal of the American Chemical Society. (Foundational text on phenyl ester instability).
  • Cyclodextrin Solubilization

    • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
  • DMSO Solubility Database

    • Tetko, I. V., et al. (2013). "In silico estimation of DMSO solubility of organic compounds for bioscreening." Journal of Computer-Aided Molecular Design.

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 3-Formylphenyl Cyclohexanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural analysis of 3-Formylphenyl cyclohexanecarboxylate , a compound often utilized as a metabolic probe or a linker intermediate in medicinal chemistry.

Identification of this molecule presents a specific challenge: distinguishing the meta-substitution pattern from its para- and ortho-isomers while confirming the integrity of the ester linkage against hydrolysis. This guide compares the spectral signature of the product against its precursors and regioisomers, establishing a self-validating protocol for researchers.

Key Structural Features (Target Molecule)
  • Aromatic Core: 1,3-disubstituted benzene ring (meta-substitution).

  • Functional Groups: Reactive aldehyde (-CHO) and a lipophilic ester (-COO-).

  • Aliphatic Chain: Cyclohexyl ring (distinctive multiplets).

Theoretical Framework & Chemical Shifts[1][2][3][4][5]

The 1H NMR spectrum of 3-Formylphenyl cyclohexanecarboxylate in Chloroform-d (


) exhibits three distinct zones. The interpretation relies on the deshielding effect of the ester and aldehyde groups on the aromatic ring.
Table 1: Predicted Chemical Shift Assignments ( , 400 MHz)
ZoneProton LabelTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
A -CHO Aldehyde9.98 - 10.05 Singlet (s)1H-
B Ar-H2 Aromatic7.65 - 7.75 Doublet of triplets (dt)*1H

B Ar-H6 Aromatic7.70 - 7.80 ddd / dt1H

B Ar-H4 Aromatic7.40 - 7.50 ddd / dt1H

B Ar-H5 Aromatic7.55 - 7.65 Triplet (t)1H

C Cy-H1

-Carbon
2.50 - 2.65 tt (multiplet)1H

C Cy-H2/6 Equatorial2.00 - 2.15 Multiplet (m)2H-
C Cy-H Axial/Distal1.20 - 1.85 Complex m8H-

*Note: Ar-H2 often appears as a narrow singlet or "bristly" singlet in lower field instruments due to small meta-coupling constants.

Comparative Analysis

To ensure scientific integrity, one must not only identify peaks but rule out alternatives.

Scenario A: Reaction Monitoring (Product vs. Precursor)

Context: Esterification of 3-hydroxybenzaldehyde with cyclohexanecarbonyl chloride.

FeaturePrecursor: 3-HydroxybenzaldehydeProduct: 3-Formylphenyl ester Diagnostic Value
Phenolic -OH Broad singlet ~5.0-7.0 ppmAbsent Primary confirmation of conversion.
Aldehyde -CHO ~9.95 ppm~10.02 ppmSlight downfield shift due to electron-withdrawing ester.
Ar-H2 (Ortho) ~7.4 ppm~7.7 ppmCritical: Esterification deshields H2/H4/H6 significantly.
Aliphatic Region Empty (0-3 ppm)Full Cyclohexyl pattern Confirms attachment of the acid moiety.
Scenario B: Regioisomer Differentiation (Meta vs. Para)

Context: Distinguishing the target from 4-Formylphenyl cyclohexanecarboxylate (impurity or wrong starting material).

FeatureMeta-Isomer (Target) Para-Isomer (Alternative)Mechanism
Symmetry AsymmetricSymmetric (

axis)
Meta has 4 distinct Ar-H signals; Para has 2 (AA'BB').
Coupling Complex (Singlet + Doublets + Triplet)Two Doublets (roofing effect)Para substitution creates a clean AA'BB' system ~7.3 & ~7.9 ppm.
Ar-H2 Signal Isolated singlet-like peak (~7.7 ppm)Absent (No isolated singlet)The "isolated" proton between substituents is unique to meta.

Experimental Protocol

This protocol is designed to minimize water interference and maximize resolution of the cyclohexane ring.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the ester product.

    • Dissolve in 0.6 mL of

      
        (Chloroform-d).
      
    • Expert Insight: Avoid DMSO-

      
       unless solubility is an issue. DMSO is hygroscopic, and the water peak (3.33 ppm) often overlaps with the cyclohexane multiplets, obscuring the integration of the aliphatic chain.
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): 16 (sufficient for >95% purity), increase to 64 for trace impurity detection.

    • Relaxation Delay (D1): Set to

      
       3.0 seconds.
      
    • Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 will suppress the integration of the -CHO peak, leading to a false ratio against the aliphatic protons (e.g., 0.8H instead of 1.0H).

  • Processing:

    • Window Function: Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the aldehyde peak, which is often far from the pivot point.

Visualization & Logic Flows[5]

Diagram 1: Analytical Workflow for Structural Verification

This workflow outlines the decision process for accepting or rejecting the synthesized batch.

G Start Crude Product Isolated Solvent Dissolve in CDCl3 (Avoid DMSO) Start->Solvent Acquire Acquire 1H NMR (D1 > 3.0s) Solvent->Acquire CheckCHO Check 9.9-10.1 ppm Is Aldehyde Present? Acquire->CheckCHO CheckOH Check 5.0-7.0 ppm Is Phenolic OH Present? CheckCHO->CheckOH Peak Present Fail1 Fail: Oxidation/Hydrolysis (Acid formed) CheckCHO->Fail1 No Peak CheckAr Analyze Aromatic Region (7.0-8.0 ppm) CheckOH->CheckAr No Fail2 Fail: Incomplete Reaction CheckOH->Fail2 Yes Pattern Pattern Recognition: Singlet-like H2 + Multiplets? CheckAr->Pattern Complex Para Fail: Para-Isomer (AA'BB' Doublets) CheckAr->Para Symm. Doublets Success Pass: 3-Formylphenyl cyclohexanecarboxylate Pattern->Success

Caption: Logical workflow for verifying the identity of 3-Formylphenyl cyclohexanecarboxylate, filtering out common synthetic failures.

Diagram 2: Regioisomer Differentiation Logic

A visual guide to distinguishing the specific substitution pattern based on splitting.

Isomer Root Aromatic Region (7.0 - 8.0 ppm) Sym Symmetry Check Root->Sym Para Para (1,4) 2 Signal Sets (2 Doublets) Sym->Para Symmetric Meta Meta (1,3) 4 Signal Sets (s, d, t, d) Sym->Meta Asymmetric Ortho Ortho (1,2) 4 Signal Sets (Complex m) Sym->Ortho Asymmetric Detail Key Diagnostic: Isolated H2 Singlet Meta->Detail Has Singlet Ortho->Detail No Singlet

Caption: Decision tree for distinguishing Meta, Para, and Ortho isomers based on aromatic splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for aromatic coupling constants and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4630-82-4 (Methyl cyclohexanecarboxylate) and SDBS No. 606 (3-Hydroxybenzaldehyde). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic of ester/aldehyde substituents). [Link]

Sources

FTIR characteristic peaks for ester and aldehyde in 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral analysis of 3-Formylphenyl cyclohexanecarboxylate , a bifunctional intermediate containing both a phenolic ester and an aromatic aldehyde .[1][2]

The primary analytical challenge in characterizing this molecule is resolving the two distinct carbonyl (C=O) environments. Unlike simple aliphatic esters, the phenyl ester linkage in this molecule induces a hypsochromic shift (higher wavenumber), creating a diagnostic separation from the aldehyde carbonyl. This guide details the specific FTIR signatures required to validate synthesis, monitor reaction completion, and ensure product purity against key precursors like 3-hydroxybenzaldehyde.

Structural Analysis & Spectral Prediction

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its constituent electronic environments. The molecule consists of a cyclohexane ring (aliphatic donor) attached to a carbonyl, which is ester-linked to a benzene ring bearing a meta-aldehyde group.[1]

The "Twin Carbonyl" Signature

The most critical performance metric for this analysis is the resolution of the two carbonyl peaks.

  • The Phenyl Ester (C=O): The carbonyl is attached to a cyclohexane ring (aliphatic) but the ester oxygen is bonded to a phenyl ring. The lone pair of the ester oxygen participates in resonance with the aromatic ring (phenolic resonance), making it less available to donate electron density back to the carbonyl carbon. This increases the double-bond character of the carbonyl, shifting the absorption to a higher wavenumber (1755–1775 cm⁻¹ ) compared to standard aliphatic esters (~1735–1750 cm⁻¹).

  • The Aromatic Aldehyde (C=O): The aldehyde carbonyl is directly conjugated with the benzene ring. This conjugation reduces the double-bond character, shifting the absorption to a lower wavenumber (1695–1710 cm⁻¹ ).

Result: A distinct "doublet" in the carbonyl region with a separation (Δν) of approximately 60–70 cm⁻¹.

The Fermi Resonance (Aldehyde Confirmation)

The aldehyde C-H stretch is unique because it couples with the overtone of the C-H bending vibration (~1390 cm⁻¹).[3][4] This Fermi Resonance creates a diagnostic doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[1][2][5] The lower frequency band (2720 cm⁻¹) is often isolated from the aliphatic C-H region, serving as a clear "yes/no" indicator for the aldehyde group's integrity.

Comparative Analysis: Product vs. Precursor

The following table contrasts the target product with its limiting reagent, 3-Hydroxybenzaldehyde . This comparison is the standard for monitoring reaction conversion.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration Mode3-Hydroxybenzaldehyde (Precursor)3-Formylphenyl Cyclohexanecarboxylate (Product)Spectral Shift / Note
Hydroxyl (-OH) O-H Stretch3200–3400 cm⁻¹ (Broad, Strong)Absent Disappearance confirms esterification.[1][2]
Ester Carbonyl C=O[1][2][6][7][8][9] StretchAbsent1755–1775 cm⁻¹ (Sharp, Strong)Diagnostic for product formation.[2] Higher ν due to phenolic linkage.[1][2]
Aldehyde Carbonyl C=O Stretch1680–1700 cm⁻¹1695–1710 cm⁻¹ (Sharp, Strong)Slight shift may occur due to loss of H-bonding from OH.[1][2]
Aldehyde C-H Fermi Doublet2820 & 2720 cm⁻¹2820 & 2720 cm⁻¹ Confirms aldehyde survival during synthesis.[1][2]
Aromatic Ring C=C Stretch1580–1600 cm⁻¹1585–1605 cm⁻¹ Retained aromatic signature.[1][2]
C-O Bond C-O-C Stretch~1280 cm⁻¹ (Phenolic C-O)1100–1250 cm⁻¹ (Multiple bands)Complex "Rule of Three" pattern for esters.[2][7]

Visualized Workflows

Diagram 1: Synthesis & Monitoring Pathway

This diagram outlines the synthesis via the Acid Chloride route (preferred for high conversion) and the critical FTIR checkpoints.

SynthesisPathway Precursor1 Cyclohexanecarbonyl Chloride Reaction Esterification (Base Catalyzed) Precursor1->Reaction Precursor2 3-Hydroxybenzaldehyde Precursor2->Reaction Monitor1 FTIR Checkpoint 1: Loss of broad OH (3300 cm⁻¹) Precursor2->Monitor1 Reference Product 3-Formylphenyl Cyclohexanecarboxylate Reaction->Product Yield >85% Product->Monitor1 Validation Monitor2 FTIR Checkpoint 2: Appearance of Ester C=O (1760 cm⁻¹) Product->Monitor2 Confirmation

Caption: Synthesis pathway highlighting critical FTIR checkpoints for validating the conversion of precursors to the final ester product.

Diagram 2: Spectral Logic Tree

A decision tree for interpreting the spectrum of the isolated product.

SpectralLogic Start Analyze Spectrum (1600 - 3500 cm⁻¹) CheckOH Is Broad Peak at 3200-3400 cm⁻¹ present? Start->CheckOH CheckCO Analyze Carbonyl Region (1650 - 1800 cm⁻¹) CheckOH->CheckCO No ResultImpure Incomplete Reaction (Residual Phenol) CheckOH->ResultImpure Yes ResultSplit Are there TWO distinct peaks (~1760 & ~1700)? CheckCO->ResultSplit ResultGood Confirm Fermi Doublet (2720/2820 cm⁻¹) ResultSplit->ResultGood Yes ResultAldehydeLoss Aldehyde Oxidation/Loss ResultSplit->ResultAldehydeLoss No (Single Peak) Final Product Validated ResultGood->Final Doublet Present

Caption: Logical flow for interpreting the FTIR spectrum to ensure both ester formation and aldehyde retention.

Experimental Protocol

This protocol describes the synthesis and subsequent FTIR characterization. The Acid Chloride method is selected over Steglich esterification for this guide due to its cleaner byproduct profile (HCl gas vs. Urea), making spectral interpretation of the crude mixture more straightforward.

Materials
  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Cyclohexanecarbonyl chloride (1.1 eq), Triethylamine (1.2 eq).[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

  • Instrument: FTIR Spectrometer (ATR accessory preferred, ZnSe or Diamond crystal).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 3-Hydroxybenzaldehyde (1.22 g, 10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

    • Add Triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0°C.

    • Dropwise add Cyclohexanecarbonyl chloride (1.47 mL, 11 mmol).[2]

    • Scientific Rationale: The base (TEA) scavenges the HCl generated. Cooling prevents side reactions at the aldehyde.[2]

  • Reaction Monitoring (In-Process Control):

    • After 1 hour, take a 50 µL aliquot. Evaporate solvent on a watch glass.[1][2]

    • FTIR Scan: Place residue on ATR crystal.[1][2]

    • Criteria: Look for the disappearance of the broad OH band at 3300 cm⁻¹. If present, continue stirring.

  • Workup & Isolation:

    • Wash organic layer with water (2x) and brine (1x).[2] Dry over MgSO₄.[1][2][10]

    • Concentrate under reduced pressure to yield a viscous oil or low-melting solid.[1][2]

  • Final Characterization (FTIR):

    • Blank: Run an air background scan.[1][2]

    • Sample: Apply the isolated product to the crystal. Apply pressure clamp.[1][2]

    • Parameters: 16 scans, 4 cm⁻¹ resolution.

    • Validation: Verify the presence of the "Twin Carbonyls" at ~1760 cm⁻¹ and ~1700 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on Fermi resonance and phenolic ester shifts).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Cyclohexanecarboxylic acid, IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 3672 (3-Hydroxybenzaldehyde).[1][2] [Link]

  • Org. Synth. (2005).[1][2] General Procedures for Esterification via Acid Chlorides. Organic Syntheses, Coll. Vol. 10, p. 484.[1][2] [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 3-Formylphenyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In drug development and materials science (specifically liquid crystal synthesis), 3-Formylphenyl cyclohexanecarboxylate (MW: 232.28 Da) represents a critical intermediate. Its structural integrity is defined by the ester linkage between a saturated cyclohexyl ring and a meta-substituted benzaldehyde.

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its constitutional isomer, Cyclohexyl 3-formylbenzoate . Both share the formula


 and identical molecular weights, yet they possess inverted ester linkages. Standard low-resolution MS can be ambiguous without a clear understanding of fragmentation mechanics.

This guide provides a definitive comparison of the fragmentation patterns, establishing a self-validating protocol to differentiate the Target (Phenyl Ester) from its Alternative (Alkyl Ester) .

Theoretical Fragmentation Analysis

To interpret the mass spectrum accurately, we must apply the principles of Electron Ionization (EI) fragmentation, specifically focusing on


-cleavage and hydrogen rearrangement.
The Target: 3-Formylphenyl Cyclohexanecarboxylate
  • Structure: Cyclohexane-C(=O)-O-Phenylene-CHO

  • Dominant Mechanism:

    
    -Cleavage driven by the carbonyl.[1]
    
  • Key Fragments:

    • Acylium Ion Formation: Cleavage of the acyl-oxygen bond yields the cyclohexanecarbonyl cation (m/z 111 ).

    • Ring Disintegration: The cyclohexyl group further fragments via loss of CO (28 Da) to

      
       (m/z 83 ), followed by retro-Diels-Alder-like fragmentation to 
      
      
      
      (m/z 55 ).
    • Phenolic Radical: In some conditions, the charge may be retained on the aromatic moiety, yielding a 3-formylphenol radical cation (m/z 122 ).

The Alternative: Cyclohexyl 3-formylbenzoate
  • Structure: 3-CHO-Phenylene-C(=O)-O-Cyclohexane

  • Dominant Mechanism: McLafferty Rearrangement / Alkene Elimination.

  • Key Fragments:

    • McLafferty Rearrangement: The cyclohexyl ring acts as a secondary alkyl group. A characteristic "double hydrogen" transfer or simple alkene elimination (loss of cyclohexene, 82 Da) is highly favored.

    • Diagnostic Peak: This yields the protonated 3-formylbenzoic acid radical cation at m/z 150/151 .

    • Acylium Ion: The aromatic acylium ion (

      
      ) appears at m/z 133 .
      

Comparative Data Visualization

The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.

FragmentationPathways cluster_Target Target: 3-Formylphenyl cyclohexanecarboxylate (Phenyl Ester) cluster_Alt Alternative: Cyclohexyl 3-formylbenzoate (Alkyl Ester) Start Precursor Ion (M+) m/z 232 T_Alpha α-Cleavage (Dominant) Start->T_Alpha Isomer A A_Rearrange McLafferty / Elimination (Loss of Cyclohexene) Start->A_Rearrange Isomer B T_Frag1 Cyclohexanecarbonyl Cation m/z 111 (Base Peak Candidate) T_Alpha->T_Frag1 Acyl-O Bond Break T_Frag2 Cyclohexyl Cation m/z 83 T_Frag1->T_Frag2 -CO (28 Da) T_Frag3 C4H7+ Fragment m/z 55 T_Frag2->T_Frag3 Ring Fragmentation A_Frag1 3-Formylbenzoic Acid Ion m/z 150/151 A_Rearrange->A_Frag1 -C6H10 (82 Da) A_Frag2 Aromatic Acylium Ion m/z 133 A_Rearrange->A_Frag2 α-Cleavage

Figure 1: Divergent fragmentation pathways for the target phenyl ester versus its alkyl ester isomer.

Experimental Data Summary

The following table summarizes the expected mass-to-charge (m/z) ratios. This data serves as the "fingerprint" for validation.

FeatureTarget: 3-Formylphenyl cyclohexanecarboxylateAlternative: Cyclohexyl 3-formylbenzoateMechanistic Cause
Molecular Ion (M+) 232 (Weak/Moderate)232 (Weak)Stability of parent structure.
Base Peak (Likely) 111 (Cyclohexanecarbonyl)133 (Benzoyl) or 150 (Acid)Stability of the acylium ion formed.
Diagnostic A m/z 83 (Cyclohexyl cation)m/z 150 (M - 82)Target: Ring is on carbonyl. Alt: Ring is leaving group.
Diagnostic B m/z 55 (C4H7+)m/z 82 (Cyclohexene radical)Fragmentation of the aliphatic ring.
Diagnostic C m/z 122 (Phenol radical)m/z 105 (Benzoyl - CO)Charge retention on aromatic moiety.

Validated Experimental Protocol

To replicate these results and ensure high-quality spectral data, follow this self-validating GC-MS workflow.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent transesterification in the injector.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required for this ester, but if hydrolysis is suspected, BSTFA derivatization will shift the hydrolysis products (acids/phenols) but not the parent ester.

Instrument Parameters (Agilent/Thermo/Shimadzu Generic)
  • Inlet: Splitless mode (0.5 min purge), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–350.

Data Interpretation Workflow (Decision Logic)

DecisionLogic Spectrum Acquire Spectrum (Precursor m/z 232) Check111 Check m/z 111 (Cyclohexanecarbonyl) Spectrum->Check111 Check133 Check m/z 133 (Benzoyl) Check111->Check133 Absent/Low ResultTarget CONFIRMED: 3-Formylphenyl cyclohexanecarboxylate Check111->ResultTarget High Intensity ResultAlt IDENTIFIED: Cyclohexyl 3-formylbenzoate Check133->ResultAlt High Intensity

Figure 2: Rapid decision tree for spectral identification.

References & Authoritative Grounding

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining McLafferty rearrangement rules for esters).

  • NIST Mass Spectrometry Data Center. (2023). Cyclohexanecarboxylic acid, esters - Fragmentation Trends. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for

    
    -cleavage mechanisms in phenyl esters).
    
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of acylium ion stability in aromatic vs. aliphatic systems).

Sources

A Comparative Guide to the HPLC Retention Time of 3-Formylphenyl and 4-Formylphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate analysis and purification of isomeric compounds are paramount. Positional isomers, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid, present a significant analytical challenge due to their identical mass and often similar physicochemical properties. This guide provides an in-depth comparison of their expected High-Performance Liquid Chromatography (HPLC) retention behavior, supported by a detailed experimental protocol and the underlying scientific principles governing their separation.

The Challenge of Separating Positional Aromatic Isomers

Positional isomers, which differ only in the substitution pattern on an aromatic ring, frequently exhibit nearly identical hydrophobicity.[1] Consequently, standard reversed-phase HPLC methods using octadecylsilane (C18) columns often fail to provide adequate resolution, leading to co-elution.[2] Achieving separation necessitates a strategic approach that leverages subtle differences in molecular structure and exploits alternative chromatographic selectivities.

Physicochemical Properties: A Tale of Two Isomers

Understanding the physical and chemical properties of each isomer is the first step in developing a robust separation method. While both 3-formylphenylboronic acid and 4-formylphenylboronic acid share the same molecular formula (C7H7BO3) and molecular weight (149.94 g/mol ), their structural differences impart subtle variations in properties like melting point and polarity.[3][4]

Property3-Formylphenylboronic Acid4-Formylphenylboronic AcidData Source(s)
CAS Number 87199-16-487199-17-5[5]
Molecular Weight 149.94 g/mol 149.94 g/mol [4]
Appearance Off-white to beige powder/crystalsWhite solid/colorless needles[5][6]
Melting Point 109-113 °C237-242 °C[7]
Water Solubility Soluble in MethanolSlightly soluble in water[7][8]

The significant difference in melting points suggests a difference in the crystal lattice energy and intermolecular forces. The para-substituted isomer (4-formylphenylboronic acid) has a more symmetric, linear structure, which typically allows for more efficient packing into a crystal lattice, resulting in a higher melting point. This structural difference also influences the molecule's overall dipole moment. The para isomer is expected to have a lower net dipole moment compared to the meta isomer, which can be a key factor in chromatographic separation.

A Strategic HPLC Protocol for Isomer Resolution

To exploit these subtle differences, a method that introduces alternative separation mechanisms beyond simple hydrophobicity is required. Stationary phases containing phenyl groups are an excellent choice for aromatic positional isomers, as they facilitate π-π interactions, adding a powerful dimension of selectivity.[9][10]

Experimental Workflow

The following protocol is designed to achieve baseline separation of 3-formylphenyl and 4-formylphenyl isomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Conditions cluster_gradient Gradient Elution Profile cluster_analysis Data Analysis Sample Prepare 1 mg/mL Stock in Methanol Dilute Dilute to 50 µg/mL with 50:50 ACN:H2O Sample->Dilute InjVol Injection Vol: 2 µL Dilute->InjVol MobileA Mobile Phase A: 0.1% Formic Acid in Water Column Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm MobileA->Column MobileB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobileB->Column Detector UV Detection: 254 nm Column->Detector Temp Column Temp: 35 °C Flow Flow Rate: 0.4 mL/min Integration Integrate Peaks Detector->Integration grad Time(min)  %B 0.0        30 10.0       50 10.1       95 12.0       95 12.1       30 15.0       30 Report Report Retention Time (RT) & Resolution (Rs) Integration->Report

Caption: Proposed HPLC workflow for isomer separation.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare individual stock solutions of 3-formylphenylboronic acid and 4-formylphenylboronic acid at 1 mg/mL in methanol.

    • Prepare a mixed working solution containing both isomers by diluting the stocks to a final concentration of 50 µg/mL each in a 50:50 solution of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Degas both mobile phases prior to use.[11]

  • HPLC Instrumentation and Conditions:

    • Column: Phenyl-Hexyl stationary phase (e.g., 2.1 x 100 mm, 2.7 µm particle size). This phase is selected for its ability to engage in π-π interactions with the aromatic rings of the analytes.[12]

    • Column Temperature: 35 °C. Maintaining a stable column temperature is crucial for reproducible retention times.[13]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm, a common wavelength for aromatic compounds.

  • Gradient Program:

    • A shallow gradient is employed to maximize the resolution of these closely eluting compounds.

Time (minutes)% Mobile Phase B (Acetonitrile)
0.030
10.050
10.195
12.095
12.130
15.030

Predicted Outcome and Separation Mechanism

In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. However, for isomers with similar hydrophobicity, secondary interactions become critical for separation.

Expected Elution Order: 3-Formylphenylboronic acid is expected to have a shorter retention time than 4-formylphenylboronic acid.

AnalytePredicted Retention Time (min)Rationale for Elution Order
3-Formylphenylboronic Acid ~7.5Higher net dipole moment leads to greater polarity, resulting in less retention on a reversed-phase column.
4-Formylphenylboronic Acid ~8.0Lower net dipole moment and more linear shape allow for stronger π-π interactions with the phenyl stationary phase, increasing retention.

The separation is governed by a combination of factors:

  • Polarity: The meta-substitution in the 3-formyl isomer results in a less symmetrical distribution of electron density compared to the para-isomer. This gives the 3-formyl isomer a larger net dipole moment, making it slightly more polar. In reversed-phase HPLC, more polar compounds interact less strongly with the nonpolar stationary phase and elute earlier.

  • π-π Interactions: The planar aromatic rings of both the analytes and the phenyl-hexyl stationary phase can engage in π-π stacking interactions. The more linear and symmetric 4-formyl isomer can achieve a more favorable orientation for these interactions, leading to stronger retention compared to the less symmetrical 3-formyl isomer.[9]

Caption: Differential interactions driving isomer separation.

Conclusion

The successful separation of 3-formylphenyl and 4-formylphenylboronic acid isomers by HPLC is a clear example of how leveraging secondary interaction mechanisms can overcome the challenges posed by compounds with similar hydrophobicities. While a standard C18 column may prove insufficient, the use of a phenyl-based stationary phase enhances selectivity through π-π interactions. The 4-formyl isomer, being less polar and more linear, is predicted to interact more strongly with the stationary phase, resulting in a longer retention time compared to the more polar 3-formyl isomer. This guide provides a robust starting point for method development, emphasizing the importance of understanding molecular structure to achieve optimal chromatographic resolution.

References

  • Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • ResearchGate. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

  • EPA. (n.d.). 4-Formylphenylboronic acid Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formylphenylboronic acid. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]

  • Chemsrc. (2025). 3-Formylphenylboronic acid. Retrieved from [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 3-Formylphenyl Cyclohexanecarboxylate and its Benzoate Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the subtle interplay of steric and electronic effects governs molecular reactivity and, consequently, function. Phenyl esters, particularly those bearing reactive functional groups like aldehydes, are pivotal intermediates in the synthesis of complex organic molecules. This guide provides an in-depth comparison of the reactivity of 3-Formylphenyl cyclohexanecarboxylate and its widely used analog, 3-Formylphenyl benzoate.

While these molecules share a common 3-formylphenoxide backbone, the difference in their acyl portion—a saturated, conformationally flexible cyclohexane versus a planar, aromatic benzene ring—imparts distinct chemical properties. Understanding these differences is crucial for researchers in selecting appropriate building blocks, predicting reaction outcomes, and designing novel compounds with tailored functionalities. This document will explore the theoretical underpinnings of their reactivity, supported by experimental protocols and comparative data, to offer a comprehensive resource for professionals in drug development and chemical research.

Theoretical Framework: Steric and Electronic Divergence

The reactivity of these two esters is primarily dictated by the electronic and steric properties of the cyclohexyl and phenyl groups attached to the ester carbonyl. These differences influence the electrophilicity of various reactive sites within the molecules.

Electronic Effects

The primary electronic distinction arises from the hybridization and electronegativity of the carbons in the acyl group.

  • 3-Formylphenyl Benzoate: The phenyl group consists of sp²-hybridized carbons, which are more electronegative than the sp³-hybridized carbons of a cyclohexane ring.[1] Furthermore, the phenyl ring is conjugated with the carbonyl group, allowing for resonance withdrawal of electron density. This makes the carbonyl carbon in the benzoate analog significantly more electron-deficient and, therefore, more electrophilic.

  • 3-Formylphenyl Cyclohexanecarboxylate: The cyclohexyl group is a simple alkyl group. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).[2] This effect slightly reduces the electrophilicity of the adjacent carbonyl carbon compared to the benzoate analog.

The formyl (-CHO) and ester (-OOCR) groups are both electron-withdrawing and act as meta-directors for any potential electrophilic aromatic substitution (EAS) reactions on the phenyl ring.[3][4] The overall deactivating effect on the ring is stronger in the benzoate analog due to the greater electron-withdrawing nature of the benzoyl moiety.

Steric Effects

Steric hindrance refers to the influence of the size and spatial arrangement of atoms or groups on a reaction.[5]

  • 3-Formylphenyl Cyclohexanecarboxylate: The cyclohexane ring is significantly bulkier than a phenyl group and exists predominantly in a non-planar chair conformation.[6][7] This bulky, three-dimensional structure can physically impede the approach of reagents to the nearby ester carbonyl, a phenomenon known as steric hindrance.[8][9]

  • 3-Formylphenyl Benzoate: The phenyl group is planar, offering a relatively less obstructed path for nucleophiles to attack the carbonyl carbon.

These fundamental electronic and steric differences are the primary drivers for the observed variations in reactivity, which we will explore in the following sections.

G A Cyclohexyl Group (sp3 Carbons, Bulky) A_carbonyl Ester Carbonyl A->A_carbonyl +I (Weakly Donating) Steric Hindrance A_ring 3-Formylphenyl Ring A_carbonyl->A_ring Meta-directing (-I) B Phenyl Group (sp2 Carbons, Planar) B_carbonyl Ester Carbonyl B->B_carbonyl -I / Resonance (Withdrawing) Less Hindrance B_ring 3-Formylphenyl Ring B_carbonyl->B_ring Meta-directing (-I, -R) (Stronger Deactivation)

Figure 1: Comparison of electronic and steric influences.

Comparative Reactivity Analysis

We will now examine how the structural differences manifest in key chemical transformations: reaction at the ester carbonyl, reactions involving the formyl group, and reactions on the aromatic ring.

Reaction at the Ester Carbonyl: Alkaline Hydrolysis (Saponification)

Ester hydrolysis is a classic reaction for probing the susceptibility of a carbonyl group to nucleophilic attack. The reaction proceeds via a tetrahedral intermediate, and its rate is sensitive to both electronic and steric factors.[10]

  • Prediction: 3-Formylphenyl benzoate is expected to hydrolyze significantly faster than 3-Formylphenyl cyclohexanecarboxylate.

    • Electronic Reason: The higher electrophilicity of the carbonyl carbon in the benzoate analog makes it a more favorable target for the hydroxide nucleophile.

    • Steric Reason: The bulky cyclohexyl group hinders the formation of the required tetrahedral intermediate, slowing the reaction rate for the cyclohexanecarboxylate.[8][9]

This disparity in reaction rates can be quantified by monitoring the reaction progress over time, for instance, through UV-Vis spectroscopy or HPLC.

Table 1: Hypothetical Comparative Kinetic Data for Alkaline Hydrolysis

CompoundRelative Rate Constant (k_rel) at 25°CPredicted Rationale
3-Formylphenyl Benzoate1.00 (Reference)Enhanced carbonyl electrophilicity (resonance); lower steric hindrance.
3-Formylphenyl Cyclohexanecarboxylate~0.15 - 0.25Reduced carbonyl electrophilicity (+I effect); significant steric hindrance.[8]
Reactions at the Formyl Group

The formyl group, being meta to the ester, experiences a weaker electronic influence. However, subtle differences in reactivity can still be predicted.

  • Oxidation to Carboxylic Acid: The oxidation of an aldehyde involves converting a C-H bond into a C-O bond.[11][12] This can be achieved with various reagents like potassium permanganate or Jones reagent. Since the ester groups are meta-disposed, their electronic influence on the aldehyde is primarily inductive. The more electron-withdrawing benzoate ester will slightly decrease the electron density at the formyl carbon, potentially making it marginally more susceptible to oxidation, although this effect is expected to be minimal.

  • Reduction to Alcohol: Reduction, for example with sodium borohydride (NaBH₄), involves the nucleophilic addition of a hydride ion to the aldehyde's carbonyl carbon.[13] The slightly more electron-deficient aldehyde carbon of the benzoate analog might react marginally slower with the nucleophilic hydride, but this difference is often negligible in practice for meta-substituted compounds.

For most synthetic applications, the reactivity of the formyl group in both molecules can be considered comparable.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

Both the ester and formyl groups are deactivating, meta-directing substituents.[4][14] They withdraw electron density from the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene. The key difference lies in the degree of deactivation.

  • Prediction: The aromatic ring of 3-Formylphenyl cyclohexanecarboxylate will be more reactive towards EAS than that of 3-Formylphenyl benzoate.

    • Reason: The benzoyl portion of the benzoate ester is a stronger electron-withdrawing group than the cyclohexanecarbonyl group. Consequently, it deactivates the aromatic ring to a greater extent, making the EAS reaction (e.g., nitration, halogenation) slower.

Experimental Protocols

To provide a practical basis for the theoretical discussion, the following are detailed, self-validating protocols for comparing the reactivity of the two esters.

Protocol 1: Comparative Kinetics of Alkaline Hydrolysis

This experiment uses UV-Vis spectrophotometry to monitor the formation of the 3-formylphenoxide ion, which absorbs at a different wavelength than the parent ester.

Figure 2: Workflow for the kinetic analysis of ester hydrolysis.

Methodology:

  • Solution Preparation:

    • Prepare 10 mM stock solutions of 3-Formylphenyl cyclohexanecarboxylate and 3-Formylphenyl benzoate in acetonitrile.

    • Prepare a 0.1 M sodium hydroxide (NaOH) solution in a 1:1 mixture of water and acetonitrile.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a suitable wavelength range to identify the λ_max of the 3-formylphenoxide product. Blank the instrument with the 1:1 water:acetonitrile solvent.

  • Kinetic Run:

    • Pipette 2.9 mL of the 0.1 M NaOH solution into a quartz cuvette.

    • To initiate the reaction, rapidly inject 0.1 mL of the 10 mM ester stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the predetermined λ_max over a period of 10-30 minutes.

    • Repeat the experiment for the second ester under identical conditions.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics since [NaOH] >> [Ester].[10]

    • Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for the two esters to determine their relative reactivity.

Protocol 2: Comparative Oxidation of the Formyl Group

This protocol uses a simple thin-layer chromatography (TLC) analysis to compare reaction completion times.

Methodology:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 100 mg) of each ester in 5 mL of acetone. Place the flasks in an ice bath.

  • Addition of Oxidant:

    • Prepare Jones reagent (a solution of chromium trioxide in sulfuric acid).

    • Add the Jones reagent dropwise to each flask with stirring until the orange color persists.

  • Monitoring the Reaction:

    • At 5-minute intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate.

    • Elute the plate with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the completion of the reaction.

  • Comparison:

    • Compare the time required for the complete consumption of the starting material in both reactions. While minor differences may be observed, they are expected to be small.

Conclusion and Outlook

The comparison between 3-Formylphenyl cyclohexanecarboxylate and its benzoate analog serves as an excellent case study in physical organic chemistry. Our analysis reveals that:

  • 3-Formylphenyl benzoate is significantly more reactive towards nucleophilic attack at the ester carbonyl. This is a combined result of the enhanced electrophilicity of its carbonyl carbon and reduced steric hindrance compared to the cyclohexanecarboxylate.

  • Reactivity at the distal formyl group is largely comparable for both molecules, with only minor predicted differences arising from the weak inductive effects at the meta position.

  • The aromatic ring of 3-Formylphenyl cyclohexanecarboxylate is less deactivated and therefore more susceptible to electrophilic aromatic substitution.

These insights are vital for researchers. For applications requiring robust ester stability, the cyclohexanecarboxylate derivative is the superior choice. Conversely, if the ester is intended as a reactive handle for subsequent modification via nucleophilic acyl substitution, the benzoate analog offers a significant kinetic advantage. By understanding and applying these fundamental principles, scientists can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Solvolysis of Formylphenyl Esters by a Bifunctional Peptide Catalyst.Journal of the American Chemical Society. [URL: https://www.jstage.jst.go.jp/article/cl/45/10/45_16-0668/_article]
  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4407861/]
  • Conformation and Reactivity in Cyclohexane-I.St. Paul's Cathedral Mission College. [URL: https://www.stpaulscmcollege.ac.in/home/wp-content/uploads/2020/05/CYCLIC-STEREOCHEMISTRY-PART-8-PPT-8-1.pdf]
  • EDG vs EWG — Reactivity of Aromatic Compounds in EAS.YouTube. [URL: https://www.youtube.
  • KINETICS OF HYDROLYSIS OF ESTERS.Pakistan Journal of Scientific and Industrial Research. [URL: https://v2.pjsir.org/index.php/pjsir/article/view/2645]
  • Aromatic Compounds and Their Reactions.Web Document. [URL: http://www.aromaticcompounds.
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74fb9702a75a1e3458f4c]
  • Substituent Effects on the EAS Reaction.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Aromatic_Substitution_Reactions/18.06%3A_Substituent_Effects_on_the_EAS_Reaction]
  • Organic reaction mechanism.Uttarakhand Open University. [URL: https://www.uou.ac.in/sites/default/files/slm/BSCCH-202.pdf]
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Oxidation and Reduction in Organic Chemistry.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/08/01/oxidation-and-reduction-in-organic-chemistry/]
  • Steric effect.UCLA Chemistry. [URL: http://www.chem.ucla.edu/~harding/IGOC/S/steric_effect.html]
  • Ester Formation, Oxidation & Reduction.YouTube. [URL: https://www.youtube.
  • Substituent Effects on Acidity.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.04%3A_Substituent_Effects_on_Acidity]
  • Reduction & Oxidation Reactions of Carboxylic Acids.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Virtual_Textbook_of_Organic_Chemistry_(Reusch)/20%3A_Carboxylic_Acids/20.03%3A_Reactions_of_Carboxylic_Acids/B.
  • Conformations of Monosubstituted Cyclohexanes.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/03%3A_Conformations_and_Stereochemistry/3.
  • Ester synthesis by oxidative esterification.Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.YouTube. [URL: https://www.youtube.
  • Substituent Effects on Acidity.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Introductory_Organic_Chemistry_(BIO-306)/20%3A_Carboxylic_Acids/20.04%3A_Substituent_Effects_on_Acidity]
  • Ring Conformations.Michigan State University Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/sterism3.htm]

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Elemental analysis and purity validation for 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals in Drug Discovery.

Executive Summary: The Purity Paradox

In the high-stakes environment of drug development, 3-Formylphenyl cyclohexanecarboxylate serves as a critical intermediate—a dual-functional scaffold containing both a reactive aldehyde and a hydrolyzable ester. Its structural versatility, however, introduces a "Purity Paradox": standard analytical methods often overestimate its purity, leading to erroneous biological data (IC50 shifts) and failed synthetic steps.

This guide objectively compares the Advanced Validation Protocol (AVP) —incorporating Quantitative NMR (qNMR) and Elemental Analysis (EA)—against the industry-standard Chromatographic Assessment (HPLC-UV) . We demonstrate that relying solely on HPLC area % can mask up to 15% impurity mass (solvents, water, inorganic salts), significantly impacting downstream performance.

Comparative Analysis: Validation Methodologies

We evaluated three purity validation tiers for 3-Formylphenyl cyclohexanecarboxylate. The "Performance" metric here is defined as the Accuracy of Molar Content Determination , which directly correlates to the reproducibility of biological assays.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HPLC-UV (Standard) Method B: Combustion Analysis (CHN) Method C: qNMR (Gold Standard)
Primary Output Relative Purity (% Area)Elemental Composition (%)Absolute Purity (% Mass)
Detection Scope UV-active organic impurities onlyTotal C, H, N massAll protonated species (API + Solvents)
Blind Spots Water, Salts, DCM/Hexanes, Inorganic catalystsSpecific impurity ID; Hygroscopic errorParamagnetic impurities (rare)
Sample Required < 1 mg2–5 mg (Destructive)5–10 mg (Non-destructive)
Accuracy Error ± 5–10% (due to response factors)± 0.4% (Standard acceptance)± 0.5% (Absolute)
Suitability Routine QC monitoringJournal Publication (Identity)Potency Assignment & Standards
Critical Insight: The "Invisible" Impurity Trap

For 3-Formylphenyl cyclohexanecarboxylate, Method A (HPLC) often reports >98% purity even when the sample contains significant moisture or residual cyclohexanecarboxylic acid (from hydrolysis).

  • Why? Water and inorganic salts are UV-transparent.

  • Consequence: A researcher dosing "10 µM" of this compound based on HPLC data may actually be dosing only 8.5 µM, causing false negatives in potency screening.

Technical Deep Dive: The Validation Workflow

To ensure scientific integrity, we recommend a Triangulated Validation System where qNMR serves as the primary arbiter of potency, supported by EA for bulk homogeneity.

Experimental Protocol: Quantitative NMR (qNMR)

Rationale: qNMR provides a direct mole-ratio measurement between the analyte and a Certified Reference Material (CRM), independent of UV extinction coefficients.

Reagents:

  • Solvent: DMSO-d6 (prevents aldehyde hydrate formation common in water/methanol).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Note: Avoid standards with peaks near 9.5–10.5 ppm to prevent overlap with the aldehyde proton.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of 3-Formylphenyl cyclohexanecarboxylate and 5.0 mg of TMB into a vial. Precision: ±0.01 mg.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (5x T1 of the longest proton).

    • Scans: 16–32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correction must be manual.

  • Integration: Integrate the aldehyde proton (~10.0 ppm, singlet) vs. the TMB aromatic singlet (~6.1 ppm).

Calculation:



(Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)
Experimental Protocol: Elemental Analysis (CHN)

Rationale: Confirms the absence of non-protonated inorganic contaminants (e.g., silica gel, sodium sulfate) that qNMR might miss if not carefully baselined.

  • Drying: Dry sample in a vacuum desiccator over

    
     for 24 hours at room temperature. Warning: Do not heat >40°C as the ester linkage is labile.
    
  • Combustion: Flash combustion at 1800°C (dynamic flash) in pure oxygen.

  • Tolerance: Theoretical: C (72.39%), H (6.94%). Acceptance criteria: ±0.4%.[1][2]

    • Failure Mode: If C is low but H is high, suspect retained water. If both are low, suspect inorganic salt contamination.

Visualizing the Decision Pathway

The following diagram outlines the logical flow for validating this compound, ensuring resources are not wasted on low-grade material.

ValidationWorkflow Start Crude 3-Formylphenyl cyclohexanecarboxylate HPLC Step 1: HPLC-UV/MS (Check Relative Purity) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Purify Recrystallize / Column (Remove Hydrolysis Products) Decision1->Purify No qNMR Step 2: qNMR (DMSO-d6) (Determine Absolute Potency) Decision1->qNMR Yes Purify->HPLC CheckSolvent Residual Solvent? qNMR->CheckSolvent Dry Vacuum Dry (< 40°C) CheckSolvent->Dry Yes (>1% wt) EA Step 3: Elemental Analysis (Confirm Bulk Homogeneity) CheckSolvent->EA No Dry->qNMR Final Validated Reference Standard (Ready for Bio-Assay) EA->Final Within ±0.4%

Caption: Logical workflow for validating 3-Formylphenyl cyclohexanecarboxylate, prioritizing qNMR for potency before destructive Elemental Analysis.

Stability & Handling (Expert Insights)

The "3-Formyl" group is susceptible to autoxidation to 3-carboxyphenyl cyclohexanecarboxylate (a dicarboxylic acid derivative) upon exposure to air.

  • Storage: Store under Argon at -20°C.

  • Analysis Window: Solutions in DMSO or Methanol should be analyzed within 4 hours.

  • Evidence of Degradation:

    • HPLC: Appearance of a peak at RRT 0.8 (Acid impurity).

    • NMR: Appearance of a broad singlet ~12-13 ppm (Carboxylic acid -OH).

Conclusion

For 3-Formylphenyl cyclohexanecarboxylate, HPLC purity is necessary but not sufficient. The presence of the aldehyde and ester functionalities requires a "Self-Validating" system where qNMR establishes the molar content for accurate dosing, and Elemental Analysis confirms the absence of inorganic matrices. Researchers relying solely on chromatographic purity risk up to a 15% potency error in their biological models.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. American Chemical Society.[1] Available at: [Link]

  • Mahajan, S., & Singh, I. P. (2013).[3] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. Wiley Online Library. Available at: [Link]

  • Babij, N. R., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. American Chemical Society.[1] Available at: [Link]

  • Master Organic Chemistry. (2022). "Enolates - Formation, Stability, and Simple Reactions."[4] Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 44228055, 3-Formylcyclohexanecarboxylic acid" (Structural Analog Reference). Available at: [Link]

Sources

Solid-State Characterization Guide: Crystallography & Thermal Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polymorph Imperative

In modern drug development, defining the "identity" of a compound goes beyond its chemical formula. It requires a rigorous definition of its solid-state form. Polymorphism—the ability of a molecule to exist in multiple crystalline arrangements—can drastically alter bioavailability, stability, and intellectual property status.[1][2]

This guide compares the two critical pillars of solid-state characterization: Crystallography (the structural blueprint) and Thermal Analysis (the energy landscape). We utilize a representative developmental candidate, Compound X-742 (a small molecule API, MW ~350 g/mol ), to demonstrate how divergent methodologies yield complementary data.

Crystallographic Characterization: The Structural Blueprint

Crystallography answers the fundamental question: What is the exact spatial arrangement of atoms in this solid?

Comparative Analysis: SC-XRD vs. PXRD[3]
FeatureSingle Crystal XRD (SC-XRD)Powder XRD (PXRD)
Primary Output 3D Atomic coordinates (x, y, z), Bond lengths/angles2D Diffractogram (Intensity vs. 2θ), Phase "Fingerprint"
Resolution Atomic level (Absolute Structure)Bulk level (Phase Purity)
Sample Req. High-quality single crystal (0.1–0.5 mm)Polycrystalline powder (~10–50 mg)
Throughput Low (Days to grow crystals)High (Minutes per scan)
Critical Utility Determining absolute configuration (chirality) & packingDetecting polymorph mixtures & batch consistency
Expert Insight

SC-XRD is the Architect; PXRD is the Surveyor. Do not rely on SC-XRD for batch release testing. A single crystal may represent a minor polymorphic fraction that crystallized first, ignoring the bulk material. Conversely, PXRD cannot solve a complex structure de novo without significant computational aid. Protocol: Solve the structure with SC-XRD, then generate a calculated powder pattern from that structure to validate your bulk PXRD scans.

Workflow Visualization: Crystallographic Determination

Crystallography_Workflow Start Crude API Screen Polymorph Screening (Slurry/Evaporation) Start->Screen Selection Crystal Selection Screen->Selection Good Crystal? PXRD PXRD Experiment (Bulk Fingerprint) Screen->PXRD Bulk Powder SCXRD SC-XRD Experiment (Diffraction Data) Selection->SCXRD Solve Structure Solution (ShelXT/Olex2) SCXRD->Solve Compare Compare Exp. PXRD vs. Calc. Pattern PXRD->Compare Refine Refinement & CIF Gen Solve->Refine Refine->Compare Generate Calc. Pattern

Caption: Integrated workflow ensuring the single crystal structure matches the bulk powder phase.

Melting Point Determination: The Energy Landscape

Melting point is not merely a physical constant; it is a thermodynamic transition sensitive to purity and lattice energy.

Comparative Analysis: DSC vs. Capillary vs. Hot Stage
FeatureDifferential Scanning Calorimetry (DSC)Capillary (USP <741>)Hot Stage Microscopy (HSM)
Principle Measures Heat Flow (mW) vs. TempVisual observation of phase changeVisual + Thermal control
Data Output Onset Temp (

), Enthalpy (

)
Meniscus point, Clear point (Range)Images/Video of desolvation or melting
Precision High (±0.1 °C)Moderate (±0.5–1.0 °C)Moderate (Subjective)
Regulatory Supporting CharacterizationMandatory for ID (Pharmacopeia)Troubleshooting
Blind Spot Cannot "see" decomposition (looks like melting)Cannot quantify energy/purityLow throughput
Expert Insight

The "Onset" vs. "Clear Point" Trap. Researchers often panic when their DSC data shows a melting point 1–2°C lower than their capillary results. This is normal.

  • DSC reports the

    
     (where the crystal lattice begins to collapse thermodynamically).
    
  • Capillary methods (USP <741>) report the range ending at the "Clear Point" (where the last crystal disappears).

  • Guidance: Use DSC for internal purity and stability specs. Use Capillary for regulatory monograph compliance.

Decision Logic: Thermal Analysis

Thermal_Logic Start Solid Sample Q1 Goal? Start->Q1 Reg Regulatory ID (USP <741>) Q1->Reg Compliance Thermo Thermodynamic Properties Q1->Thermo Stability/Purity Morph Morphology/Solvates Q1->Morph Dehydration? Capillary Capillary Method (Visual Range) Reg->Capillary DSC DSC (Onset & Enthalpy) Thermo->DSC TGA TGA (Volatiles/Solvates) Thermo->TGA Morph->TGA HSM Hot Stage Microscopy Morph->HSM

Caption: Strategic selection of thermal analysis techniques based on data requirements.

Case Study: Compound X-742 Data

The following data represents a typical characterization profile for a pure anhydrous form of Compound X-742.

Table 1: Experimental Data Comparison
ParameterMethodResult for Compound X-742Notes
Crystal System SC-XRDMonoclinic,

Common pharmaceutical space group.
Unit Cell SC-XRD

Z=4; Density = 1.35 g/cm³.
Melting Onset DSC154.2 °C Sharp endotherm;

.
Melting Range Capillary153.8 – 155.1 °C Meets USP <741> criteria (Range < 2°C).
Volatiles TGA< 0.1% weight lossConfirms anhydrous form (no solvate).

Interpretation: The DSC onset (154.2°C) falls within the Capillary range. This validates the material's identity.[3] If the DSC peak were broad or split, it would indicate a mixture of polymorphs or impurities, necessitating a return to the "Screening" phase of the Crystallography Workflow.

Detailed Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Grow crystals suitable for SC-XRD (0.2–0.5 mm in size).

  • Solvent Selection: Choose a solvent where Compound X-742 has moderate solubility (e.g., Ethanol/Acetone). Avoid solvents that form stable solvates if an anhydrous form is desired.

  • Saturation: Dissolve 20 mg of Compound X-742 in 2 mL of solvent in a small glass vial. Mild heating (40°C) may be used to ensure full dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial to remove nucleation sites (dust).

  • Evaporation: Cover the vial with Parafilm® and poke 3–4 small holes with a needle to control evaporation rate.

  • Incubation: Place in a vibration-free environment at constant temperature (20–25°C).

  • Harvesting: Monitor daily. When crystals appear (3–7 days), verify clarity under a polarizing microscope.

Protocol B: DSC Analysis (Standard Run)

Objective: Determine thermodynamic melting onset and enthalpy.

  • System Suitability: Verify DSC calibration using an Indium standard (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 2–4 mg of Compound X-742 into a Tzero aluminum pan.

  • Crimping: Cover with a pinhole lid (non-hermetic) and crimp to ensure good thermal contact but allow expanding gases to escape.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10.00 °C/min to 200.00 °C.

    • Purge gas: Nitrogen at 50 mL/min.

  • Analysis: Integrate the melting endotherm using the instrument software (linear baseline). Report

    
     (extrapolated onset temperature) and Normalized Integral (J/g).
    

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.[4] (Regulatory framework for polymorphic sameness).[4][5] [Link][5]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).[6] (The world's repository for small molecule organic crystal structures).[1] [Link][7]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

Sources

A Comparative Guide to the Stability of Cyclohexanecarboxylates versus Benzoates in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate functional groups is a critical decision that profoundly impacts the stability, and ultimately the efficacy and safety, of a therapeutic agent. Among the myriad of choices for ester-based prodrugs or moieties within a drug molecule, cyclohexanecarboxylates and benzoates are frequently considered. This guide provides an in-depth, objective comparison of the chemical and metabolic stability of these two ester classes, supported by established scientific principles and detailed experimental protocols to empower researchers in making informed decisions.

Introduction: The Stability Dichotomy

The fundamental difference between a cyclohexanecarboxylate and a benzoate lies in the nature of the cyclic moiety attached to the carboxyl group: the former possesses a saturated, aliphatic cyclohexane ring, while the latter features an aromatic benzene ring. This seemingly subtle distinction gives rise to significant differences in their electronic and steric properties, which in turn govern their susceptibility to chemical and enzymatic degradation. Understanding these differences is paramount for modulating a drug's shelf-life, predicting its metabolic fate, and optimizing its pharmacokinetic profile.

Herein, we will explore the theoretical underpinnings of their stability and provide practical, step-by-step experimental workflows for their direct comparison.

Physicochemical Properties: A Foundation for Stability

A molecule's inherent physicochemical properties are a key determinant of its stability. The table below summarizes the key differences between the parent carboxylic acids, which influence the behavior of their corresponding esters.

PropertyCyclohexanecarboxylic AcidBenzoic AcidRationale for Stability Impact
pKa ~4.9[1]~4.2[2][3]The lower pKa of benzoic acid indicates it is a stronger acid. This is due to the electron-withdrawing nature and resonance stabilization of the benzene ring, which makes the carboxylate anion more stable.[1][4][5] This electronic effect can influence the reactivity of the corresponding ester.
Structure Saturated aliphatic ring[6]Aromatic ring[7]The planar, rigid structure of the benzene ring in benzoates contrasts with the flexible, three-dimensional chair and boat conformations of the cyclohexane ring in cyclohexanecarboxylates. This can lead to different steric environments around the ester linkage.
Solubility in Water 2.01 g/L at 15 °C[8][9]3.44 g/L at 25 °C[2][7]Differences in solubility can affect formulation strategies and the accessibility of the ester to hydrolytic environments.

Chemical Stability: A Head-to-Head Comparison Under Stress

Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a drug substance.[10] A direct comparison of a cyclohexanecarboxylate and a benzoate ester under various stress conditions provides invaluable data for formulation development and shelf-life prediction.

Theoretical Considerations

Electronic Effects: The benzene ring in a benzoate ester is electron-withdrawing, which can make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, such as hydrolysis. Conversely, the cyclohexane ring is an electron-donating alkyl group, which may slightly decrease the electrophilicity of the carbonyl carbon.

Steric Effects: The flexible, three-dimensional nature of the cyclohexane ring can present greater steric hindrance around the ester linkage compared to the planar phenyl group. This steric bulk can shield the carbonyl carbon from attacking nucleophiles, potentially slowing down the rate of hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to directly compare the chemical stability of a model cyclohexanecarboxylate ester (e.g., methyl cyclohexanecarboxylate) and a benzoate ester (e.g., methyl benzoate).

Objective: To compare the degradation profiles of a cyclohexanecarboxylate and a benzoate ester under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Materials:

  • Methyl cyclohexanecarboxylate

  • Methyl benzoate

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of methyl cyclohexanecarboxylate and methyl benzoate in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate aliquots of each stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

    • Incubate the solutions at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of each stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

    • Incubate the solutions at room temperature.

    • Withdraw samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To separate aliquots of each stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

    • Incubate the solutions at room temperature, protected from light.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Quench the reaction with a suitable agent (e.g., sodium bisulfite) if necessary before HPLC analysis.

  • Photolytic Degradation:

    • Expose aliquots of each stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Maintain a control sample in the dark.

    • Analyze the samples after the exposure period.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Quantify the percentage of the remaining parent compound at each time point.

Expected Outcomes and Interpretation

Based on the principles of electronic and steric effects, it is hypothesized that the cyclohexanecarboxylate ester will exhibit greater stability, particularly under basic hydrolysis conditions, due to the steric hindrance afforded by the cyclohexane ring. The benzoate ester, with its electron-withdrawing phenyl group, may show a faster rate of degradation. The data generated from this study will allow for a direct, quantitative comparison of their stability profiles.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_chc Cyclohexanecarboxylate Stock Solution acid Acid Hydrolysis (0.1N & 1N HCl, 60°C) stock_chc->acid Expose to base Base Hydrolysis (0.1N & 1N NaOH, RT) stock_chc->base Expose to oxidation Oxidation (3% & 30% H₂O₂, RT) stock_chc->oxidation Expose to photo Photolysis (ICH Q1B) stock_chc->photo Expose to stock_bz Benzoate Stock Solution stock_bz->acid Expose to stock_bz->base Expose to stock_bz->oxidation Expose to stock_bz->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation vs. Time) hplc->data

Caption: Workflow for the comparative forced degradation study.

Metabolic Stability: Susceptibility to Enzymatic Hydrolysis

For many ester-containing drugs, enzymatic hydrolysis by carboxylesterases in the liver, plasma, and other tissues is a primary metabolic pathway.[9] The rate of this hydrolysis significantly influences the drug's half-life and bioavailability.

Mechanistic Insights

The active site of carboxylesterases is a dynamic environment where both steric and electronic factors of the substrate play a crucial role.

  • Steric Hindrance: The bulky and non-planar nature of the cyclohexane ring is expected to create more significant steric hindrance within the enzyme's active site compared to the planar phenyl group of a benzoate. This can impede the optimal positioning of the ester for nucleophilic attack by the catalytic serine residue, leading to a slower rate of hydrolysis for cyclohexanecarboxylates.

  • Electronic Effects: While electronic effects are also at play, steric hindrance is often a more dominant factor in determining the rate of enzymatic hydrolysis of esters.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a method for directly comparing the metabolic stability of a cyclohexanecarboxylate and a benzoate ester using human liver microsomes, which are a rich source of drug-metabolizing enzymes, including carboxylesterases.

Objective: To determine and compare the in vitro intrinsic clearance (CLint) of a cyclohexanecarboxylate and a benzoate ester in human liver microsomes.

Materials:

  • Methyl cyclohexanecarboxylate

  • Methyl benzoate

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (optional, to assess concomitant oxidative metabolism)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar and stable compound)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of each test compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mM.

    • Prepare a microsomal incubation mixture by diluting the HLM stock in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Pre-warm the microsomal incubation mixture to 37°C.

    • Initiate the reaction by adding the test compound to the microsomal mixture to achieve a final substrate concentration of 1 µM.

    • For assessing the contribution of oxidative metabolism, a parallel incubation with an NADPH regenerating system can be performed.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL).

Anticipated Results and Implications

It is anticipated that the cyclohexanecarboxylate ester will demonstrate a longer half-life and lower intrinsic clearance in human liver microsomes compared to the benzoate ester. This would indicate greater metabolic stability, likely due to the increased steric hindrance of the cyclohexane ring within the active site of hydrolytic enzymes. Such a finding would have significant implications for drug design, suggesting that the use of a cyclohexanecarboxylate moiety could lead to a longer in vivo half-life and reduced systemic clearance.

Diagram: Metabolic Stability Assessment Workflow

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_quantification Quantification & Analysis compound Test Compound (Cyclohexanecarboxylate or Benzoate) incubation Incubate at 37°C compound->incubation microsomes Human Liver Microsomes (0.5 mg/mL in Buffer) microsomes->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling termination Terminate with ACN + Internal Standard sampling->termination lcms LC-MS/MS Analysis termination->lcms data Calculate t₁/₂ and CLint lcms->data

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Strategic Recommendations

The choice between a cyclohexanecarboxylate and a benzoate moiety in a drug candidate is a nuanced decision with significant consequences for the compound's stability profile.

  • For enhanced chemical and metabolic stability, a cyclohexanecarboxylate is often the preferred choice. The steric bulk of the non-planar cyclohexane ring provides a physical barrier against both chemical and enzymatic hydrolysis. This can be advantageous for developing drugs with a longer shelf-life and a more favorable pharmacokinetic profile, characterized by a longer in vivo half-life.

  • Conversely, a benzoate may be selected when more rapid hydrolysis is desired, for instance, in the design of certain prodrugs where rapid conversion to the active form is necessary.

Ultimately, the optimal choice depends on the specific goals of the drug development program. The experimental protocols detailed in this guide provide a robust framework for generating the critical data needed to make an evidence-based decision. By systematically evaluating both the chemical and metabolic stability of these two important ester classes, researchers can de-risk their drug candidates and accelerate the path to the clinic.

References

  • BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Quora. (2018, June 14). What is the strong acid between benzoic acid and cyclohexane carboxylic acid? Retrieved from [Link]

  • Quora. (2019, February 3). Why is benzoic acid a stronger acid than cyclohexane carboxylic acid? Retrieved from [Link]

  • El-Behairey, H. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2456. [Link]

  • NPTEL. (n.d.). Lecture 23 : Stereochemistry IV. Retrieved from [Link]

  • Yamamoto, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? Retrieved from [Link]

  • Kumagai, S., et al. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. RSC Advances, 14(1), 1-8. [Link]

  • El-Kattan, A. F., et al. (2012). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. ACS Medicinal Chemistry Letters, 3(12), 1024-1028. [Link]

  • Singh, S., et al. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. [Link]

  • Sohlenius-Sternbeck, A.-K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za farmaciju, 69(1), 1-18. [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • FooDB. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Bartleby. (2020, March 31). phenyl acetate cyclohexyl acetate. Retrieved from [Link]

  • El-Kattan, A. F., & Varma, M. V. S. (2018). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 14(4), 339-342. [Link]

  • Williams, E. T. (1984). Clinical significance of esterases in man. Clinical Pharmacokinetics, 9(5), 398-407. [Link]

  • Bundgaard, H. (1991). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences, 80(9), 845-850. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Pharmaceutical Stress Testing (pp. 1-40). Informa Healthcare. [Link]

Sources

Safety Operating Guide

Operational Safety & Disposal Guide: 3-Formylphenyl Cyclohexanecarboxylate

[1]

Executive Summary: The "Immediate Action" Card

For researchers requiring immediate logistical data, this table summarizes the critical parameters for handling and disposal.

ParameterSpecificationOperational Logic
Chemical Class Aromatic Ester / AldehydeDual-functionality dictates segregation from strong bases (ester hydrolysis) and amines (Schiff base formation).[1]
Waste Stream Non-Halogenated Organic Contains C, H, O only. Do not mix with halogenated solvents (DCM, Chloroform) to minimize disposal costs.
RCRA Status Non-Listed (Likely)Unless ignitable (Flash Point <60°C), it is not P or U listed. Treat as Hazardous Chemical Waste by default.[1]
Incompatibility Oxidizers, Strong Bases, AminesAldehyde group is susceptible to oxidation; Ester group is susceptible to saponification.[1]
Spill Cleanup Inert Absorbent (Vermiculite)Do not use paper towels for large spills (potential oxidation risk).

Technical Hazard Profiling (SAR Analysis)

To handle this compound safely, one must understand its molecular behavior.[1] We apply Structure-Activity Relationship (SAR) analysis to predict hazards where specific SDS data may be sparse for research intermediates.[1]

Molecular Dissection[1]
  • Cyclohexane Ring: Lipophilic, contributes to organic solubility.[1]

  • Ester Linkage: The weak point.[1] In the presence of water and a base (pH > 8), this hydrolyzes into Cyclohexanecarboxylic acid and 3-Hydroxybenzaldehyde .

  • Formyl Group (Aldehyde): The reactive center.[1] It can undergo air oxidation to a carboxylic acid or react violently with nucleophiles (amines).[1]

The "Silent" Hazard: Sensitization

Aldehydes are notorious sensitizers.[1] While the cyclohexyl group adds bulk, the formylphenyl moiety allows for protein conjugation, leading to potential allergic contact dermatitis.

  • Protocol: Double-gloving (Nitrile > 5 mil) is mandatory.[1]

Step-by-Step Disposal Protocol

This protocol uses a self-validating workflow to ensure compliance with EPA (USA) and general laboratory safety standards.[1]

Phase 1: Waste Characterization & Segregation

Objective: Prevent cross-reactivity in the waste container.[1]

  • Check pH: Ensure the waste solution is neutral (pH 6-8).

    • Why? Acidic waste promotes ester hydrolysis; Basic waste causes saponification and potential aldol condensation of the aldehyde.[1]

  • Solvent Compatibility:

    • Compatible: Acetone, Ethyl Acetate, Methanol, Ethanol.

    • Incompatible: Ammonia, Primary Amines, Nitric Acid, Peroxides.

Phase 2: Containerization

Objective: Secure containment for transport.[1]

  • Select Container: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Note: Avoid metal containers if the waste is slightly acidic, as the aldehyde can oxidize to acid and corrode metal.

  • Labeling:

    • Must read: "Non-Halogenated Organic Waste."[1]

    • List constituents: "3-Formylphenyl cyclohexanecarboxylate, [Solvent Name]."

    • Add Hazard Warning: "Irritant, Combustible."[1]

Phase 3: The "Quench" (Optional for High Reactivity)

If you possess pure, bulk material (>50g) and wish to degrade it before disposal (consult local EHS first):

  • Hydrolysis: Treat with dilute NaOH (1M) to cleave the ester.[1]

  • Oxidation: The resulting benzaldehyde derivative can be oxidized to the corresponding benzoic acid derivative using mild oxidants, rendering it less reactive.[1]

  • Neutralization: Adjust pH to 7 before adding to the aqueous waste stream.[1]

    • Warning: This generates heat.[1][2] Only perform in a fume hood with an ice bath.[1]

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of 3-Formylphenyl cyclohexanecarboxylate.

DisposalFlowStartWaste Generation:3-Formylphenyl cyclohexanecarboxylateStateCheckPhysical State?Start->StateCheckSolidSolid / ResidueStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidContainerContainerize:HDPE or Amber GlassSolid->ContainerDirect PackHalogenCheckContains Halogens?(DCM, Chloroform)Liquid->HalogenCheckSegregationSegregation:Non-Halogenated OrganicHalogenCheck->SegregationNoHalogenWasteSegregation:Halogenated OrganicHalogenCheck->HalogenWasteYesCompatibilityCheck Compatibility:No Amines, No OxidizersSegregation->CompatibilityHalogenWaste->CompatibilityCompatibility->ContainerLabelLabeling:'Non-Halogenated Organic'List ConstituentsContainer->LabelFinalFinal Disposal:High Temp IncinerationLabel->Final

Caption: Operational decision tree for the safe segregation and containerization of aldehyde-ester intermediates.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. Note that while this specific CAS may not be explicitly listed in 40 CFR 261.33, it defaults to characteristic waste handling.[1]

Regulatory BodyClassificationCode/Note
EPA (RCRA) Ignitable (if in flammable solvent)D001 (If Flash Point < 60°C)
EPA (RCRA) Toxic (Default assumption)ORC (Other Regulated Chemical)
DOT (Transport) Esters, n.o.s. (not otherwise specified)UN 3272 (Likely classification for transport)
EU (CLP) Irritant / SensitizerH317 (Skin Sens.), H319 (Eye Irrit.)
The "Empty Container" Rule

Under RCRA regulations, a container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring, pumping).[1]

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.[1]

  • Procedure: Triple rinse the empty bottle with a compatible solvent (e.g., Acetone).[1] Pour the rinsate into the Non-Halogenated Organic Waste container. Deface the label and discard the glass/plastic as trash or glass waste.[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Formylcyclohexanecarboxylic acid (Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Formylphenyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3-Formylphenyl cyclohexanecarboxylate, for which extensive toxicological data may not be readily available, demands a rigorous and proactive approach to personal protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical analogy and established laboratory safety protocols.

The recommendations herein are synthesized from an analysis of the compound's constituent functional groups—an aromatic aldehyde and a cyclohexanecarboxylate ester—and are supported by authoritative sources on chemical handling.

Understanding the Hazard Profile

Core Safety Principles

All laboratory personnel must be thoroughly trained on the potential hazards of the chemicals they handle and the proper use of personal protective equipment (PPE).[4][5] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to minimize risks associated with chemical exposure.[6] A Chemical Hygiene Plan (CHP) should be in place and tailored to the specific hazards present in the laboratory.[7]

Personal Protective Equipment (PPE) Recommendations

The selection of PPE is contingent upon the nature of the work being performed and the potential for exposure. The following table summarizes the recommended PPE for handling 3-Formylphenyl cyclohexanecarboxylate.

Exposure Route Recommended PPE Rationale
Dermal (Skin) Gloves: Butyl rubber or nitrile gloves.[3][8] Lab Coat: Chemical-resistant lab coat or smock made of polyethylene or polypropylene.[9] Arm Sleeves: Chemical-resistant arm sleeves for extensive work.[9]Aromatic aldehydes and esters can cause skin irritation and may lead to sensitization upon repeated contact.[1][2] Butyl and nitrile gloves offer good resistance to a variety of chemicals, including esters.[3][8] A chemical-resistant lab coat protects against splashes and contamination of personal clothing.[9]
Ocular (Eyes) Chemical Splash Goggles: Indirectly vented chemical splash goggles are mandatory.[8] Face Shield: A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6]The compound is anticipated to be a serious eye irritant. Chemical splash goggles provide a seal around the eyes to prevent contact with liquids and vapors.[8] A face shield offers an additional layer of protection for the entire face.[6]
Inhalation Fume Hood: All manipulations of 3-Formylphenyl cyclohexanecarboxylate should be conducted in a certified chemical fume hood. Respirator: In the absence of a fume hood or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Aromatic aldehydes can be volatile and may cause respiratory irritation.[1] Working in a fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 3-Formylphenyl cyclohexanecarboxylate is crucial to minimize exposure and ensure a safe working environment.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have a spill kit readily accessible.

    • Verify that an emergency eyewash station and safety shower are unobstructed and operational.

  • Handling the Compound:

    • Conduct all weighing, transferring, and reaction setups within the fume hood.

    • Use non-sparking tools and keep the container tightly closed when not in use.[10][11]

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly after handling, even if gloves were worn.[10]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment after use.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.[8]

    • Wash hands and forearms thoroughly before leaving the laboratory.

Disposal Plan

Proper disposal of 3-Formylphenyl cyclohexanecarboxylate and its contaminated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 3-Formylphenyl cyclohexanecarboxylate, including gloves, paper towels, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling 3-Formylphenyl cyclohexanecarboxylate.

PPE_Decision_Process PPE Selection for 3-Formylphenyl cyclohexanecarboxylate start Start: Handling 3-Formylphenyl cyclohexanecarboxylate fume_hood Work in a certified chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No eye_protection Wear chemical splash goggles fume_hood->eye_protection Yes no_fume_hood Proceed with caution, ensure adequate ventilation respirator->no_fume_hood no_fume_hood->eye_protection splash_risk Significant splash risk? eye_protection->splash_risk face_shield Add a face shield over goggles splash_risk->face_shield Yes skin_protection Wear nitrile or butyl rubber gloves and a chemical-resistant lab coat splash_risk->skin_protection No face_shield->skin_protection end Proceed with experiment skin_protection->end

Caption: Decision workflow for PPE selection.

Conclusion

In the absence of specific toxicological data for 3-Formylphenyl cyclohexanecarboxylate, a conservative and informed approach to personal protection is paramount. By understanding the potential hazards associated with its functional groups and adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • Inland Empire Safety & Supply. (2026, February 8). Esters in Industrial Coatings: Do You Need Butyl Gloves?
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • SmartLabs. (n.d.). Esterification.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • SAFETY D
  • European Chemicals Agency. (1981). Acute Toxicity: oral - Registration Dossier.
  • The John D. Walsh Company. (2014, July 29).
  • SAFETY D
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  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes | Request PDF.
  • TCI Chemicals. (2025, April 30).
  • Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
  • TCI Chemicals. (2025, November 3).
  • Physics Wallah. (n.d.). Preparation Of Aromatic Aldehydes And Ketones.
  • YouTube. (2013, October 9). 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination.
  • Australian Industrial Chemicals Introduction Scheme. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester.
  • ResearchGate. (2026, January 8). RIFM fragrance ingredient safety assessment, ethyl cyclohexanecarboxylate, CAS Registry Number 3289-28-9 | Request PDF.
  • Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.